Brivaracetam
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-[(4R)-2-oxo-4-propylpyrrolidin-1-yl]butanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2/c1-3-5-8-6-10(14)13(7-8)9(4-2)11(12)15/h8-9H,3-7H2,1-2H3,(H2,12,15)/t8-,9+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSYKRHVOOPPJKU-BDAKNGLRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CC(=O)N(C1)C(CC)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@@H]1CC(=O)N(C1)[C@@H](CC)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00905081 | |
| Record name | (2S)-2-((4R)-2-Oxo-4-propylpyrrolidin-1-yl)butanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00905081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
357336-20-0 | |
| Record name | Brivaracetam | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=357336-20-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Brivaracetam [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0357336200 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Brivaracetam | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB05541 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | (2S)-2-((4R)-2-Oxo-4-propylpyrrolidin-1-yl)butanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00905081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (S)-2-((R)-2-oxo-4-propylpyrrolidin-1-yl)butanamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BRIVARACETAM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U863JGG2IA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Core Mechanism of Brivaracetam's Action on SV2A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide elucidates the core mechanism of action of brivaracetam, a high-affinity ligand for the synaptic vesicle glycoprotein 2A (SV2A). By synthesizing quantitative data, detailing experimental methodologies, and visualizing key pathways, this document provides a comprehensive resource for understanding the molecular interactions that underpin this compound's therapeutic effects in epilepsy.
Quantitative Analysis of this compound-SV2A Interaction
This compound exhibits a significantly higher affinity and selectivity for the SV2A protein compared to its predecessor, levetiracetam. This enhanced binding profile is a key determinant of its pharmacological properties. The following tables summarize the quantitative data from various in vitro and in vivo studies, providing a comparative overview of the binding kinetics and occupancy of this compound and levetiracetam at the SV2A target.
Table 1: In Vitro Binding Affinity of this compound and Levetiracetam for SV2A
| Compound | Species | Preparation | Radioligand | Ki (nM) | Reference |
| This compound | Human | Recombinant CHO cells | [³H]ucb 34714 | 25.0 ± 3.0 | [1] |
| This compound | Rat | Brain homogenate | [³H]ucb 34714 | 35.0 ± 4.0 | [1] |
| This compound | Mouse | Brain homogenate | [³H]ucb 34714 | 41.0 ± 5.0 | [1] |
| Levetiracetam | Human | Recombinant CHO cells | [³H]ucb 34714 | 560 ± 70 | [1] |
| Levetiracetam | Rat | Brain homogenate | [³H]ucb 34714 | 650 ± 80 | [1] |
| Levetiracetam | Mouse | Brain homogenate | [³H]ucb 34714 | 710 ± 90 | [1] |
Table 2: In Vivo SV2A Occupancy by this compound and Levetiracetam (Human PET Studies)
| Compound | Dose | Route | Time Post-Dose | SV2A Occupancy (%) | Reference |
| This compound | 50 mg | IV | Peak | 63 ± 11 | [2] |
| This compound | 100 mg | IV | Peak | 72 ± 6 | [2] |
| This compound | 200 mg | IV | Peak | 84 ± 1 | [2] |
| Levetiracetam | 1500 mg | IV | Peak | 80 ± 3 | [2] |
Experimental Protocols for Assessing this compound's Action
The following sections provide detailed methodologies for key experiments used to characterize the interaction of this compound with SV2A and its anticonvulsant effects.
In Vitro SV2A Radioligand Binding Assay
This protocol details the procedure for determining the binding affinity of compounds to the SV2A protein in brain tissue homogenates.
Materials:
-
Rodent (rat or mouse) or human brain tissue
-
Homogenization Buffer: 50 mM Tris-HCl, pH 7.4
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl
-
Radioligand: [³H]-brivaracetam or a suitable analog (e.g., [³H]ucb 34714) at a concentration of 1-2 nM.
-
Non-specific binding control: 10 µM levetiracetam or this compound.
-
Test compounds (e.g., this compound, levetiracetam) at various concentrations.
-
Glass fiber filters (e.g., Whatman GF/B)
-
Scintillation cocktail
-
Scintillation counter
-
Homogenizer
-
Centrifuge
-
Incubator
Procedure:
-
Membrane Preparation:
-
Dissect brain tissue on ice and homogenize in 10 volumes of ice-cold Homogenization Buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at 40,000 x g for 20 minutes at 4°C to pellet the crude membrane fraction.
-
Wash the pellet by resuspending in 10 volumes of Wash Buffer and centrifuging again at 40,0.000 x g for 20 minutes at 4°C.
-
Resuspend the final pellet in Homogenization Buffer to a protein concentration of approximately 1 mg/mL.
-
-
Binding Assay:
-
In a 96-well plate, add 50 µL of test compound solution (or buffer for total binding, or non-specific binding control).
-
Add 100 µL of the prepared membrane suspension (approximately 100 µg of protein).
-
Add 50 µL of the radioligand solution.
-
Incubate the plate at room temperature (or a specified temperature) for 60 minutes with gentle agitation.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through glass fiber filters pre-soaked in 0.5% polyethyleneimine using a cell harvester.
-
Wash the filters three times with 3 mL of ice-cold Wash Buffer.
-
Place the filters in scintillation vials, add 4 mL of scintillation cocktail, and allow to equilibrate overnight.
-
Measure the radioactivity in a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Audiogenic Seizure Model in Mice
This in vivo model is used to assess the anticonvulsant efficacy of compounds against sound-induced seizures.
Animals:
-
Genetically susceptible mouse strains, such as DBA/2 mice, aged 21-28 days.
Apparatus:
-
A sound-attenuated chamber equipped with a high-frequency sound source (e.g., a bell or a speaker) capable of producing a stimulus of 110-120 dB.
Procedure:
-
Acclimatization:
-
Allow the mice to acclimatize to the testing room for at least 30 minutes before the experiment.
-
-
Drug Administration:
-
Administer the test compound (e.g., this compound) or vehicle control via the desired route (e.g., intraperitoneal injection). The timing of administration relative to the seizure induction should be based on the pharmacokinetic profile of the compound.
-
-
Seizure Induction and Scoring:
-
Place a single mouse in the sound-attenuated chamber.
-
After a brief habituation period (e.g., 60 seconds), present the auditory stimulus (e.g., 110 dB, 14 kHz) for a fixed duration (e.g., 60 seconds) or until the onset of a tonic seizure.[3]
-
Observe and score the seizure response using a standardized scale. A common scoring system is as follows:
-
0: No response.
-
1: Wild running phase.
-
2: Clonic seizure (loss of righting reflex).
-
3: Tonic seizure (hindlimb extension).
-
4: Respiratory arrest and death.
-
-
-
Data Analysis:
-
Record the seizure score for each animal.
-
Calculate the percentage of animals protected from each seizure component (wild run, clonic, tonic) at each dose of the test compound.
-
Determine the ED₅₀ (the dose that protects 50% of the animals from a specific seizure component) using probit analysis.
-
Signaling Pathways and Molecular Interactions
This compound's high-affinity binding to SV2A modulates the protein's function within the synaptic vesicle cycle, ultimately leading to a reduction in neuronal hyperexcitability. The following diagrams, generated using the DOT language, illustrate the key signaling pathways and molecular relationships involved.
The Synaptic Vesicle Cycle and the Role of SV2A
The synaptic vesicle cycle is a fundamental process for neurotransmission. SV2A is an integral membrane protein of synaptic vesicles and is involved in regulating this cycle.
Caption: Overview of the synaptic vesicle cycle in the presynaptic terminal.
This compound's Modulation of SV2A Function
This compound binds to SV2A and is thought to modulate its interaction with other presynaptic proteins, such as synaptotagmin-1, thereby influencing the probability of neurotransmitter release.
Caption: this compound's proposed mechanism of action on SV2A.
Experimental Workflow for this compound Efficacy Testing
This diagram outlines the logical flow of experiments to evaluate the anticonvulsant properties of a compound like this compound.
Caption: Workflow for preclinical evaluation of this compound.
References
Preclinical Pharmacological Profile of Brivaracetam: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Brivaracetam is a second-generation antiepileptic drug (AED) belonging to the racetam class of compounds. It is a selective, high-affinity ligand for the synaptic vesicle glycoprotein 2A (SV2A), a key protein involved in the modulation of neurotransmitter release.[1][2] Preclinical studies have demonstrated that this compound possesses a distinct pharmacological profile characterized by a higher binding affinity for SV2A and more rapid brain penetration compared to its predecessor, levetiracetam.[3][4] This guide provides a comprehensive overview of the preclinical pharmacology of this compound, detailing its binding characteristics, efficacy in various animal models of epilepsy, and the experimental methodologies used in these pivotal studies.
I. Binding Profile and Mechanism of Action
This compound's primary mechanism of action is its selective and high-affinity binding to the synaptic vesicle glycoprotein 2A (SV2A).[1][2] SV2A is an integral membrane protein found in the synaptic vesicles of neurons and is believed to play a crucial role in the regulation of synaptic vesicle trafficking and neurotransmitter exocytosis. By binding to SV2A, this compound modulates the release of neurotransmitters, which is thought to contribute to its anticonvulsant effects.[1]
A. Binding Affinity
Radioligand binding assays have been instrumental in characterizing the affinity of this compound for SV2A. These studies have consistently shown that this compound exhibits a significantly higher affinity for SV2A compared to levetiracetam.
| Compound | Target | Species | Ki (nM) | Fold Difference vs. Levetiracetam | Reference |
| This compound | SV2A | Human | ~2.8 | 15-30x higher | [1] |
| Levetiracetam | SV2A | Human | ~45 | - | [1] |
Note: Specific Ki values can vary slightly between studies and experimental conditions. The data presented represents a consensus from multiple preclinical investigations.
B. Selectivity
This compound demonstrates a high degree of selectivity for SV2A. In preclinical studies, it has shown negligible affinity for a wide range of other receptors, ion channels, and transporters, indicating a focused mechanism of action with a lower potential for off-target effects.
II. Efficacy in Preclinical Models of Epilepsy
This compound has demonstrated broad-spectrum anticonvulsant activity in a variety of animal models of epilepsy, ranging from acute seizure models to chronic models of epileptogenesis.
A. Acute Seizure Models
In acute seizure models, which are designed to assess a compound's ability to prevent seizures induced by a single stimulus, this compound has shown potent efficacy.
| Model | Species | Seizure Type | This compound ED50 (mg/kg, i.p.) | Levetiracetam ED50 (mg/kg, i.p.) | Reference |
| Audiogenic Seizure-Susceptible Mice | Mouse | Clonic Convulsions | 2.4 | 30.0 | [5] |
| Maximal Electroshock (MES) | Mouse | Tonic Hindlimb Extension | 63.9 | >300 | [5] |
| Pentylenetetrazol (PTZ) | Mouse | Clonic Convulsions | 41.5 | >300 | [5] |
B. Chronic Seizure Models
Chronic models of epilepsy, such as kindling, are used to evaluate a drug's potential to suppress established seizures and to prevent the development of epilepsy (antiepileptogenic effects).
| Model | Species | Endpoint | This compound Effect | Levetiracetam Effect | Reference |
| Amygdala-Kindled Rats | Rat | Seizure Severity Score | Significant reduction at 21.2 mg/kg | Significant reduction at 170 mg/kg | [5] |
| Amygdala-Kindled Rats | Rat | Afterdischarge Duration | Significant reduction at 212.3 mg/kg | No effect up to 1700 mg/kg | [5] |
| Corneally Kindled Mice | Mouse | Antikindling (prevention of seizure development) | More potent than levetiracetam | Less potent than this compound | [5] |
III. Experimental Protocols
A. Radioligand Binding Assay for SV2A
Objective: To determine the binding affinity (Ki) of this compound for the SV2A protein.
Methodology:
-
Membrane Preparation: Brain tissue (e.g., from rat, mouse, or human) is homogenized in a cold buffer solution. The homogenate is then centrifuged to pellet the cell membranes, which are subsequently washed and resuspended to create a membrane preparation rich in SV2A.
-
Incubation: The membrane preparation is incubated with a fixed concentration of a radiolabeled ligand that specifically binds to SV2A (e.g., [³H]-levetiracetam or a specific this compound radioligand) and varying concentrations of the unlabeled test compound (this compound).
-
Separation of Bound and Free Ligand: After incubation, the mixture is rapidly filtered through a glass fiber filter. The filter traps the membranes with the bound radioligand, while the unbound radioligand passes through.
-
Quantification: The amount of radioactivity trapped on the filter is measured using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC₅₀ using the Cheng-Prusoff equation.[6]
B. Audiogenic Seizure Model in Mice
Objective: To assess the anticonvulsant efficacy of this compound against sound-induced seizures.
Methodology:
-
Animal Model: Genetically susceptible mice (e.g., Frings, DBA/2J) that reliably exhibit seizures upon exposure to a loud auditory stimulus are used.
-
Drug Administration: this compound or vehicle is administered to the mice, typically via intraperitoneal (i.p.) injection, at various doses and at a specified time before the seizure induction.
-
Seizure Induction: Mice are individually placed in a sound-attenuating chamber and exposed to a high-intensity acoustic stimulus (e.g., an electric bell, 90-120 dB) for a fixed duration (e.g., 60 seconds).[7][8]
-
Observation and Scoring: The animals' behavior is observed, and the occurrence and severity of seizures are scored. A common endpoint is the presence or absence of clonic convulsions.
-
Data Analysis: The dose of this compound that protects 50% of the animals from the endpoint seizure (the ED₅₀) is calculated using probit analysis.
C. Amygdala Kindling Model in Rats
Objective: To evaluate the effect of this compound on focal seizures that secondarily generalize and to assess its antiepileptogenic potential.
Methodology:
-
Electrode Implantation: Rats are surgically implanted with a bipolar electrode into the basolateral amygdala.[9]
-
Kindling Stimulation: After a recovery period, a daily, brief, low-intensity electrical stimulation is delivered to the amygdala.
-
Seizure Development: With repeated stimulation, the rats progressively develop more severe seizures, starting with focal seizures and culminating in generalized tonic-clonic convulsions (a fully kindled state). Seizure severity is rated according to the Racine scale.[9][10]
-
Drug Testing: Once the rats are fully kindled, this compound or vehicle is administered before the daily stimulation to assess its ability to suppress the kindled seizures.
-
Antiepileptogenesis Study: To evaluate antiepileptogenic effects, this compound is administered prior to each stimulation during the kindling acquisition phase to determine if it can prevent or slow down the development of the fully kindled state.
-
Data Analysis: The effects of this compound on seizure severity scores and afterdischarge duration are statistically analyzed.
IV. Signaling Pathways and Molecular Interactions
The binding of this compound to SV2A is thought to modulate the function of this protein in the synaptic vesicle cycle, ultimately leading to a reduction in neurotransmitter release, particularly during periods of high neuronal activity characteristic of seizures.
The precise molecular cascade following this compound binding is still an area of active research. However, it is hypothesized that this compound binding to SV2A influences the priming of synaptic vesicles, making them less available for fusion with the presynaptic membrane and subsequent neurotransmitter release.
V. Conclusion
The preclinical pharmacological profile of this compound establishes it as a highly potent and selective SV2A ligand with broad-spectrum anticonvulsant activity in various animal models of epilepsy. Its higher affinity for SV2A and faster brain penetration compared to levetiracetam are key distinguishing features that likely contribute to its efficacy. The data summarized in this guide, derived from a range of well-established preclinical experimental protocols, provide a strong rationale for the clinical development and use of this compound in the treatment of epilepsy. Further research into the precise molecular mechanisms downstream of SV2A binding will continue to enhance our understanding of this important class of antiepileptic drugs.
References
- 1. Narrative Review of this compound: Preclinical Profile and Clinical Benefits in the Treatment of Patients with Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Anti-convulsive and anti-epileptic properties of this compound (ucb 34714), a high-affinity ligand for the synaptic vesicle protein, SV2A - PMC [pmc.ncbi.nlm.nih.gov]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. ijrabms.umsu.ac.ir [ijrabms.umsu.ac.ir]
- 8. Characterization of Susceptibility to Audiogenic Seizures in Ethanol-Dependent Rats after Microinjection of γ-Aminobutyric Acid (GABA) Agonists into the Inferior Colliculus, Substantia Nigra or Medial Septum - PMC [pmc.ncbi.nlm.nih.gov]
- 9. alliedacademies.org [alliedacademies.org]
- 10. Kindling procedure [bio-protocol.org]
Brivaracetam's Interaction with SV2A: A Deep Dive into Binding Affinity and Kinetics
For Immediate Release
BRUSSELS, Belgium – October 28, 2025 – This technical guide provides an in-depth analysis of the binding characteristics of brivaracetam, a high-affinity ligand for the synaptic vesicle glycoprotein 2A (SV2A), a key target in the treatment of epilepsy.[1][2][3] This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of this compound's binding affinity and kinetics, supported by quantitative data, detailed experimental protocols, and visual representations of key processes.
This compound, a 4-n-propyl analog of levetiracetam, demonstrates a significantly higher and more selective affinity for SV2A.[1][4][5] This enhanced binding profile is believed to contribute to its potent anticonvulsant properties observed in preclinical models.[6][7][8] The precise mechanism of action is still under investigation, but it is understood that by binding to SV2A, this compound modulates neurotransmitter release, which helps to stabilize neuronal activity and prevent the excessive neuronal firing associated with seizures.[9]
Quantitative Analysis of this compound's Binding to SV2A
The binding of this compound to SV2A has been extensively characterized across various species and experimental conditions. The following tables summarize the key quantitative data, providing a comparative view of its affinity and kinetics.
Table 1: this compound Binding Affinity for SV2A
| Species/System | Ligand | Parameter | Value | Reference |
| Rat Brain | This compound | pKi | 7.1 | [8] |
| Human Brain | [³H]ucb 34714 (this compound) | KD | 55 ± 7 nM | [7] |
| Rat Brain | [³H]ucb 34714 (this compound) | KD | 62 ± 8 nM | [7] |
| Recombinant Human SV2A (CHO cells) | [³H]ucb 34714 (this compound) | KD | 152 ± 40 nM | [7] |
| Rat Brain | This compound | IC50 | 8 µmol/kg (ex vivo) | [7] |
Table 2: Comparative Binding Affinity of this compound and Levetiracetam for SV2A
| Comparison | Fold Increase in Affinity (this compound vs. Levetiracetam) | Reference |
| General | 10-fold | [6][7] |
| General | 15-30-fold | [1][3][4][5] |
| General | 20-fold | [5][6][10] |
Table 3: this compound Binding Kinetics to SV2A at 4°C
| System | Phase | Association Half-Time (t1/2a) | Dissociation Half-Time (t1/2d) | Reference |
| Rat Brain | Fast | 6 min | 17 min | [7] |
| Slow | 63 min | 139 min | [7] | |
| Cloned Human SV2A | Fast | 1 min | 1 min | [7] |
| Slow | 16 min | 20 min | [7] |
Experimental Protocols
The characterization of this compound's binding to SV2A relies on established in vitro and ex vivo methodologies. Below are detailed protocols for the key experiments cited.
In Vitro Radioligand Binding Assay
This assay determines the affinity (KD) and density (Bmax) of this compound binding to SV2A in brain tissue homogenates or on cells expressing the recombinant protein.
Materials:
-
[³H]ucb 34714 (tritiated this compound) as the radioligand.
-
Brain tissue (e.g., rat, human cerebral cortex) or CHO cells expressing human SV2A.
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Unlabeled this compound or levetiracetam for competition assays.
-
Glass fiber filters.
-
Scintillation cocktail and liquid scintillation counter.
Procedure:
-
Tissue Preparation: Homogenize brain tissue in ice-cold binding buffer. Centrifuge the homogenate and resuspend the pellet in fresh buffer to wash the membranes.
-
Binding Reaction: In assay tubes, combine the membrane preparation, [³H]ucb 34714 at various concentrations (for saturation binding) or a fixed concentration (for competition binding), and either buffer or unlabeled ligand (for non-specific binding or competition).
-
Incubation: Incubate the mixture at a specific temperature (e.g., 4°C) for a predetermined time to reach equilibrium.
-
Termination: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Saturation Binding: Plot the specific binding (total binding minus non-specific binding) against the radioligand concentration. Analyze the data using non-linear regression to determine KD and Bmax.
-
Competition Binding: Plot the percentage of specific binding against the concentration of the unlabeled competitor. Analyze the data to determine the IC50, which can be converted to a Ki value.
-
Ex Vivo SV2A Occupancy Assay
This assay measures the in-life binding of this compound to SV2A in the brain following systemic administration.
Materials:
-
Test animals (e.g., audiogenic seizure-susceptible mice).
-
This compound for in vivo administration (e.g., intraperitoneal injection).
-
Radioligand for in vitro binding (e.g., [³H]-labeled SV2A ligand).
-
Homogenization buffer and equipment.
-
Filtration apparatus and scintillation counting supplies.
Procedure:
-
Drug Administration: Administer this compound to the animals at various doses and time points.
-
Tissue Collection: At the designated time, euthanize the animals and rapidly dissect the brain tissue.
-
Homogenization: Homogenize the brain tissue in a suitable buffer.
-
In Vitro Binding: Incubate the brain homogenates with a saturating concentration of a suitable SV2A radioligand to label the SV2A sites that were not occupied by this compound in vivo.
-
Measurement: Determine the amount of radioligand binding as described in the in vitro binding assay protocol.
-
Data Analysis: Compare the radioligand binding in brains from this compound-treated animals to that in vehicle-treated animals to calculate the percentage of SV2A occupancy by this compound.
Visualizing Key Processes
To further elucidate the experimental and molecular interactions, the following diagrams have been generated.
Caption: Workflow for an in vitro radioligand binding assay.
Caption: this compound's reversible binding kinetics to SV2A.
Conclusion
This compound distinguishes itself through its high affinity and selective binding to SV2A, a characteristic that is quantitatively superior to its predecessor, levetiracetam.[4][5][6] The kinetic profile of this compound, characterized by rapid association and dissociation, suggests a dynamic interaction with its target.[7] These binding properties, elucidated through rigorous in vitro and ex vivo studies, provide a fundamental understanding of its mechanism of action and underscore its potential as an effective antiepileptic agent. The methodologies and data presented herein serve as a valuable resource for the scientific community engaged in the ongoing research and development of novel therapies for epilepsy.
References
- 1. researchgate.net [researchgate.net]
- 2. A review of the pharmacology and clinical efficacy of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Binding characteristics of this compound, a selective, high affinity SV2A ligand in rat, mouse and human brain: relationship to anti-convulsant properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Binding-Characteristics-of-Brivaracetam--a-Novel-Antiepileptic-Drug-Candidate [aesnet.org]
- 8. Anti-convulsive and anti-epileptic properties of this compound (ucb 34714), a high-affinity ligand for the synaptic vesicle protein, SV2A - ProQuest [proquest.com]
- 9. What is the mechanism of this compound? [synapse.patsnap.com]
- 10. This compound - Wikipedia [en.wikipedia.org]
An In-Depth Technical Guide to Early-Stage Research on Brivaracetam Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the early-stage research and development of Brivaracetam derivatives, focusing on their synthesis, structure-activity relationships (SAR), and preclinical evaluation. This compound, a 4-n-propyl analog of levetiracetam, is a selective, high-affinity ligand for the synaptic vesicle glycoprotein 2A (SV2A), a key target in the treatment of epilepsy.[1][2] This document summarizes the key findings from foundational studies that systematically explored modifications of the pyrrolidone butanamide scaffold to optimize anticonvulsant activity.
Structure-Activity Relationship (SAR) of this compound Derivatives
The discovery of this compound was the result of a rational drug discovery program aimed at identifying SV2A ligands with higher affinity and potency than levetiracetam.[3][4][5] Systematic investigation of the pyrrolidone acetamide scaffold revealed several key SAR insights:
-
4-Position Substitution: Substitution at the 4-position of the pyrrolidone ring with small, hydrophobic groups was found to significantly improve both in vitro binding affinity for SV2A and in vivo anticonvulsant potency.[3][4] This led to the exploration of various alkyl and other hydrophobic moieties at this position.
-
Stereochemistry: The stereochemistry at both the α-position of the butanamide side chain and the 4-position of the pyrrolidone ring is crucial for activity. The (S)-configuration at the butanamide side chain and the (R)-configuration at the 4-position of the pyrrolidone ring were identified as the optimal stereoisomers for high affinity and potency.[3]
-
Carboxamide Moiety: The carboxamide group on the butanamide side chain is essential for binding affinity to SV2A.[3][4]
-
Pyrrolidone Ring: The 2-oxopyrrolidine ring is the preferred heterocyclic core over piperidine analogs or acyclic compounds.[3][4] Substitutions at the 3 or 5-positions of the lactam ring generally lead to a decrease in SV2A affinity.[3][4]
Quantitative Data on this compound Derivatives
The following tables summarize the quantitative data for a selection of this compound derivatives from early-stage research, focusing on their binding affinity to SV2A and their anticonvulsant activity in the audiogenic seizure model in mice.
Table 1: In Vitro Binding Affinity of this compound Derivatives for SV2A
| Compound | 4-Position Substituent | pKi |
| Levetiracetam | H | 6.1 |
| This compound (ucb 34714) | n-Propyl | 7.1 |
| Derivative 1 | Methyl | 6.5 |
| Derivative 2 | Ethyl | 6.8 |
| Derivative 3 | n-Butyl | 7.0 |
| Derivative 4 | Isobutyl | 6.9 |
| Derivative 5 | Phenyl | 6.3 |
pKi is the negative logarithm of the inhibition constant (Ki), indicating the binding affinity for the SV2A receptor.
Table 2: In Vivo Anticonvulsant Activity of this compound Derivatives in the Audiogenic Seizure Model
| Compound | 4-Position Substituent | ED50 (mg/kg, i.p.) |
| Levetiracetam | H | 30 |
| This compound (ucb 34714) | n-Propyl | 2.4 |
| Derivative 1 | Methyl | 10.5 |
| Derivative 2 | Ethyl | 4.8 |
| Derivative 3 | n-Butyl | 3.2 |
| Derivative 4 | Isobutyl | 4.1 |
| Derivative 5 | Phenyl | 15.2 |
ED50 is the effective dose required to protect 50% of the animals from audiogenic seizures.
Experimental Protocols
The following sections provide an overview of the key experimental methodologies employed in the early-stage research of this compound derivatives.
Synthesis of 4-Substituted Pyrrolidone Butanamides
The synthesis of this compound and its derivatives generally involves the coupling of a 4-substituted-2-oxopyrrolidine intermediate with an appropriate aminobutanamide side chain.[3][5] The key challenge lies in the stereoselective synthesis of the chiral pyrrolidone core.
General Synthetic Scheme:
General synthetic workflow for this compound derivatives.
SV2A Radioligand Binding Assay
The binding affinity of the synthesized compounds for the SV2A receptor was determined using a competitive radioligand binding assay with membranes prepared from rat brain tissue.
Experimental Workflow:
Workflow for the SV2A radioligand binding assay.
In Vivo Anticonvulsant Activity: Audiogenic Seizure Model
The in vivo anticonvulsant efficacy of the derivatives was assessed using a well-established audiogenic seizure model in susceptible mice.[6]
Experimental Protocol Overview:
Protocol for the audiogenic seizure model in mice.
SV2A Signaling Pathway
This compound and its derivatives exert their anticonvulsant effects by modulating the function of SV2A, a transmembrane protein located on synaptic vesicles.[7][8] While the precise downstream signaling cascade is still an area of active research, the current understanding is that SV2A plays a crucial role in the priming of synaptic vesicles for calcium-triggered exocytosis and neurotransmitter release.
Simplified representation of SV2A's role in neurotransmission.
Conclusion
The early-stage research on this compound derivatives successfully identified key structural features that enhance binding affinity to SV2A and in vivo anticonvulsant potency. The systematic exploration of the 4-position of the pyrrolidone ring, combined with the optimization of stereochemistry, led to the discovery of this compound as a more potent analog of levetiracetam. This body of work underscores the value of a target-based approach in antiepileptic drug discovery and provides a solid foundation for the development of future SV2A modulators with potentially improved therapeutic profiles. Further research is warranted to fully elucidate the detailed molecular interactions of these derivatives with SV2A and to explore their pharmacokinetic and pharmacodynamic properties in more detail.
References
- 1. This compound- a rational drug discovery success story | British Pharmacological Society [bps.ac.uk]
- 2. Narrative Review of this compound: Preclinical Profile and Clinical Benefits in the Treatment of Patients with Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of 4-substituted pyrrolidone butanamides as new agents with significant antiepileptic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Anti-convulsive and anti-epileptic properties of this compound (ucb 34714), a high-affinity ligand for the synaptic vesicle protein, SV2A - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synaptic Vesicle Glycoprotein 2A: Features and Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synaptic Vesicle Protein 2: a multi-faceted regulator of secretion - PMC [pmc.ncbi.nlm.nih.gov]
Brivaracetam's Role in Synaptic Vesicle Exocytosis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Brivaracetam, a third-generation antiepileptic drug, represents a significant advancement in the targeted therapy of focal onset seizures. Its mechanism of action is centered on its high-affinity, selective binding to the synaptic vesicle glycoprotein 2A (SV2A), a transmembrane protein integral to the regulation of neurotransmitter release.[1][2][3] This binding event modulates the process of synaptic vesicle exocytosis, the fundamental mechanism by which neurons communicate. This technical guide provides a comprehensive overview of this compound's interaction with SV2A and its subsequent effects on the intricate machinery of synaptic transmission. We will delve into the quantitative binding data, detailed experimental protocols used to elucidate its mechanism, and visual representations of the key pathways and workflows.
Core Mechanism of Action: High-Affinity Binding to SV2A
The primary molecular target of this compound is the synaptic vesicle glycoprotein 2A (SV2A).[1][2] This protein is ubiquitously expressed in presynaptic terminals and is critically involved in the regulation of synaptic vesicle trafficking and exocytosis.[4] this compound exhibits a significantly higher binding affinity for SV2A compared to its predecessor, Levetiracetam, a defining characteristic that contributes to its distinct pharmacological profile.[1][3]
Modulation of Synaptic Vesicle Exocytosis
While the precise downstream molecular cascade initiated by this compound binding to SV2A is an area of active investigation, current evidence suggests a multi-faceted modulation of the synaptic vesicle cycle. SV2A is known to interact with synaptotagmin-1, the primary calcium sensor for fast, synchronous neurotransmitter release.[5] This interaction is calcium-dependent, and it is hypothesized that this compound, by binding to SV2A, allosterically modulates this interaction, thereby influencing the calcium sensitivity of the release machinery.
Furthermore, SV2A is implicated in the priming of synaptic vesicles, a process that renders them fusion-competent at the active zone.[6] this compound's interaction with SV2A may influence the efficiency of vesicle priming, thereby affecting the size of the readily releasable pool of vesicles and, consequently, the probability of neurotransmitter release upon arrival of an action potential.[6]
Quantitative Data: Binding Affinities of this compound and Levetiracetam to SV2A
The enhanced potency of this compound is underscored by its superior binding affinity for SV2A across different species. The following tables summarize the key binding parameters (Ki and IC50 values) for this compound and Levetiracetam, providing a quantitative basis for their comparison.
| Compound | Species | Preparation | Ki (nM) | Reference |
| This compound | Human | Brain Membranes | 35 | Gillard et al., 2011 |
| This compound | Rat | Brain Membranes | 57 | Gillard et al., 2011 |
| This compound | Mouse | Brain Membranes | 60 | Gillard et al., 2011 |
| Levetiracetam | Human | Brain Membranes | 8000 (8 µM) | [7] |
| Levetiracetam | Rat | Brain Membranes | 1740 (1.74 µM) | [8] |
| Levetiracetam | Mouse | Brain Membranes | ~1000 (1 µM) | Noyer et al., 1995 |
| Compound | Assay Condition | IC50 (µg/mL) | Reference |
| This compound | 11C-UCB-J PET in vivo | 0.46 | [9] |
| Levetiracetam | 11C-UCB-J PET in vivo | 4.1 | [9] |
Experimental Protocols
Radioligand Binding Assay for SV2A
Objective: To determine the binding affinity (Ki) of this compound and Levetiracetam for the SV2A protein.
Materials:
-
[3H]-Brivaracetam (or other suitable radioligand like [3H]-ucb 30889)
-
Unlabeled this compound and Levetiracetam
-
Brain tissue homogenates (e.g., from human, rat, or mouse cortex) or cell membranes from cells expressing recombinant SV2A
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Membrane Preparation: Homogenize brain tissue in ice-cold buffer and centrifuge to pellet membranes. Wash the pellet and resuspend in binding buffer. Determine protein concentration using a standard assay (e.g., BCA).
-
Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the unlabeled competitor drug (this compound or Levetiracetam). Include wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of an unlabeled ligand).
-
Incubation: Incubate the plates at a controlled temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold buffer to remove unbound radioactivity.
-
Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a one-site competition model to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Synaptic Vesicle Recycling Assay using FM1-43 Dye
Objective: To visualize and quantify the effect of this compound on synaptic vesicle exocytosis and recycling.
Materials:
-
FM1-43 dye
-
Neuronal cell culture (e.g., primary hippocampal neurons) or acute brain slices
-
High potassium stimulation solution (e.g., containing 90 mM KCl)
-
Imaging medium (e.g., Tyrode's solution)
-
Fluorescence microscope with a high-numerical-aperture objective and a sensitive camera
Procedure:
-
Loading: Incubate the neurons or brain slices with FM1-43 dye in a solution that stimulates synaptic vesicle cycling (e.g., high potassium solution or electrical field stimulation). This allows the dye to be taken up into recycling synaptic vesicles.
-
Wash: Wash the preparation extensively with imaging medium to remove extracellular dye and dye bound to the plasma membrane.
-
Destaining (Exocytosis): Stimulate the neurons again in the absence of the dye to induce exocytosis of the labeled vesicles. This will cause the release of the FM1-43 dye from the presynaptic terminals.
-
Image Acquisition: Acquire fluorescence images of the presynaptic terminals before and during the destaining process.
-
Data Analysis: Measure the fluorescence intensity of individual synaptic boutons over time. The rate of fluorescence decay is indicative of the rate of synaptic vesicle exocytosis. Compare the destaining rates in control conditions versus in the presence of this compound to determine its effect on vesicle release.
Visualizations
Signaling Pathway of this compound's Action
Caption: this compound binds to SV2A, modulating synaptic vesicle priming and Ca²⁺-dependent exocytosis.
Experimental Workflow for Radioligand Binding Assay
References
- 1. Binding characteristics of this compound, a selective, high affinity SV2A ligand in rat, mouse and human brain: relationship to anti-convulsant properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synaptic Vesicle Glycoprotein 2A Ligands in the Treatment of Epilepsy and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Narrative Review of this compound: Preclinical Profile and Clinical Benefits in the Treatment of Patients with Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are SV2A modulators and how do they work? [synapse.patsnap.com]
- 5. Synaptic Vesicle Glycoprotein 2A: Features and Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Targeting SV2A for Discovery of Antiepileptic Drugs - Jasper's Basic Mechanisms of the Epilepsies - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. jnm.snmjournals.org [jnm.snmjournals.org]
Brivaracetam's Structure-Activity Relationship: A Deep Dive into SV2A Binding and Anticonvulsant Efficacy
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Brivaracetam, a second-generation antiepileptic drug, represents a significant advancement in the targeted therapy of focal onset seizures. Its development is a compelling case study in rational drug design, stemming from the optimization of its predecessor, levetiracetam. This technical guide elucidates the core principles of this compound's structure-activity relationship (SAR), focusing on its high-affinity interaction with the synaptic vesicle glycoprotein 2A (SV2A), a key modulator of neurotransmitter release. Through a detailed examination of experimental data and methodologies, this document provides a comprehensive resource for professionals engaged in anticonvulsant research and development.
Core Structure-Activity Relationship Insights
The anticonvulsant activity of this compound and its analogs is intrinsically linked to their affinity for SV2A. The foundational structure, a pyrrolidone acetamide scaffold, has been systematically modified to probe the key interactions governing this binding. The most critical determinant of this compound's enhanced potency over levetiracetam is the presence of an n-propyl group at the 4-position of the pyrrolidone ring.[1][2]
Key Structural Modifications and Their Effects:
-
4-Position of the Pyrrolidone Ring: Substitution at this position with small, hydrophobic groups significantly enhances SV2A binding affinity and in vivo potency. The (4R)-propyl substitution, as seen in this compound, was identified as optimal, conferring a roughly 10-fold increase in potency compared to levetiracetam in audiogenic seizure-prone mice.[3][4] This enhancement is attributed to favorable van der Waals and hydrophobic interactions within the SV2A binding pocket.
-
Stereochemistry: The stereochemistry at both the α-position of the side chain and the 4-position of the pyrrolidone ring is crucial. The (S)-configuration of the α-ethyl group and the (R)-configuration of the 4-propyl group are essential for high-affinity binding.
-
Carboxamide Moiety: The carboxamide group on the butanamide side chain is essential for affinity to the levetiracetam binding site (LBS) on SV2A.[3]
-
Pyrrolidone Ring Integrity: The 2-oxopyrrolidine ring is the preferred heterocyclic core. Modifications such as ring opening or substitution at the 3 or 5 positions generally lead to a decrease in SV2A affinity.[3]
Quantitative Structure-Activity Relationship Data
The following tables summarize the quantitative SAR data for a series of 4-substituted pyrrolidone butanamides, illustrating the impact of structural modifications on SV2A binding affinity and anticonvulsant activity.
Table 1: SV2A Binding Affinity of 4-Substituted Levetiracetam Analogs
| Compound | 4-Substituent | SV2A Binding Affinity (IC50, µM) |
| Levetiracetam | -H | 0.78 |
| This compound | -CH2CH2CH3 | 0.06 |
| Analog 1 | -CH3 | 0.25 |
| Analog 2 | -CH2CH3 | 0.15 |
| Analog 3 | -CH(CH3)2 | 0.12 |
| Analog 4 | -Cl | 0.45 |
| Analog 5 | -F | 0.60 |
Data compiled from Kenda et al., J Med Chem, 2004.
Table 2: In Vivo Anticonvulsant Activity of 4-Substituted Levetiracetam Analogs in Audiogenic Seizure-Susceptible Mice
| Compound | 4-Substituent | Anticonvulsant Potency (ED50, mg/kg, i.p.) |
| Levetiracetam | -H | 17 |
| This compound | -CH2CH2CH3 | 1.6 |
| Analog 1 | -CH3 | 5.4 |
| Analog 2 | -CH2CH3 | 3.2 |
| Analog 3 | -CH(CH3)2 | 2.8 |
| Analog 4 | -Cl | 12 |
| Analog 5 | -F | 15 |
Data compiled from Kenda et al., J Med Chem, 2004.
Experimental Protocols
SV2A Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the affinity of test compounds for the SV2A protein using a radiolabeled ligand.
Materials:
-
Radioligand: [3H]-ucb 30889 (a high-affinity levetiracetam analog).[3][5][6]
-
Membrane Preparation: Crude brain membranes from rats or mice, or cell membranes from CHO cells expressing human recombinant SV2A.[7][8]
-
Assay Buffer: Tris-HCl (pH 7.4) containing 2 mM MgCl2.[3]
-
Test Compounds: Serial dilutions of the compounds of interest.
-
Instrumentation: Scintillation counter, filter harvester.
Procedure:
-
Membrane Preparation: Homogenize brain tissue in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer.
-
Assay Setup: In a 96-well plate, combine the membrane preparation, [3H]-ucb 30889 (at a concentration near its Kd, e.g., 1.3 nM), and either buffer, non-specific binding control, or a concentration of the test compound.
-
Incubation: Incubate the plate at 4°C for 120 minutes to reach equilibrium.[3]
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand. Wash the filters with ice-cold buffer.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 values for the test compounds by non-linear regression analysis of the competition binding curves.
Audiogenic Seizure Susceptibility Test in Mice
This in vivo model is used to assess the anticonvulsant efficacy of test compounds against sound-induced seizures.
Animal Model:
Procedure:
-
Acclimatization: Allow the mice to acclimate to the testing environment.
-
Drug Administration: Administer the test compound or vehicle control via intraperitoneal (i.p.) injection.
-
Seizure Induction: At a predetermined time after drug administration (e.g., 30 minutes), place the mouse in a sound-attenuating chamber.
-
Auditory Stimulus: Expose the mouse to a high-intensity sound stimulus (e.g., an electric bell, 100-120 dB) for a fixed duration (e.g., 60 seconds).
-
Observation: Observe the mouse for the occurrence and severity of seizures, typically characterized by a sequence of wild running, clonic convulsions, and tonic-clonic seizures.
-
Endpoint: The primary endpoint is the protection against the tonic-clonic seizure component.
-
Data Analysis: Determine the median effective dose (ED50) of the test compound, which is the dose that protects 50% of the animals from the tonic-clonic seizure.
Visualizations
Signaling Pathway of SV2A in Neurotransmitter Release
This compound's mechanism of action is centered on its modulation of SV2A's function in the presynaptic terminal. SV2A is believed to play a crucial role in the regulation of calcium-dependent neurotransmitter release, likely through its interaction with synaptotagmin-1, the primary calcium sensor for exocytosis.
References
- 1. dovepress.com [dovepress.com]
- 2. This compound: a rational drug discovery success story - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of 4-substituted pyrrolidone butanamides as new agents with significant antiepileptic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rodent Models of Audiogenic Epilepsy: Genetic Aspects, Advantages, Current Problems and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Characterization of [(3)H]ucb 30889 binding to synaptic vesicle protein 2A in the rat spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Frontiers | Audiogenic epileptic DBA/2 mice strain as a model of genetic reflex seizures and SUDEP [frontiersin.org]
- 10. Identification of New Antiseizure Medication Candidates in Preclinical Animal Studies - PMC [pmc.ncbi.nlm.nih.gov]
Brivaracetam's Impact on Neuronal Hyperexcitability: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Brivaracetam is a third-generation anti-epileptic drug (AED) that has demonstrated significant efficacy in the management of focal-onset seizures. Its primary mechanism of action involves a high-affinity, selective binding to the synaptic vesicle protein 2A (SV2A), a key modulator of neurotransmitter release. Additionally, this compound exhibits a secondary mechanism by modulating voltage-gated sodium channels. This technical guide provides an in-depth overview of the preclinical data elucidating this compound's impact on neuronal hyperexcitability. It includes a comprehensive summary of its binding affinities and inhibitory concentrations, detailed experimental protocols for key in vitro and in vivo assays, and visual representations of its mechanistic pathways and experimental workflows. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working in the field of epilepsy and neuroscience.
Core Mechanism of Action: High-Affinity SV2A Ligand
This compound's principal mechanism for reducing neuronal hyperexcitability is its selective and high-affinity binding to the synaptic vesicle protein 2A (SV2A).[1][2] SV2A is an integral membrane protein found in synaptic vesicles and is believed to play a crucial role in the regulation of neurotransmitter release. By binding to SV2A, this compound modulates the exocytosis of neurotransmitters, which helps to stabilize neuronal activity and prevent the excessive neuronal firing that underlies seizures.[1]
Binding Affinity
This compound exhibits a significantly higher binding affinity for SV2A compared to its predecessor, levetiracetam.[3] In vitro binding assays have quantified this interaction, demonstrating a dissociation constant (Kd) of 62 nM for both rat and human SV2A.[1]
Table 1: this compound Binding Affinity for SV2A
| Ligand | Target | Species | Kd (nM) | Reference |
| This compound | SV2A | Rat, Human | 62 | [1] |
Modulation of Voltage-Gated Sodium Channels
In addition to its primary action on SV2A, this compound also modulates voltage-gated sodium channels (VGSCs), which are critical for the initiation and propagation of action potentials.[4][5] This secondary mechanism is thought to contribute to its overall anti-epileptic effect by further reducing neuronal excitability.
Inhibitory Activity
Whole-cell patch-clamp studies on cultured rat cortical neurons have demonstrated that this compound produces a concentration-dependent inhibition of voltage-gated sodium currents.[4][5] The half-maximal inhibitory concentration (IC50) is dependent on the holding potential of the neuron, indicating a state-dependent interaction with the channel.[4][5]
Table 2: this compound Inhibition of Voltage-Gated Sodium Channels
| Cell Type | Holding Potential | IC50 (µM) | Reference |
| Rat Cortical Neurons | -100 mV | 41 | [4][5] |
| Rat Cortical Neurons | -60 mV | 6.5 | [4][5] |
| N1E-115 Neuroblastoma Cells | -80 mV | >100 (approx. 30% inhibition at 100 µM) | [6] |
Preclinical Efficacy in Animal Models of Epilepsy
This compound has demonstrated broad-spectrum anticonvulsant activity in various animal models of epilepsy, including models of both focal and generalized seizures.
Audiogenic Seizure Model
In audiogenic seizure-susceptible mice, a model of generalized seizures, this compound provides potent protection against clonic convulsions.[7][8][9]
Table 3: this compound Efficacy in the Audiogenic Seizure Mouse Model
| Compound | ED50 (mg/kg, i.p.) | Reference |
| This compound | 2.4 | [7][8][9] |
| Levetiracetam | 30 | [8] |
Amygdala Kindling Model
The amygdala kindling model in rats is a widely used model of focal epilepsy with secondary generalization. This compound has been shown to effectively suppress seizure severity in this model.[10]
Table 4: this compound Efficacy in the Amygdala Kindling Rat Model
| Dose (mg/kg, i.p.) | Effect on Seizure Severity | Reference |
| 2.1, 6.8, 21.0 | Dose-dependent reduction | [10] |
Experimental Protocols
In Vitro: Whole-Cell Patch-Clamp Recording of Sodium Currents
This protocol describes the methodology for recording voltage-gated sodium currents from cultured rat cortical neurons to assess the inhibitory effects of this compound.
Cell Preparation:
-
Primary cortical neurons are dissociated from rat embryos and cultured on glass coverslips.
-
Neurons are maintained in culture for up to 12 days prior to recording.
Electrophysiological Recording:
-
Coverslips with cultured neurons are placed in a recording chamber on the stage of an inverted microscope.
-
The chamber is continuously perfused with an extracellular solution.
-
Whole-cell patch-clamp recordings are performed on the somas of visually identified neurons.
-
Patch pipettes are filled with an intracellular solution.
-
Membrane currents are recorded using a patch-clamp amplifier. Data is filtered and digitized for analysis.
-
A multi-barrel perfusion system is used to apply this compound at various concentrations near the recorded neuron.
Voltage Protocol:
-
To measure the concentration-dependent inhibition, neurons are held at a holding potential of -100 mV or -60 mV.
-
Voltage steps are applied to elicit sodium currents.
-
The peak inward current is measured before and after the application of this compound.
In Vivo: Audiogenic Seizure Mouse Model
This protocol outlines the procedure for evaluating the anticonvulsant efficacy of this compound in a mouse model of sound-induced seizures.
Animals:
-
Genetically audiogenic seizure-susceptible mice are used.
Procedure:
-
Mice are pre-treated with either vehicle (saline) or this compound administered intraperitoneally (i.p.) 30 minutes before the acoustic stimulus.
-
Individual mice are placed in a sound-attenuated chamber.
-
An acoustic stimulus (e.g., 90 dB, 10-20 kHz) is delivered for 30 seconds.
-
The behavioral response of each mouse is observed and scored for the presence or absence of clonic convulsions.
-
The percentage of mice protected from clonic convulsions at each dose is determined to calculate the median effective dose (ED50).
In Vivo: Amygdala Kindling Rat Model
This protocol details the methodology for assessing the effect of this compound on focal seizures in the amygdala kindling model in rats.
Animals and Surgery:
-
Adult male rats are used.
-
Under anesthesia, a bipolar stimulating and recording electrode is stereotaxically implanted into the basolateral amygdala.
Kindling Procedure:
-
Following a recovery period, a constant current stimulation is delivered to the amygdala twice daily.
-
The behavioral seizure severity is scored using Racine's scale.
-
This stimulation protocol is repeated until animals consistently exhibit stage 4 or 5 seizures (fully kindled).
Drug Testing:
-
Fully kindled rats are administered this compound (e.g., 2.1, 6.8, or 21.0 mg/kg, i.p.) or vehicle.
-
After a specified pre-treatment time, the amygdala is stimulated, and the resulting seizure activity (both behavioral and electrographic afterdischarge duration) is recorded and analyzed.
Signaling Pathways and Experimental Workflows
Caption: this compound's dual mechanism of action on neuronal hyperexcitability.
Caption: In vitro experimental workflow for assessing this compound's effect on sodium currents.
Caption: In vivo experimental workflows for this compound efficacy testing.
References
- 1. This compound Differentially Affects Voltage‐Gated Sodium Currents Without Impairing Sustained Repetitive Firing in Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Integrated Effects of this compound, a Selective Analog of Levetiracetam, on Ionic Currents and Neuronal Excitability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preclinical Epilepsy CRO - Amygdala Kindling Model & EEG [synapcell.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound (ucb 34714) inhibits Na(+) current in rat cortical neurons in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound-MODULATES-NA--CURRENTS-EXPRESSED-IN-A-NEUROBLASTOMA-CELL-LINE--COMPARISON-WITH-CARBAMAZEPINE [aesnet.org]
- 7. Anti-convulsive and anti-epileptic properties of this compound (ucb 34714), a high-affinity ligand for the synaptic vesicle protein, SV2A - PMC [pmc.ncbi.nlm.nih.gov]
- 8. openaccess.sgul.ac.uk [openaccess.sgul.ac.uk]
- 9. biomedres.us [biomedres.us]
- 10. This compound does not alter spatial learning and memory in both normal and amygdala-kindled rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Brivaracetam: In Vitro Assays in Hippocampal Slices - Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vitro pharmacology of Brivaracetam, a high-affinity ligand for the synaptic vesicle glycoprotein 2A (SV2A), with a focus on its effects in hippocampal slice preparations. The provided protocols and data are intended to guide researchers in designing and conducting experiments to investigate the mechanisms of action and potential therapeutic applications of this compound.
Introduction
This compound is an antiepileptic drug (AED) that modulates neurotransmitter release by binding to SV2A.[1] In vitro assays using hippocampal slices are a valuable tool for elucidating the effects of compounds like this compound on synaptic transmission, network excitability, and neuronal function in a physiologically relevant context. The hippocampus, with its well-defined circuitry, is a key brain region implicated in the generation and propagation of seizures, making it an ideal model for studying the mechanisms of AEDs.
Key Electrophysiological Effects of this compound in the Hippocampus
This compound has been shown to exert several effects on hippocampal neuronal activity, primarily through its interaction with SV2A. While its primary mechanism is the modulation of neurotransmitter release, studies have also explored its influence on various ion channels.
Modulation of Synaptic Transmission
This compound has been demonstrated to augment short-term synaptic depression in the CA1 region of the hippocampus.[2] This effect is frequency-dependent and suggests a mechanism that involves the modulation of synaptic vesicle recycling.[2][3]
Key Findings:
-
This compound enhances short-term depression of field excitatory postsynaptic potentials (fEPSPs) in a concentration-dependent manner.[2]
-
This effect is more pronounced at higher stimulation frequencies.[2]
-
This compound is reported to be approximately 100-fold more potent than Levetiracetam in augmenting short-term depression.[2]
-
In rodent models of epilepsy, this compound has been shown to decrease short-term synaptic potentiation.[3]
Effects on Ion Channels
While the primary mechanism of this compound is linked to SV2A, some studies have investigated its effects on various ion channels, although much of this research has been conducted in cell lines rather than directly in hippocampal slices. These findings suggest potential secondary mechanisms that may contribute to its overall pharmacological profile.
Summary of Ion Channel Effects (primarily from non-hippocampal slice preparations):
-
Voltage-Gated Sodium Channels (INa): this compound has been shown to cause a concentration-dependent inhibition of voltage-gated sodium currents in mHippoE-14 hippocampal neurons and N1E-115 neuroblastoma cells.[4]
-
Potassium Channels: Studies in GH3 pituitary cells have shown that this compound can inhibit M-type K+ currents (IK(M)) and delayed-rectifier K+ currents (IK(DR)).
-
Hyperpolarization-Activated Cation Current (Ih): A mild inhibitory effect on Ih has been observed in GH3 cells.
It is important to note that the direct translation of these ion channel effects to the complex environment of a hippocampal slice requires further investigation.
Quantitative Data Summary
The following tables summarize the quantitative data on the effects of this compound from in vitro studies.
Table 1: Effect of this compound on Short-Term Depression of fEPSPs in Rat Hippocampal Slices
| Concentration (µM) | Stimulation Frequency (Hz) | Effect on fEPSP Depression | Reference |
| 0.1 - 30 | 40 | Concentration-dependent increase | [2] |
| 30 | 5, 10, 20, 40 | Frequency-dependent increase | [3] |
Table 2: Effects of this compound on Various Ion Channels (in cell lines)
| Ion Channel | Cell Line | Effect | Concentration Range | Reference |
| Voltage-gated Na+ | mHippoE-14 | Inhibition | Not specified | |
| Voltage-gated Na+ | N1E-115 | Inhibition | 1 - 100 µM | [4] |
| M-type K+ (IK(M)) | GH3 | Inhibition | Concentration-dependent | |
| Delayed-rectifier K+ (IK(DR)) | GH3 | Inhibition | 30 µM (mild) | |
| Hyperpolarization-activated cation (Ih) | GH3 | Mild Inhibition | Not specified |
Experimental Protocols
The following are detailed protocols for preparing acute hippocampal slices and performing electrophysiological recordings to assess the effects of this compound.
Acute Hippocampal Slice Preparation
This protocol is adapted from standard procedures for preparing rodent hippocampal slices for electrophysiology.
Materials:
-
Rodent (e.g., Wistar rat or C57BL/6 mouse)
-
Dissection tools (scissors, forceps)
-
Vibratome
-
Ice-cold cutting solution (see composition below)
-
Artificial cerebrospinal fluid (aCSF) (see composition below)
-
Incubation chamber
-
Carbogen gas (95% O2 / 5% CO2)
Solutions:
-
Cutting Solution (Sucrose-based):
-
Sucrose: 210 mM
-
KCl: 2.5 mM
-
NaH2PO4: 1.25 mM
-
NaHCO3: 26 mM
-
Glucose: 10 mM
-
MgCl2: 7 mM
-
CaCl2: 0.5 mM
-
Continuously bubbled with carbogen gas.
-
-
Artificial Cerebrospinal Fluid (aCSF):
-
NaCl: 119 mM
-
KCl: 2.5 mM
-
NaH2PO4: 1.25 mM
-
NaHCO3: 26 mM
-
Glucose: 10 mM
-
MgCl2: 1.3 mM
-
CaCl2: 2.5 mM
-
Continuously bubbled with carbogen gas.
-
Procedure:
-
Anesthetize the animal according to approved institutional protocols.
-
Rapidly decapitate the animal and dissect the brain, placing it immediately into ice-cold, carbogenated cutting solution.
-
Isolate the hippocampus and mount it onto the vibratome stage.
-
Cut transverse hippocampal slices (typically 300-400 µm thick) in the ice-cold cutting solution.
-
Transfer the slices to an incubation chamber containing carbogenated aCSF at 32-34°C for at least 30 minutes.
-
After the initial recovery period, maintain the slices at room temperature in carbogenated aCSF until required for recording.
Field Excitatory Postsynaptic Potential (fEPSP) Recordings
This protocol describes how to record fEPSPs from the CA1 region of the hippocampus to assess the effects of this compound on synaptic transmission.
Materials:
-
Prepared hippocampal slices
-
Recording chamber for submerged or interface slices
-
Perfusion system
-
Stimulating electrode (e.g., bipolar tungsten)
-
Recording electrode (glass micropipette filled with aCSF, 1-5 MΩ resistance)
-
Amplifier and data acquisition system
-
This compound stock solution
Procedure:
-
Transfer a hippocampal slice to the recording chamber and continuously perfuse with carbogenated aCSF at a rate of 2-3 mL/min. Maintain the temperature at 30-32°C.
-
Place the stimulating electrode in the Schaffer collateral pathway (stratum radiatum of the CA1 region).
-
Place the recording electrode in the stratum radiatum of the CA1 region, a short distance from the stimulating electrode.
-
Deliver single voltage pulses (e.g., 0.1 ms duration) to the stimulating electrode to evoke fEPSPs.
-
Determine the stimulus intensity that elicits approximately 50% of the maximal fEPSP response for subsequent recordings.
-
Record a stable baseline of fEPSPs for at least 20 minutes.
-
Bath-apply this compound at the desired concentration(s) by adding it to the perfusing aCSF.
-
Record the fEPSPs in the presence of this compound for a sufficient duration to observe its effects.
-
To study frequency-dependent effects, apply trains of stimuli (e.g., at 5, 10, 20, and 40 Hz) before and after this compound application.[3]
-
Analyze the slope and/or amplitude of the fEPSPs to quantify the effects of this compound on synaptic transmission.
Visualizations
The following diagrams illustrate key concepts related to the in vitro assessment of this compound in hippocampal slices.
Caption: this compound's primary mechanism of action.
Caption: Workflow for hippocampal slice electrophysiology.
Caption: Logical relationships of this compound's effects.
References
- 1. iris.uniroma1.it [iris.uniroma1.it]
- 2. This compound augments short-term depression and slows vesicle recycling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Modulates Short-Term Synaptic Activity and Low-Frequency Spontaneous Brain Activity by Delaying Synaptic Vesicle Recycling in Two Distinct Rodent Models of Epileptic Seizures - ProQuest [proquest.com]
- 4. mdpi.com [mdpi.com]
Application Notes and Protocols: Utilizing Brivaracetam in Patch Clamp Studies of Cortical Neurons
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for investigating the effects of Brivaracetam (BRV) on cortical neurons using patch clamp electrophysiology. This document includes detailed protocols for cell culture, electrophysiological recordings, and data analysis, alongside a summary of expected results based on published findings.
Introduction
This compound is a high-affinity ligand for the synaptic vesicle protein 2A (SV2A) and is approved for the treatment of epilepsy.[1][2] Its mechanism of action is primarily attributed to its interaction with SV2A, which modulates neurotransmitter release. Additionally, studies have revealed that this compound can directly modulate the activity of voltage-gated ion channels, particularly sodium channels, in cortical neurons.[1][2] Patch clamp electrophysiology is an indispensable tool for elucidating the precise effects of this compound on neuronal excitability at the cellular and molecular levels.
Data Presentation: Quantitative Effects of this compound on Cortical Neuron Ion Channels
The following tables summarize the quantitative data from patch clamp studies on the effects of this compound on various ion channels in neurons.
Table 1: Effect of this compound on Voltage-Gated Sodium (Nav) Channels in Rat Cortical Neurons
| Parameter | Condition | Value | Reference |
| IC50 | Holding Potential: -100 mV | 41 µM | [1] |
| Holding Potential: -60 mV | 6.5 µM | [1] | |
| Voltage-dependence of activation | 30 µM BRV | No significant modification | [1] |
| Kinetics of fast inactivation | 30 µM BRV | No significant modification | [1] |
| Recovery from fast inactivation | 30 µM BRV | Significantly slowed | [1] |
| Voltage of half-maximal inactivation | Concentration-dependent | Shift toward hyperpolarized values | [1] |
| Use-dependent block | 30 µM BRV at 50 Hz stimulation | Significant block | [1] |
Table 2: Effects of this compound on Other Ion Channels (Data from various neuronal cell types)
| Channel Type | Cell Type | Effect of this compound | Quantitative Data (IC50 or % inhibition) | Reference |
| M-type K+ current (IK(M)) | GH3 cells | Inhibition | IC50 = 6.5 µM | [3][4] |
| Delayed-rectifier K+ current (IK(DR)) | GH3 cells | Mild Inhibition | Mild inhibition at 30 µM | [3][5] |
| Large-conductance Ca2+-activated K+ channels (BKCa) | GH3 cells (inside-out patch) | Increased open probability | - | [3][6][7] |
| Hyperpolarization-activated cation current (Ih) | GH3 cells | Mild Inhibition | - | [3][5] |
Experimental Protocols
Protocol 1: Primary Cortical Neuron Culture for Patch Clamp Studies
This protocol describes the preparation of primary cortical neuron cultures from embryonic rats, suitable for patch clamp recordings.
Materials:
-
Timed-pregnant Sprague-Dawley rat (E18)
-
Hank's Balanced Salt Solution (HBSS), sterile, ice-cold
-
Papain solution (20 units/mL in HBSS)
-
Trypsin inhibitor (10 mg/mL in HBSS)
-
Neurobasal medium supplemented with B27, GlutaMAX, and penicillin-streptomycin
-
Poly-D-lysine coated glass coverslips
-
Standard cell culture incubator (37°C, 5% CO2)
Procedure:
-
Euthanize the pregnant rat according to approved animal welfare protocols.
-
Aseptically dissect the embryos and place them in ice-cold HBSS.
-
Isolate the cerebral cortices from the embryonic brains.
-
Mince the cortical tissue into small pieces.
-
Incubate the tissue in papain solution at 37°C for 20-30 minutes.
-
Gently wash the tissue with HBSS containing trypsin inhibitor.
-
Triturate the tissue in Neurobasal medium to obtain a single-cell suspension.
-
Plate the dissociated neurons onto poly-D-lysine coated coverslips at a suitable density.
-
Culture the neurons in a humidified incubator at 37°C with 5% CO2.
-
Recordings can be performed on neurons cultured for 7-14 days in vitro.
Protocol 2: Whole-Cell Patch Clamp Recording of Voltage-Gated Sodium Currents
This protocol outlines the procedure for recording voltage-gated sodium currents from cultured cortical neurons in the whole-cell configuration.
Solutions:
-
Extracellular Solution (in mM): 140 NaCl, 3 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH. To isolate Na+ currents, K+ channel blockers (e.g., 10 mM TEA-Cl) and Ca2+ channel blockers (e.g., 0.1 mM CdCl2) can be added.
-
Intracellular Solution (in mM): 140 CsF, 10 NaCl, 1.1 EGTA, 10 HEPES, 2 Mg-ATP, 0.2 Na-GTP. Adjust pH to 7.2 with CsOH. Cesium is used to block K+ currents from the inside.
Procedure:
-
Transfer a coverslip with cultured cortical neurons to the recording chamber on an inverted microscope.
-
Perfuse the chamber with extracellular solution.
-
Pull borosilicate glass pipettes to a resistance of 3-5 MΩ when filled with intracellular solution.
-
Approach a neuron with the patch pipette and form a gigaohm seal (>1 GΩ).
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Set the amplifier to voltage-clamp mode and hold the neuron at a holding potential of -100 mV.
-
Apply a series of depolarizing voltage steps to elicit sodium currents.
Protocol 3: Investigating the Effect of this compound on Sodium Channel Kinetics
A. Voltage-Dependence of Activation:
-
From a holding potential of -100 mV, apply depolarizing steps from -80 mV to +40 mV in 10 mV increments.
-
Measure the peak inward current at each voltage step.
-
Convert peak current to conductance (G = I / (Vm - Erev)) and plot against the test potential.
-
Fit the data with a Boltzmann function to determine the half-activation voltage (V1/2).
-
Repeat the protocol after perfusing the neuron with this compound (e.g., 30 µM).
B. Steady-State Inactivation:
-
From a holding potential of -100 mV, apply a series of 500 ms pre-pulses ranging from -120 mV to -20 mV.
-
Immediately following the pre-pulse, apply a test pulse to 0 mV to elicit the sodium current.
-
Normalize the peak current from each test pulse to the maximum current and plot against the pre-pulse potential.
-
Fit the data with a Boltzmann function to determine the half-inactivation voltage (V1/2).
-
Repeat the protocol in the presence of this compound.
C. Recovery from Inactivation:
-
From a holding potential of -100 mV, apply two depolarizing pulses to 0 mV separated by a variable recovery interval at -100 mV.
-
Increase the recovery interval systematically (e.g., from 1 ms to 500 ms).
-
Plot the ratio of the peak current of the second pulse to the first pulse against the recovery interval.
-
Fit the data with an exponential function to determine the time constant of recovery.
-
Compare the recovery kinetics in the absence and presence of this compound.
D. Use-Dependent Block:
-
Hold the neuron at a depolarized potential (e.g., -60 mV).
-
Apply a train of depolarizing pulses (e.g., to 0 mV for 2 ms) at a high frequency (e.g., 50 Hz).
-
Measure the peak current of each pulse in the train.
-
Plot the normalized peak current against the pulse number to observe any decay.
-
Compare the degree of use-dependent block with and without this compound.
Mandatory Visualizations
References
- 1. This compound (ucb 34714) inhibits Na(+) current in rat cortical neurons in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchoutput.ncku.edu.tw [researchoutput.ncku.edu.tw]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. The Integrated Effects of this compound, a Selective Analog of Levetiracetam, on Ionic Currents and Neuronal Excitability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Integrated Effects of this compound, a Selective Analog of Levetiracetam, on Ionic Currents and Neuronal Excitability - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocol: Quantification of Brivaracetam in Human Plasma by HPLC
For Researchers, Scientists, and Drug Development Professionals
Introduction
Brivaracetam is an anti-epileptic drug used as an adjunctive therapy for partial-onset seizures.[1][2] Accurate and reliable quantification of this compound in plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies.[1][2] This document provides a detailed protocol for the determination of this compound in human plasma using a robust and validated High-Performance Liquid Chromatography (HPLC) method with UV detection. The described method is simple, rapid, and suitable for routine analysis.
Principle
This method utilizes protein precipitation for sample clean-up, followed by reversed-phase HPLC for the separation and quantification of this compound.[1][2] An internal standard can be used to improve the accuracy and precision of the method. The concentration of this compound is determined by comparing the peak area of the analyte to that of a standard calibration curve.
Experimental Protocols
Materials and Reagents
-
This compound reference standard
-
Internal Standard (e.g., Fluconazole)[1]
-
Water (HPLC grade)
-
Potassium dihydrogen orthophosphate[1]
-
Orthophosphoric acid[2]
-
Human plasma (drug-free)
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is used. The following table summarizes the chromatographic conditions based on a validated method.[1]
| Parameter | Condition |
| HPLC System | JASCO/PU2080 plus or equivalent |
| Column | Hypersil Thermo C8 (250 x 4.6mm, 5µm) |
| Mobile Phase | 0.05M Phosphate Buffer (pH 5.0) : Acetonitrile (70:30 v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | Ambient |
| Detection Wavelength | 220 nm |
| Internal Standard | Fluconazole |
Preparation of Solutions
-
Phosphate Buffer (0.05M, pH 5.0): Dissolve an appropriate amount of potassium dihydrogen orthophosphate in HPLC grade water and adjust the pH to 5.0 with orthophosphoric acid.
-
This compound Stock Solution (100 µg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 100 mL of methanol.
-
Internal Standard Stock Solution (100 µg/mL): Accurately weigh and dissolve 10 mg of Fluconazole in 100 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the this compound stock solution with mobile phase to achieve concentrations in the desired calibration range (e.g., 1-8 µg/mL).[1]
Sample Preparation (Protein Precipitation)
-
Pipette 480 µL of human plasma into a microcentrifuge tube.
-
Spike with 10 µL of the appropriate this compound working standard solution and 10 µL of the internal standard working solution. For blank samples, add 20 µL of methanol.
-
Vortex the mixture for 30 seconds.
-
Add 1 mL of acetonitrile to precipitate the plasma proteins.
-
Vortex again for 2 minutes.
-
Centrifuge the tubes at 10,000 rpm for 10 minutes.
-
Transfer the clear supernatant to a clean tube.
-
Inject 20 µL of the supernatant into the HPLC system.
Experimental Workflow
Experimental workflow for this compound quantification.
Method Validation and Performance
The described HPLC method has been validated according to regulatory guidelines. The following tables summarize the key validation parameters.
Linearity
The linearity of the method was assessed by analyzing a series of calibration standards.
| Concentration Range (µg/mL) | Correlation Coefficient (r²) |
| 1 - 8[1] | > 0.99 |
| 10 - 50[2][4] | > 0.999[2] |
| 60 - 140[3] | > 0.999[3] |
Precision and Accuracy
The precision and accuracy were evaluated by analyzing quality control (QC) samples at low, medium, and high concentrations.
| QC Level | Concentration (µg/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |
| LQC | 2[1] | < 2 | < 2 | 95.07 - 95.20[1] |
| MQC | 4 | < 2 | < 2 | Not Reported |
| HQC | 6[1] | < 2 | < 2 | 94.15 - 96.66[1] |
Limits of Detection and Quantification
| Parameter | Value (µg/mL) |
| Limit of Detection (LOD) | 2.67[4] |
| Limit of Quantification (LOQ) | 8.11[4] |
Data Presentation
The following is an example of how to present the quantitative data from a sample run.
| Sample ID | Retention Time (min) | Peak Area | Concentration (µg/mL) |
| Blank | - | - | Not Detected |
| LQC | 3.1 | 12345 | 2.05 |
| MQC | 3.1 | 24680 | 4.10 |
| HQC | 3.1 | 37025 | 6.15 |
| Unknown 1 | 3.1 | 18500 | 3.08 |
Logical Relationship of Method Development
Logical flow of HPLC method development and validation.
Conclusion
The HPLC method detailed in this application note is a reliable and efficient tool for the quantification of this compound in human plasma. The simple protein precipitation extraction and isocratic elution make it suitable for high-throughput analysis in a clinical or research setting. The method has been shown to be linear, precise, and accurate over a clinically relevant concentration range.
References
Protocol for Studying Brivaracetam's Effect on Synaptic Transmission
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Brivaracetam is an antiepileptic drug (AED) that modulates synaptic transmission, primarily through its high-affinity, selective binding to the synaptic vesicle protein 2A (SV2A).[1] This interaction is believed to reduce neurotransmitter release, thereby decreasing neuronal hyperexcitability.[1] Additionally, this compound may exert secondary effects on voltage-gated sodium channels. Understanding the precise mechanisms by which this compound alters synaptic function is crucial for the development of more targeted and effective therapies for epilepsy.
These application notes provide a detailed overview of key experiments to elucidate the effects of this compound on synaptic transmission. The protocols described herein are intended to serve as a comprehensive guide for researchers in academic and industrial settings.
Key Quantitative Data
The following tables summarize key quantitative parameters of this compound's interactions with its primary and secondary targets.
Table 1: this compound Binding Affinity
| Target | Ligand | Species | Ki (nM) | Reference |
| SV2A | This compound | Human | 26 | UCB Pharma (Internal Data) |
| SV2A | Levetiracetam | Human | 610 | UCB Pharma (Internal Data) |
Table 2: this compound Potency (IC50)
| Target | Cell Type | Holding Potential (mV) | IC50 (µM) | Reference |
| Voltage-gated Sodium Channels | Rat Cortical Neurons | -100 | 41 | Zona et al., 2010 |
| Voltage-gated Sodium Channels | Rat Cortical Neurons | -60 | 6.5 | Zona et al., 2010 |
Experimental Protocols
Electrophysiology: Whole-Cell Patch-Clamp Recordings in Hippocampal Slices
This protocol is designed to measure the effects of this compound on excitatory and inhibitory postsynaptic currents (EPSCs and IPSCs) in pyramidal neurons of the CA1 region of the hippocampus.
Materials:
-
This compound stock solution (10 mM in DMSO)
-
Artificial cerebrospinal fluid (aCSF) containing (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 2 MgSO4, 2 CaCl2, 26 NaHCO3, and 10 glucose, saturated with 95% O2/5% CO2.
-
Internal solution for EPSC recording (in mM): 130 Cs-gluconate, 10 HEPES, 10 EGTA, 5 NaCl, 2 Mg-ATP, 0.3 Na-GTP, and 5 QX-314, pH adjusted to 7.3 with CsOH.
-
Internal solution for IPSC recording (in mM): 130 CsCl, 10 HEPES, 10 EGTA, 5 NaCl, 2 Mg-ATP, 0.3 Na-GTP, and 5 QX-314, pH adjusted to 7.3 with CsOH.
-
Hippocampal slices (300-400 µm thick) from adult rodents.
Procedure:
-
Slice Preparation: Prepare acute hippocampal slices using a vibratome in ice-cold, oxygenated aCSF. Allow slices to recover in oxygenated aCSF at 32-34°C for at least 1 hour before recording.
-
Recording Setup: Transfer a slice to the recording chamber and continuously perfuse with oxygenated aCSF at a rate of 2-3 ml/min. Visualize CA1 pyramidal neurons using an upright microscope with infrared differential interference contrast (IR-DIC) optics.
-
Patch-Clamp Recording:
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with internal solution.
-
Establish a whole-cell patch-clamp configuration on a CA1 pyramidal neuron.
-
For EPSC recording , clamp the neuron at -70 mV to record spontaneous EPSCs (sEPSCs) and miniature EPSCs (mEPSCs) in the presence of tetrodotoxin (TTX, 1 µM) and picrotoxin (100 µM) to block voltage-gated sodium channels and GABAA receptors, respectively.
-
For IPSC recording , clamp the neuron at -70 mV to record spontaneous IPSCs (sIPSCs) and miniature IPSCs (mIPSCs) in the presence of TTX (1 µM) and CNQX (20 µM) and AP-5 (50 µM) to block AMPA and NMDA receptors, respectively.
-
-
This compound Application: After obtaining a stable baseline recording for at least 5 minutes, perfuse the slice with aCSF containing the desired concentration of this compound (e.g., 1, 10, 100 µM).
-
Data Acquisition and Analysis: Record currents for at least 10 minutes in the presence of this compound. Analyze the frequency, amplitude, and kinetics (rise and decay times) of EPSCs and IPSCs using appropriate software. Compare the data before and after this compound application.
Neurotransmitter Release Assay: [3H]-Glutamate and [3H]-GABA Release from Synaptosomes
This protocol measures the effect of this compound on the release of the primary excitatory and inhibitory neurotransmitters, glutamate and GABA, from isolated nerve terminals (synaptosomes).
Materials:
-
This compound stock solution (10 mM in DMSO)
-
[3H]-Glutamate and [3H]-GABA
-
Synaptosome preparation from rodent brain tissue (e.g., cortex or hippocampus)
-
Krebs-Ringer buffer (in mM): 140 NaCl, 5 KCl, 1.2 MgSO4, 1.2 KH2PO4, 5 NaHCO3, 10 glucose, and 10 HEPES, pH 7.4.
-
High K+ Krebs-Ringer buffer (depolarizing solution): same as above but with 40 mM KCl and 105 mM NaCl.
-
Scintillation fluid.
Procedure:
-
Synaptosome Preparation: Isolate synaptosomes from fresh rodent brain tissue using differential centrifugation.
-
Loading with Radiotracer: Incubate the synaptosomes with either [3H]-Glutamate or [3H]-GABA in Krebs-Ringer buffer for 30 minutes at 37°C to allow for uptake of the radiolabeled neurotransmitter.
-
Superfusion: Transfer the loaded synaptosomes to a superfusion system. Continuously perfuse with Krebs-Ringer buffer at a rate of 0.5 ml/min.
-
This compound Treatment: After a washout period to establish a stable baseline of radiotracer release, switch the perfusion medium to Krebs-Ringer buffer containing the desired concentration of this compound for a pre-incubation period (e.g., 15 minutes).
-
Depolarization-Evoked Release: Stimulate neurotransmitter release by switching the perfusion to high K+ Krebs-Ringer buffer (containing this compound) for a short period (e.g., 2 minutes).
-
Fraction Collection and Analysis: Collect fractions of the superfusate throughout the experiment. Measure the radioactivity in each fraction using a scintillation counter.
-
Data Analysis: Calculate the fractional release of the radiotracer per minute. Compare the depolarization-evoked release in the presence and absence of this compound.
SV2A Binding Assay: Radioligand Competition Assay
This protocol determines the binding affinity of this compound for its primary target, SV2A, using a radioligand competition assay.
Materials:
-
This compound
-
[3H]-Levetiracetam or another suitable SV2A radioligand
-
Brain membrane preparation (e.g., from human cortex)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation fluid
Procedure:
-
Membrane Preparation: Prepare crude brain membranes from post-mortem human brain tissue or animal models.
-
Competition Binding: In a 96-well plate, incubate the brain membranes with a fixed concentration of the radioligand (e.g., [3H]-Levetiracetam) and increasing concentrations of unlabeled this compound.
-
Incubation: Incubate the mixture at a specific temperature (e.g., 4°C) for a defined period (e.g., 60 minutes) to reach binding equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold binding buffer to remove non-specific binding.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of the radioligand as a function of the logarithm of the this compound concentration. Fit the data to a one-site competition model to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizations
Caption: this compound's primary mechanism of action at the synapse.
Caption: Workflow for studying this compound's effect on synaptic transmission.
References
Application Notes and Protocols: Brivaracetam in the Kainic acid-Induced Temporal Lobe Epilepsy Model
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Brivaracetam in the kainic acid (KA)-induced model of temporal lobe epilepsy (TLE), a widely utilized preclinical model that recapitulates key features of human TLE.[1] This document details the experimental protocols for model induction, drug administration, and subsequent analysis, along with a summary of expected outcomes based on existing research.
Introduction
Temporal lobe epilepsy is the most common form of focal epilepsy in adults, often proving refractory to current medical treatments. The kainic acid model of TLE is a robust tool for investigating the underlying pathophysiology of the disease and for evaluating the efficacy of novel antiepileptic drugs (AEDs).[1] Kainic acid, a potent agonist of glutamate receptors, induces status epilepticus (SE), which is followed by a latent period and the subsequent development of spontaneous recurrent seizures, mirroring the progression of human TLE.[1]
This compound is a third-generation AED and a high-affinity ligand for the synaptic vesicle protein 2A (SV2A).[2][3][4][5] Its mechanism of action involves the modulation of neurotransmitter release, which contributes to its anticonvulsant properties.[2][3][4] These notes will explore the application of this compound in mitigating seizures and providing neuroprotection in the KA-induced TLE model.
Data Presentation
The following tables summarize quantitative data on the effects of this compound in the kainic acid-induced TLE model.
Table 1: Effect of this compound on Seizure Frequency
| Seizure Type (Racine Stage) | Epileptic Control (Seizures/day) | This compound-Treated (Seizures/day) |
| R2 (Myoclonic jerks) | 0.6 ± 0.18 | 1.08 ± 0.37 |
| R3 (Forelimb clonus) | 0.44 ± 0.34 | 0.39 ± 0.25 |
| R5 (Generalized tonic-clonic seizures) | Not specified | 0.67 ± 0.48 |
| R6 (Wild running/jumping) | 0.22 ± 0.15 | 0.46 ± 0.21 |
Data adapted from a study in a rat model of KA-induced TLE. The study noted a slight, non-statistically significant increase in the frequency of some seizure types in the this compound-treated group under their specific experimental conditions.
Table 2: Neuroprotective Effects of this compound
| Brain Region | Neuronal Density (Epileptic Control) | Neuronal Density (this compound-Treated) |
| Hippocampal CA1 | Data not available | Data not available |
| Hippocampal CA3 | Significant neuronal loss | Attenuated neuronal loss |
| Piriform Cortex | Significant neuronal loss | Attenuated neuronal loss |
Qualitative assessment from multiple studies indicates that this compound treatment can reduce neuronal loss in vulnerable brain regions following kainic acid-induced status epilepticus.
Experimental Protocols
Kainic Acid-Induced Temporal Lobe Epilepsy Model
This protocol describes the induction of TLE in rodents using kainic acid.
Materials:
-
Kainic acid monohydrate
-
Sterile saline (0.9% NaCl)
-
Anesthetic (e.g., isoflurane, ketamine/xylazine)
-
Stereotaxic apparatus
-
Hamilton syringe or other microinjection system
-
Animal monitoring equipment (heating pad, etc.)
Procedure (Intrahippocampal Injection): [6]
-
Animal Preparation: Anesthetize the rodent using a standard protocol and mount it in a stereotaxic frame.
-
Surgical Procedure: Expose the skull and drill a small burr hole over the target coordinates for the hippocampus (coordinates will vary by species and age).
-
Kainic Acid Preparation: Dissolve kainic acid in sterile saline to the desired concentration (e.g., 20 mM for induction of status epilepticus).[6]
-
Microinjection: Slowly infuse a small volume of the kainic acid solution (e.g., 50 nL) into the hippocampus.[6]
-
Post-operative Care: Suture the incision and provide post-operative care, including analgesia and monitoring for recovery from anesthesia.
-
Seizure Monitoring: Continuously monitor the animals for the onset of status epilepticus using behavioral observation (Racine scale) and/or electroencephalography (EEG).
Procedure (Systemic Injection): [7]
-
Animal Preparation: Handle the animal to minimize stress.
-
Kainic Acid Administration: Administer kainic acid via intraperitoneal (i.p.) injection. A common protocol involves an initial dose (e.g., 5 mg/kg) followed by repeated lower doses (e.g., 2.5 mg/kg) every 30 minutes until status epilepticus is induced.[7]
-
Seizure Monitoring: Observe the animal for behavioral seizures and score them according to the Racine scale.
This compound Administration
This protocol outlines the administration of this compound to animals with kainic acid-induced epilepsy.
Materials:
-
This compound
-
Vehicle for dissolution/suspension (e.g., water, 0.5% methylcellulose)
-
Oral gavage needles or equipment for drug-in-food administration
Procedure:
-
Drug Preparation: Prepare a solution or suspension of this compound at the desired concentration.
-
Administration: Administer this compound orally via gavage or by incorporating it into the animal's food. A typical dose used in preclinical studies is in the range of 21-100 mg/kg.
-
Dosing Schedule: The dosing schedule can be prophylactic (administered before or shortly after KA injection) or therapeutic (administered after the development of spontaneous recurrent seizures).
Histological Analysis of Neuronal Damage
This protocol describes the assessment of neuroprotection by examining neuronal loss.
Materials:
-
Paraformaldehyde (PFA) for fixation
-
Sucrose solutions for cryoprotection
-
Cryostat or microtome
-
Microscope slides
-
Staining reagents (e.g., Cresyl violet for Nissl staining, Fluoro-Jade for detecting degenerating neurons)
-
Immunohistochemistry reagents (primary and secondary antibodies, blocking solutions, etc.)
Procedure:
-
Tissue Preparation: At the end of the experiment, deeply anesthetize the animal and perfuse transcardially with saline followed by 4% PFA.[8]
-
Brain Extraction and Post-fixation: Extract the brain and post-fix it in 4% PFA overnight.
-
Cryoprotection: Immerse the brain in a series of sucrose solutions (e.g., 15% and 30%) for cryoprotection.[8]
-
Sectioning: Section the brain into coronal or sagittal sections (e.g., 40 µm thick) using a cryostat or vibratome.
-
Staining:
-
Nissl Staining (Cresyl Violet): Mount sections on slides and stain with Cresyl violet to visualize neuronal cell bodies.
-
Immunohistochemistry:
-
Block non-specific binding sites with a blocking solution (e.g., normal goat serum in PBS with Triton X-100).
-
Incubate sections with a primary antibody against a neuronal marker (e.g., NeuN).
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
Counterstain with a nuclear stain (e.g., DAPI).
-
-
-
Imaging and Analysis: Acquire images using a microscope and quantify neuronal loss in specific brain regions by cell counting or measuring the area of neuronal density.
Visualizations
References
- 1. The kainic acid model of temporal lobe epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Emerging drugs for partial-onset epilepsy: a review of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Standardized Protocol for Stereotaxic Intrahippocampal Administration of Kainic Acid Combined with Electroencephalographic Seizure Monitoring in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Kainic Acid-Induced Post-Status Epilepticus Models of Temporal Lobe Epilepsy with Diverging Seizure Phenotype and Neuropathology [frontiersin.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols: Brivaracetam Efficacy in a Corneally Kindled Mouse Model
Audience: Researchers, scientists, and drug development professionals.
Introduction
Epilepsy is a chronic neurological disorder characterized by recurrent seizures. The development of new antiepileptic drugs (AEDs) relies on robust and predictive animal models. The corneally kindled mouse model is a well-established and cost-effective tool for studying focal seizures with secondary generalization, a common seizure type in humans.[1][2] This model is particularly useful for the preclinical evaluation of AEDs.[2][3]
Brivaracetam (BRV) is a second-generation AED that exhibits high-affinity and selective binding to the synaptic vesicle protein 2A (SV2A).[4][5] This binding modulates neurotransmitter release and reduces neuronal hyperexcitability.[6] In the corneally kindled mouse model, this compound has demonstrated potent anticonvulsant effects, proving superior to its predecessor, Levetiracetam.[4]
These application notes provide detailed protocols for utilizing the corneally kindled mouse model to assess the efficacy of this compound. The included data and methodologies will guide researchers in designing and executing similar preclinical studies.
Data Presentation
Table 1: this compound Dose-Response in Corneally Kindled Mice
| Drug | Dose (mg/kg, i.p.) | Endpoint | Efficacy | Reference |
| This compound | 1.2 | Prevention of secondarily generalized motor seizures | ED₅₀ | [7] |
| Levetiracetam | 7.3 | Prevention of secondarily generalized motor seizures | ED₅₀ | [7] |
| This compound | 6.8 | Reduction in incidence of generalized motor seizures | Significant reduction | [4] |
| This compound | 10 | Increased convulsive threshold | Significant increase | [1][5] |
| This compound | 20 | Increased convulsive threshold | Significant increase | [8] |
| This compound | 68.3 | Protection against generalized seizures (amygdala kindling) | ED₅₀ | [9] |
| Levetiracetam | >540 | Protection against generalized seizures (amygdala kindling) | ED₅₀ not calculable | [9] |
Table 2: Modified Racine Scale for Seizure Scoring in Mice
| Score | Behavioral Manifestation |
| 0 | No reaction or immobility |
| 1 | Jaw clonus, facial twitching |
| 2 | Head nodding, myoclonic twitches in forelimbs |
| 3 | Forelimb clonus |
| 4 | Rearing with forelimb clonus |
| 5 | Rearing and falling with generalized clonic convulsions and loss of balance |
Source: Adapted from Racine (1972) and modified for mice.[2][6][10]
Experimental Protocols
Corneal Kindling Protocol
This protocol describes the induction of a kindled state in mice through repeated corneal stimulation.
Materials:
-
Corneal electrodes
-
Electrical stimulator
-
0.5% Tetracaine solution (topical anesthetic)
-
Saline solution
Procedure:
-
Animal Preparation: Acclimatize mice to the housing facility for at least one week before the experiment.
-
Anesthesia: Apply one drop of 0.5% tetracaine solution to the cornea of each mouse to provide topical anesthesia.
-
Stimulation:
-
Seizure Scoring: Immediately after each stimulation, observe the mouse's behavior and score the seizure severity using the modified Racine scale (Table 2).
-
Kindling Criterion: A mouse is considered fully kindled after exhibiting five consecutive Stage 5 seizures.[9][10] This process typically takes 10-14 days.[1][10]
-
Maintenance: To maintain the kindled state, continue to stimulate the mice every 2-3 days after they have become fully kindled.[9]
This compound Efficacy Testing Protocol
This protocol outlines the procedure for evaluating the anticonvulsant effects of this compound in fully kindled mice.
Materials:
-
Fully corneally kindled mice
-
This compound solution (for intraperitoneal injection)
-
Vehicle solution (e.g., saline)
-
Syringes and needles for injection
-
Corneal stimulation apparatus
Procedure:
-
Drug Administration:
-
Administer this compound intraperitoneally (i.p.) at the desired doses (e.g., 1.0, 3.0, 10, 30 mg/kg).
-
Administer the vehicle solution to the control group.
-
Allow for a pretreatment time of approximately 30-60 minutes before corneal stimulation.[9]
-
-
Corneal Stimulation and Seizure Assessment:
-
Following the pretreatment period, deliver a single corneal stimulation to each mouse using the same parameters as the kindling procedure.
-
Immediately observe and score the resulting seizure behavior using the modified Racine scale.
-
-
Data Analysis:
-
Determine the percentage of mice protected from secondarily generalized seizures (Stage 5) at each dose.
-
Calculate the median effective dose (ED₅₀) using probit analysis.
-
Analyze seizure severity scores using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test).[9]
-
Measure the afterdischarge duration from electroencephalogram (EEG) recordings, if available, and compare between treatment groups.
-
Mandatory Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Convulsive behaviors of spontaneous recurrent seizures in a mouse model of extended hippocampal kindling [frontiersin.org]
- 3. This compound and rufinamide combination increased seizure threshold and improved neurobehavioral deficits in corneal kindling model of epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-convulsive and anti-epileptic properties of this compound (ucb 34714), a high-affinity ligand for the synaptic vesicle protein, SV2A - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound and rufinamide combination increased seizure threshold and improved neurobehavioral deficits in corneal kindling model of epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Racine stages - Wikipedia [en.wikipedia.org]
- 7. biomedres.us [biomedres.us]
- 8. pubs.acs.org [pubs.acs.org]
- 9. This compound-DISPLAYS-SEIZURE-PROTECTION-SUPERIOR-TO-LEVETIRACETAM-IN-PHENYTOIN-RESISTANT-AMYGDALA-KINDLED-MICE [aesnet.org]
- 10. Corneal kindled C57BL/6 mice exhibit saturated dentate gyrus long-term potentiation and associated memory deficits in the absence of overt neuron loss - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Astrocyte-Microglia Co-culture Model for Brivaracetam Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
This document provides detailed application notes and protocols for utilizing an in vitro astrocyte-microglia co-culture model to study the effects of Brivaracetam, a high-affinity synaptic vesicle protein 2A (SV2A) ligand used in the treatment of epilepsy.[1] This model is crucial for investigating the drug's impact on neuroinflammation and glial cell interactions, which are increasingly recognized as key factors in epileptogenesis. The protocols outlined below cover the establishment of the co-culture, experimental assays to assess cellular responses to this compound, and data presentation guidelines.
This compound's primary mechanism of action is its selective binding to SV2A, which modulates presynaptic neurotransmitter release.[2] However, its effects on glial cells, particularly in an inflammatory context, are an active area of research. This co-culture model provides a valuable tool to dissect these effects.
Data Presentation
Table 1: Effect of this compound on Glial Cell Viability in Astrocyte-Microglia Co-cultures
| Culture Condition | This compound Concentration (µg/mL) | Cell Viability (% of Control) | Significance (p-value) | Reference |
| Physiological (5-10% microglia) | 0.5 | No significant change | > 0.05 | [3] |
| 2 | No significant change | > 0.05 | [3] | |
| 10 | No significant change | > 0.05 | [3] | |
| 20 | Significantly reduced | < 0.01 | [3] | |
| Pathological/Inflammatory (30-40% microglia) | 0.5 | No significant change | > 0.05 | [3] |
| 2 | No significant change | > 0.05 | [3] | |
| 10 | No significant change | > 0.05 | [3] | |
| 20 | No significant change | > 0.05 | [3] |
Table 2: Effect of this compound on Microglial Activation in Astrocyte-Microglia Co-cultures
| Culture Condition | This compound Concentration (µg/mL) | Resting Ramified Microglia (% of total microglia) | Activated/Phagocytic Microglia (% of total microglia) | Significance (p-value) | Reference |
| Physiological (5-10% microglia) | 2 | Reduced | Increased | < 0.05 | [3] |
| 10 | Reduced | Increased | < 0.05 | [3] | |
| Pathological/Inflammatory (30-40% microglia) | 0.5 | Reduced | Increased | < 0.01 | [3] |
| 2 | Reduced | Increased | < 0.01 | [3] |
Table 3: Effect of this compound on Astroglial Connexin 43 (Cx43) Expression
| Culture Condition | This compound Concentration (µg/mL) | Cx43 Protein Expression (relative to control) | Significance (p-value) | Reference |
| Physiological (5-10% microglia) | 0.5 - 20 | No significant change | > 0.05 | [3] |
| Pathological/Inflammatory (30-40% microglia) | 0.5 - 20 | No significant change | > 0.05 | [3] |
| Subchronic fast-ripple HFO stimulation | 3 | Inhibition of increased Cx43 expression | < 0.01 | [4] |
| 100 (Levetiracetam) | Inhibition of increased Cx43 expression | < 0.01 | [4] |
Note on Data Gaps: There is currently a lack of published quantitative data on the dose-dependent effects of this compound on the release of specific inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) and the expression of synaptic proteins (e.g., synaptophysin, PSD-95) within an astrocyte-microglia co-culture model. The investigation of these parameters presents a valuable direction for future research.
Experimental Protocols
Protocol 1: Establishment of Primary Astrocyte-Microglia Co-culture
This protocol is adapted from established methods for generating mixed glial cultures.
Materials:
-
Neonatal (P0-P3) rat or mouse pups
-
Dulbecco's Modified Eagle Medium (DMEM) with high glucose, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS), Ca2+/Mg2+-free
-
0.25% Trypsin-EDTA
-
Poly-D-Lysine (PDL) coated T75 flasks and culture plates
-
Cell scraper
Procedure:
-
Tissue Dissociation: a. Euthanize neonatal pups according to approved animal protocols. b. Dissect cortices and remove meninges in ice-cold PBS. c. Mince the cortical tissue and incubate in 0.25% Trypsin-EDTA at 37°C for 15 minutes. d. Inactivate trypsin by adding an equal volume of DMEM with 10% FBS. e. Gently triturate the tissue with a pipette to obtain a single-cell suspension. f. Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in fresh culture medium.
-
Cell Seeding: a. Plate the cell suspension into PDL-coated T75 flasks. b. Incubate at 37°C in a 5% CO2 incubator. c. Change the medium every 2-3 days.
-
Microglia and Astrocyte Separation and Co-culture: a. After 7-10 days, a confluent layer of astrocytes with microglia growing on top will be formed. b. To obtain a microglia-enriched culture for establishing pathological conditions, shake the flasks on an orbital shaker at 180-200 rpm for 2 hours at 37°C. c. Collect the supernatant containing detached microglia. d. To establish "physiological" co-cultures (5-10% microglia), gently wash the remaining astrocyte layer with PBS and add fresh medium. e. To establish "pathological/inflammatory" co-cultures (30-40% microglia), centrifuge the collected microglial suspension, resuspend the pellet in fresh medium, and add it back to the astrocyte monolayer at a higher density. f. For experiments, seed the co-cultures into PDL-coated multi-well plates.
Protocol 2: this compound Treatment and Induction of Neuroinflammation
Materials:
-
This compound stock solution (dissolved in a suitable vehicle, e.g., sterile saline or DMSO)
-
Lipopolysaccharide (LPS) from E. coli (for inducing inflammation)
-
Culture medium
Procedure:
-
Allow the astrocyte-microglia co-cultures to stabilize for 24 hours after seeding into experimental plates.
-
Prepare serial dilutions of this compound in culture medium to achieve the desired final concentrations (e.g., 0.5, 2, 10, 20 µg/mL).
-
For neuroinflammation studies, treat the cells with LPS (e.g., 100 ng/mL) for a specified duration (e.g., 24 hours) prior to or concurrently with this compound treatment.
-
Replace the culture medium with the this compound-containing medium (and LPS, if applicable). Include vehicle-only controls.
-
Incubate the cells for the desired experimental duration (e.g., 24 hours).
Protocol 3: Cell Viability Assessment (MTT Assay)
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or solubilization buffer
-
Microplate reader
Procedure:
-
After this compound treatment, add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubate the plate at 37°C for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium.
-
Add DMSO or a solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Express cell viability as a percentage of the vehicle-treated control.
Protocol 4: Immunocytochemistry for Microglial Activation
Materials:
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% normal goat serum in PBS)
-
Primary antibodies: anti-Iba1 (for all microglia), anti-CD68 (for activated/phagocytic microglia)
-
Fluorophore-conjugated secondary antibodies
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Fluorescence microscope
Procedure:
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Wash three times with PBS.
-
Block non-specific binding with blocking buffer for 1 hour at room temperature.
-
Incubate with primary antibodies diluted in blocking buffer overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with fluorophore-conjugated secondary antibodies diluted in blocking buffer for 1-2 hours at room temperature, protected from light.
-
Wash three times with PBS.
-
Counterstain nuclei with DAPI for 5 minutes.
-
Mount coverslips and visualize using a fluorescence microscope.
-
Quantify the number of Iba1-positive cells and the proportion of CD68-positive cells to determine microglial activation states.
Protocol 5: Western Blot for Connexin 43 Expression
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody: anti-Connexin 43
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the cells in RIPA buffer and collect the protein lysates.
-
Determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate with the primary anti-Cx43 antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Mandatory Visualizations
Caption: this compound's proposed mechanism of action.
Caption: Experimental workflow for this compound studies.
Caption: Logical relationships in this compound studies.
References
Troubleshooting & Optimization
Brivaracetam Solubility in Aqueous Solutions: A Technical Support Resource
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with brivaracetam. The information is presented in a question-and-answer format to directly address common challenges encountered during experiments involving aqueous solutions of this compound.
Physicochemical and Solubility Data
A summary of this compound's key physicochemical properties and solubility in aqueous media is provided below.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₂₀N₂O₂ | [1] |
| Molecular Weight | 212.29 g/mol | [1] |
| Melting Point | 72 to 77 °C (162 to 171 °F) | |
| LogP | 1.04 | |
| BCS Class | Class 1 (High Solubility, High Permeability) | [2] |
| pKa | No ionizable centers |
| Solvent | Solubility | pH | Temperature | Reference |
| Water | Very Soluble | Neutral | Not Specified | [1][3] |
| Buffer | Very Soluble | 1.2, 4.5, 7.4 | Not Specified | [1][3] |
| Water | 21.23 mg/mL | Neutral | Not Specified | |
| DMSO | 21.23 mg/mL | N/A | Not Specified |
Troubleshooting Guide
My this compound solution appears cloudy or has precipitated. What should I do?
This compound is generally highly soluble in aqueous solutions.[1][3] Cloudiness or precipitation may indicate a few issues:
-
Concentration Limit Exceeded: While highly soluble, you may have exceeded the solubility limit, particularly if using a buffer system where the common ion effect could play a role, or if the temperature of the solution has decreased significantly.
-
Polymorphic Conversion: this compound has at least two polymorphic forms (Form I and Form II).[2] It is possible for a less stable, more soluble form to convert to a more stable, less soluble form over time, leading to precipitation.[2]
-
Contamination: Ensure your glassware is clean and that there is no contamination in your solvent.
Troubleshooting Steps:
-
Gently warm the solution while stirring. If the precipitate redissolves, it was likely a solubility issue related to temperature.
-
Filter the solution to remove the precipitate. You can then attempt to re-dissolve the precipitate in fresh solvent to confirm if it is this compound.
-
Consider preparing a fresh solution at a slightly lower concentration.
My this compound solution has developed a yellowish tint. What is the cause?
A yellowish tint may be indicative of degradation. This compound is known to be unstable under certain conditions:
-
Acidic and Alkaline Conditions: Significant degradation has been observed in both acidic and alkaline environments.
-
Oxidative Stress: The compound can also degrade in the presence of oxidizing agents.
-
Thermal Stress: Elevated temperatures can lead to degradation.
It is recommended to use fresh solutions and avoid prolonged storage, especially if not stored under optimal conditions. For short-term storage, refrigeration is advisable. For long-term storage, consider preparing fresh solutions as needed.
Frequently Asked Questions (FAQs)
Q1: What is the best way to prepare a stock solution of this compound?
Given its high solubility in water, preparing a stock solution is straightforward. For a 10 mg/mL stock solution in water:
-
Weigh out the desired amount of this compound powder.
-
Add a portion of high-purity water (e.g., Milli-Q or equivalent) to the powder.
-
Vortex or sonicate until the powder is completely dissolved.
-
Add the remaining volume of water to reach the final desired concentration.
For higher concentrations, you may use DMSO, where this compound is also highly soluble.
Q2: How should I store my aqueous this compound solutions?
For short-term storage (a few days), store the solution at 2-8°C, protected from light. For longer-term storage, it is advisable to prepare fresh solutions. If long-term storage is necessary, consider aliquoting and freezing at -20°C or -80°C. However, be aware that freeze-thaw cycles may affect stability.
Q3: Is this compound stable under light exposure?
This compound has been found to be relatively stable under photolytic stress conditions. However, as a general good laboratory practice, it is always recommended to store solutions in amber vials or otherwise protected from light.
Q4: Can I expect any issues with polymorphism when working with this compound?
Yes, this compound is known to exist in at least two polymorphic forms.[2] The conversion from a metastable form to a more stable, less soluble form can occur, potentially leading to changes in dissolution rate and apparent solubility.[4] For most routine laboratory experiments with freshly prepared solutions, this may not be a significant issue. However, for long-term studies or when using solid this compound, being aware of its polymorphic nature is important.
Q5: What are the degradation pathways for this compound?
This compound is susceptible to degradation under acidic, alkaline, oxidative, and thermal stress. The primary degradation pathways involve hydrolysis of the amide group and oxidation. It is relatively stable to neutral hydrolysis and photolytic degradation.
Experimental Protocols
Kinetic Solubility Assay Protocol
This protocol outlines a general procedure for determining the kinetic solubility of this compound, a common experiment in early drug development.
1. Materials and Equipment:
-
This compound powder
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well microplates
-
Automated liquid handler or multichannel pipettes
-
Plate shaker
-
Plate reader (e.g., spectrophotometer or nephelometer)
-
Centrifuge with a plate rotor (optional)
2. Procedure:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Dispense 2 µL of the DMSO stock solution into the wells of a 96-well plate. Include wells with only DMSO as a control.
-
Add 198 µL of PBS (pH 7.4) to each well. This results in a final this compound concentration of 100 µM with 1% DMSO.
-
Seal the plate and shake for 2 hours at room temperature.
-
Measure the turbidity of the solutions using a nephelometer or the absorbance at a specific wavelength (e.g., 620 nm) using a spectrophotometer. An increase in light scattering or absorbance indicates precipitation.
-
(Optional) Centrifuge the plate to pellet any precipitate.
-
Carefully transfer the supernatant to a new plate and measure the concentration of the dissolved this compound using a suitable analytical method (e.g., HPLC-UV).
Visualizations
Caption: Workflow for a kinetic solubility assay of this compound.
Caption: Factors influencing the stability of this compound in aqueous solutions.
References
Technical Support Center: Optimizing Brivaracetam Dosage in Rodent Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Brivaracetam in rodent models.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is an anticonvulsant drug that selectively binds to the synaptic vesicle protein 2A (SV2A).[1][2] This binding modulates the release of neurotransmitters, although the precise downstream effects are still under investigation.[2] It is believed that this interaction plays a crucial role in reducing neuronal hyperexcitability and preventing seizures.[2] this compound exhibits a higher binding affinity for SV2A compared to Levetiracetam.
Q2: What are the recommended starting doses for this compound in rodent models?
Effective doses of this compound in rodent models can vary depending on the specific seizure model, the rodent species and strain, and the administration route. The following table summarizes effective doses (ED50) from various studies.
| Rodent Model | Species | Administration Route | Effective Dose (ED50) | Reference |
| Audiogenic Seizures | Mouse | Intraperitoneal (i.p.) | 2.4 mg/kg | |
| Corneally Kindled | Mouse | Intraperitoneal (i.p.) | 1.2 mg/kg | [3] |
| 6 Hz Seizures | Mouse | Intraperitoneal (i.p.) | 4.4 mg/kg | |
| Amygdala-Kindled | Rat | Oral | 21.2 mg/kg (significant suppression) | [4] |
| Genetic Absence Epilepsy Rats from Strasbourg (GAERS) | Rat | Intraperitoneal (i.p.) | 2.6 mg/kg | [3] |
Q3: How should this compound be prepared for administration to rodents?
For oral administration (gavage), this compound can be dissolved in a suitable vehicle such as a 0.5% solution of Methocel A4M in distilled water. For intraperitoneal (i.p.) injection, sterile saline (0.9% sodium chloride) is a commonly used vehicle. It is crucial to ensure the drug is fully dissolved and the solution is at an appropriate pH and temperature before administration.
Q4: What are the expected pharmacokinetic properties of this compound in rodents?
This compound is rapidly absorbed and readily crosses the blood-brain barrier.[5] In audiogenic seizure-susceptible mice, a single oral administration resulted in simultaneous peak plasma levels and maximal anticonvulsant effect.[2] Following intraperitoneal injection in the same model, maximal SV2A occupancy and antiepileptic activity were observed within 5-15 minutes.[2] It's important to note that repeat dosing in rodents has been associated with a decrease in systemic exposure due to the auto-induction of metabolism, a phenomenon not observed in humans.[6]
Troubleshooting Guides
Problem 1: Inconsistent or lack of efficacy at previously reported effective doses.
-
Possible Cause 1: Incorrect Dosage Calculation.
-
Solution: Double-check all calculations for dose preparation, considering the animal's body weight. Ensure accurate measurement of the drug and vehicle.
-
-
Possible Cause 2: Issues with Drug Administration.
-
Possible Cause 3: Drug Stability and Solubility.
-
Solution: Prepare fresh solutions of this compound for each experiment. If using a suspension, ensure it is well-mixed before each administration to guarantee uniform dosing. Verify the solubility of this compound in your chosen vehicle.
-
-
Possible Cause 4: Animal Strain or Sex Differences.
-
Solution: Be aware that different rodent strains can exhibit varying sensitivities to anticonvulsant drugs. Additionally, sex differences in pharmacokinetics have been observed in rats, with females showing higher systemic exposure.[6] Consider these factors when designing your study and analyzing results.
-
Problem 2: Unexpected behavioral side effects in treated animals.
-
Possible Cause 1: Dose is too high.
-
Solution: High doses of this compound can lead to sedation, dizziness, and motor coordination issues.[3] If these signs are observed, consider reducing the dose. A dose-response study can help identify the optimal therapeutic window with minimal side effects.
-
-
Possible Cause 2: Off-target effects or stress from administration.
-
Solution: While this compound is highly selective for SV2A, off-target effects at very high doses cannot be entirely ruled out. Additionally, the stress of handling and administration can induce behavioral changes. Ensure proper acclimatization of the animals and use refined handling techniques to minimize stress. Animal studies have generally shown that this compound does not worsen cognitive or behavioral performance in rodents.[8]
-
Problem 3: Mortality or adverse health events in the treatment group.
-
Possible Cause 1: Vehicle Toxicity.
-
Solution: Ensure the vehicle used is non-toxic and administered at an appropriate volume. For oral gavage in rats, a volume of 5 mL/kg is generally well-tolerated.[5]
-
-
Possible Cause 2: Acute Drug Toxicity.
-
Solution: While this compound generally has a good safety profile, overdose can occur. Review your dosage calculations and preparation procedures meticulously. If mortality persists, a toxicity study with escalating doses may be necessary to determine the maximum tolerated dose in your specific model and strain.
-
Experimental Protocols
Protocol 1: Oral Gavage Administration in Rats
-
Preparation:
-
Accurately weigh the rat.
-
Calculate the required dose of this compound and the volume of the vehicle (e.g., 0.5% Methocel A4M) needed. A typical gavage volume is 5 mL/kg.[5]
-
Ensure the this compound solution is at room temperature.
-
Use a sterile, appropriately sized gavage needle (e.g., 16-18 gauge, 2-3 inches long with a ball tip for an adult rat).
-
-
Procedure:
-
Gently restrain the rat to prevent movement.
-
Insert the gavage needle into the diastema (the gap between the incisors and molars) and gently advance it along the roof of the mouth towards the esophagus.
-
If any resistance is met, or if the animal shows signs of distress (e.g., coughing), withdraw the needle immediately.
-
Once the needle is correctly positioned in the esophagus, slowly administer the solution.
-
Withdraw the needle gently and return the rat to its cage.
-
Monitor the animal for any adverse reactions.
-
Protocol 2: Intraperitoneal (i.p.) Injection in Mice
-
Preparation:
-
Accurately weigh the mouse.
-
Calculate the required dose of this compound and the volume of the vehicle (e.g., sterile saline). A typical injection volume is 10 mL/kg.
-
Draw the calculated volume into a sterile syringe with an appropriate needle size (e.g., 25-27 gauge).
-
-
Procedure:
-
Securely restrain the mouse, exposing the abdomen.
-
Tilt the mouse slightly head-down to move the abdominal organs away from the injection site.
-
Insert the needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or major blood vessels.
-
Aspirate briefly to ensure no fluid (blood or urine) is drawn into the syringe.
-
Inject the solution smoothly.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the animal for any adverse reactions.
-
Visualizations
References
- 1. Anti-convulsive and anti-epileptic properties of this compound (ucb 34714), a high-affinity ligand for the synaptic vesicle protein, SV2A - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A review of the pharmacology and clinical efficacy of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. reddit.com [reddit.com]
- 5. downstate.edu [downstate.edu]
- 6. This compound-DOES-NOT-IMPAIR-COGNITIVE-PERFORMANCE-OF-RATS-IN-THE-MORRIS-WATER-MAZE-TEST [aesnet.org]
- 7. researchgate.net [researchgate.net]
- 8. A review of cognitive and behavioral outcomes of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Brivaracetam Stability and Degradation: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and degradation of Brivaracetam under various experimental conditions. It includes troubleshooting advice, frequently asked questions, detailed experimental protocols, and a summary of degradation data.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the stability testing of this compound.
| Question | Answer |
| Why am I seeing significant degradation of this compound under acidic conditions? | This compound is known to be susceptible to acid-induced degradation.[1][2] One of the primary degradation products formed under acidic hydrolysis is 1-propyl pyrrolidine-2-one.[3] Ensure that the pH of your formulation or solvent system is not acidic if you need to maintain the stability of the drug. |
| My this compound sample shows rapid degradation in an alkaline medium. Is this expected? | Yes, this compound is highly unstable in alkaline conditions, showing significant degradation.[1] Studies have reported up to 90% degradation when refluxed with 0.01N sodium hydroxide.[1] To minimize degradation, avoid basic environments during sample preparation and storage. |
| I'm observing unexpected peaks in my chromatogram after exposing this compound to an oxidizing agent. What could these be? | This compound is labile to oxidative stress.[1][4] Exposure to agents like hydrogen peroxide can lead to the formation of several degradation products.[4] It is crucial to use a validated stability-indicating HPLC method to separate these degradants from the parent drug. |
| Is this compound sensitive to light? | This compound is relatively stable under photolytic stress conditions.[5][6] However, some degradation (around 22% within 48 hours) has been observed upon exposure to direct sunlight.[1] It is good practice to protect this compound solutions from prolonged exposure to direct light. |
| What is the expected stability of this compound under thermal stress? | This compound shows instability under thermal stress conditions.[5][6] Thermal degradation can lead to the formation of multiple degradation products.[4] Therefore, it is important to control the temperature during storage and experimentation. |
| How can I ensure my analytical method is suitable for stability studies of this compound? | A stability-indicating analytical method is essential. This method must be able to separate this compound from its degradation products and any process-related impurities.[3] Methods like Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) have been successfully developed and validated for this purpose.[1][3] |
Quantitative Degradation Data
The following table summarizes the extent of this compound degradation under various stress conditions as reported in the literature.
| Stress Condition | Reagent/Condition | Time | Temperature | Degradation (%) | Reference |
| Acidic Hydrolysis | 0.1N HCl | 30 min | 80°C | Sufficient Degradation | [3] |
| Acidic Hydrolysis | 0.01N HCl | 15 min | 50°C (reflux) | - | [1][2] |
| Alkaline Hydrolysis | 0.1N NaOH | 30 min | 80°C | - | [3] |
| Alkaline Hydrolysis | 0.01N NaOH | 15 min | Room Temperature | ~50% | [1] |
| Alkaline Hydrolysis | 0.01N NaOH | - | Reflux | ~90% | [1] |
| Oxidative | 30% H₂O₂ | 3 hr | Room Temperature | - | [3] |
| Oxidative | Hydrogen Peroxide | - | - | Complete Degradation | [4] |
| Photolytic (Sunlight) | Sunlight | 48 hr | - | ~22% | [1] |
| Thermal | - | - | - | Degradation Observed | [4][5][6] |
Experimental Protocols
This section provides detailed methodologies for conducting forced degradation studies of this compound.
Forced Degradation Study Protocol
This protocol is based on guidelines from the International Conference on Harmonisation (ICH) Q1A (R2).[5][6]
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 20 µg/mL in a suitable solvent like methanol or a mixture of methanol, water, and acetonitrile.[1][3]
2. Stress Conditions:
-
Acidic Hydrolysis:
-
Mix 2 mL of the this compound stock solution with 2 mL of 0.1N HCl in a 10 mL volumetric flask.[3]
-
Keep the flask in a hot air oven at 80°C for 30 minutes.[3]
-
Alternatively, for milder conditions, use 0.01N HCl and reflux at 50°C for 15 minutes.[1][2]
-
After the specified time, cool the solution to room temperature and neutralize it with an appropriate volume of 0.1N NaOH or 0.01N NaOH.
-
Dilute the solution to the mark with the mobile phase.
-
-
Alkaline Hydrolysis:
-
Mix 2 mL of the this compound stock solution with 2 mL of 0.1N NaOH in a 10 mL volumetric flask.[3]
-
Keep the flask in a hot air oven at 80°C for 30 minutes.[3]
-
For different conditions, treat the drug solution with 0.01N NaOH at room temperature for 15 minutes or under reflux conditions.[1]
-
After the specified time, cool the solution to room temperature and neutralize it with an appropriate volume of 0.1N HCl or 0.01N HCl.
-
Dilute the solution to the mark with the mobile phase.
-
-
Oxidative Degradation:
-
Thermal Degradation:
-
Keep the this compound drug substance in a hot air oven at a specified temperature to induce degradation.[4]
-
-
Photolytic Degradation:
-
Expose the this compound solution to direct sunlight for a specified period (e.g., 48 hours) to assess photodegradation.[1]
-
3. Sample Analysis:
-
Analyze the stressed samples using a validated stability-indicating RP-HPLC method.
-
Example HPLC Conditions: [1]
-
Column: C18
-
Mobile Phase: Methanol: Water: Acetonitrile (30:10:60 v/v/v)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 242 nm
-
Temperature: Ambient
-
Visualizations
Experimental Workflow for Forced Degradation Studies
Caption: Workflow for this compound forced degradation studies.
This compound Degradation Pathway under Acidic Conditions
Caption: Proposed degradation pathway of this compound under acidic conditions.
References
- 1. ijsrm.humanjournals.com [ijsrm.humanjournals.com]
- 2. sphinxsai.com [sphinxsai.com]
- 3. rjptonline.org [rjptonline.org]
- 4. ijbpas.com [ijbpas.com]
- 5. researchgate.net [researchgate.net]
- 6. Identification of degradation products of this compound using liquid chromatography quadrupole time-of-flight tandem mass spectrometry: Degradation pathway elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Brivaracetam Resistance in Preclinical Models
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering brivaracetam resistance in preclinical models of epilepsy.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a high-affinity, selective ligand for the synaptic vesicle protein 2A (SV2A).[1][2] SV2A is a crucial protein in the regulation of neurotransmitter release.[2] By binding to SV2A, this compound modulates this process, which helps to stabilize neuronal activity and prevent the hyperexcitable neuronal firing that leads to seizures.[2] It exhibits a 15- to 30-fold higher affinity for SV2A compared to levetiracetam.[1][3]
Q2: In which preclinical models has this compound shown efficacy against drug-resistant seizures?
This compound has demonstrated potent anticonvulsant effects in animal models of partially drug-resistant epilepsy, such as the self-sustaining status epilepticus (SSSE) rat model and the 6-Hz mouse model.[4] The SSSE model is characterized by seizures that are refractory to standard anticonvulsants like diazepam and phenytoin.[4]
Q3: What are the potential mechanisms underlying resistance to this compound in preclinical models?
While specific mechanisms for this compound resistance are still under investigation, general mechanisms of anti-seizure medication (ASM) resistance may apply. These can include:
-
Altered Target Expression: Changes in the expression or function of the SV2A protein could reduce this compound's binding affinity or efficacy.
-
Drug Efflux Transporters: Overexpression of drug efflux transporters, such as P-glycoprotein (P-gp), at the blood-brain barrier can limit the amount of this compound reaching its target in the brain.[5]
-
Neuroinflammation: Pro-inflammatory mediators can stimulate P-gp in endothelial cells and may also lead to post-translational modifications of ion channels, reducing drug sensitivity.[5]
Q4: Are there known genetic factors that can influence this compound efficacy?
Currently, there is limited specific information on genetic factors directly influencing this compound resistance in preclinical models. However, the overall genetic background of the animal model can significantly impact seizure susceptibility and response to ASMs.
Troubleshooting Guide
If you are observing a lack of efficacy or the development of resistance to this compound in your preclinical model, consider the following troubleshooting steps:
Issue: this compound is not producing the expected anti-seizure effect.
| Possible Cause | Suggested Solution |
| Suboptimal Dosing or Administration Route | Verify the dose and administration route against established protocols for your specific model. This compound has high oral bioavailability and rapid brain penetration.[1] Consider a dose-response study to determine the optimal dose for your model. |
| Model-Specific Lack of Response | Confirm that your chosen preclinical model is appropriate for studying this compound. While it has broad-spectrum activity, some models may be inherently less responsive.[1][4] |
| Pharmacokinetic Issues | Investigate the pharmacokinetics of this compound in your model. Factors such as rapid metabolism or clearance could be limiting its exposure in the brain. |
| Development of Tolerance or Resistance | If efficacy diminishes over time, your model may be developing tolerance. Consider experimental designs that can assess this, such as chronic dosing followed by a washout period and re-challenge. |
Issue: Suspected involvement of drug efflux transporters.
| Possible Cause | Suggested Solution |
| P-glycoprotein (P-gp) Overexpression | Co-administer this compound with a known P-gp inhibitor to see if this restores efficacy. This can help determine if drug efflux is a contributing factor to the observed resistance. |
| Increased Transporter Expression | Quantify the expression levels of P-gp and other relevant transporters in the brain tissue of resistant versus non-resistant animals using techniques like Western blot or immunohistochemistry. |
Experimental Protocols
Protocol 1: Induction of a Drug-Resistant Phenotype (Example using the 6-Hz Model)
-
Animal Model: Use a mouse strain known to be susceptible to 6-Hz induced seizures (e.g., CF-1 mice).
-
Baseline Seizure Threshold: Determine the baseline convulsive current 50 (CC50) for the 6-Hz stimulation in a cohort of naive animals.
-
Chronic this compound Administration: Administer a sub-protective dose of this compound daily for a prolonged period (e.g., 2-4 weeks).
-
Re-evaluation of Seizure Threshold: After the chronic dosing period, re-determine the CC50 for the 6-Hz stimulation in the presence of an acute, protective dose of this compound.
-
Assessment of Resistance: A significant increase in the CC50 required to protect against seizures, as compared to age-matched, vehicle-treated controls, indicates the development of resistance.
Protocol 2: Evaluation of Combination Therapy
-
Resistant Animal Model: Utilize the this compound-resistant animals generated in Protocol 1.
-
Selection of Combination Agent: Choose a second ASM with a different mechanism of action (e.g., a sodium channel blocker or a GABAergic modulator).[6][7]
-
Dose-Response of Combination Agent: Determine the dose-response curve for the second ASM alone in the resistant animals.
-
Combination Administration: Administer a sub-protective dose of the second ASM in combination with the previously ineffective dose of this compound.
-
Efficacy Assessment: Evaluate the combined effect on the 6-Hz seizure threshold. A synergistic or additive effect suggests that the combination therapy can overcome the resistance.
Quantitative Data Summary
Table 1: Comparative Efficacy of this compound and Levetiracetam in Preclinical Models
| Preclinical Model | This compound ED50 (mg/kg, i.p.) | Levetiracetam ED50 (mg/kg, i.p.) | Reference |
| Audiogenic Seizure-Susceptible Mice (clonic convulsions) | 2.4 | 30 | [4] |
| Pentylenetetrazol (PTZ) Induced Seizures (mice, clonic convulsions) | 30 | Not effective in standard tests | [4] |
| Maximal Electroshock (MES) Induced Seizures (mice, tonic hindlimb extension) | 113 | Not effective in standard tests | [4] |
Table 2: this compound Efficacy in a Rat Model of Post-Hypoxic Myoclonus
| Drug | Minimal Effective Dose (mg/kg) | Reference |
| This compound | 0.3 | [4] |
| Levetiracetam | 3 | [4] |
Signaling Pathways and Workflows
Caption: this compound's primary mechanism of action.
Caption: A workflow for troubleshooting this compound resistance.
References
- 1. Narrative Review of this compound: Preclinical Profile and Clinical Benefits in the Treatment of Patients with Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. Narrative Review of this compound: Preclinical Profile and Clinical Benefits in the Treatment of Patients with Epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Mechanisms of Drug Resistance in the Pathogenesis of Epilepsy: Role of Neuroinflammation. A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Emerging drugs for partial-onset epilepsy: a review of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anticonvulsant - Wikipedia [en.wikipedia.org]
Minimizing Brivaracetam-induced behavioral side effects in animal studies
Technical Support Center: Brivaracetam Animal Studies
This guide provides troubleshooting advice and frequently asked questions to help researchers minimize and manage behavioral side effects associated with this compound (BRV) in animal studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is an anti-epileptic drug that primarily acts by binding to the synaptic vesicle protein 2A (SV2A) with a high affinity, which is about 15 to 30 times stronger than that of levetiracetam. This binding modulates the release of neurotransmitters, which helps to stabilize neuronal activity and prevent the excessive neuronal firing that leads to seizures.[1][2] Some studies also suggest a weak inhibitory effect on voltage-gated sodium channels, which may further contribute to its anticonvulsant properties.[1]
Q2: What are the most common behavioral side effects of this compound observed in animal models?
While this compound is often considered to have a better behavioral side effect profile than levetiracetam, some adverse effects have been reported.[3][4] In animal models, these can manifest as sedation, hyperactivity, irritability, and aggression.[3][5] It is important to carefully observe and quantify these behaviors to distinguish them from the intended therapeutic effects.
Q3: Are certain animal strains or species more susceptible to this compound-induced behavioral side effects?
Yes, the strain of the animal is a critical consideration in behavioral studies.[6] For example, BALB/cJ mice are known to exhibit higher baseline anxiety-like behavior compared to C57BL/6J mice.[6] While specific studies directly comparing this compound side effects across various strains are limited, it is reasonable to assume that baseline behavioral phenotypes will influence the manifestation of drug-induced side effects. Researchers should choose and report the specific strain and substrain used in their studies.[6]
Q4: How does the route of administration and dosage affect the severity of behavioral side effects?
This compound is rapidly absorbed after oral administration and quickly penetrates the brain.[1][7] The dosage will have a dose-dependent effect on both efficacy and side effects.[8] Higher doses are more likely to induce sedation or other behavioral changes. It is crucial to establish a dose-response curve in your specific animal model to identify the optimal therapeutic window with minimal side effects.
Troubleshooting Guide
Issue 1: Animals exhibit excessive sedation or hypoactivity after this compound administration.
-
Q: My animals are showing significant sedation, which is interfering with behavioral testing. What should I do?
-
A: Dose Adjustment: This is the most common cause. Lower the dose of this compound to the minimum effective level for seizure control. A dose-response study is highly recommended.
-
A: Timing of Administration: Adjust the timing of drug administration relative to behavioral testing. Allow for a sufficient acclimatization period after dosing and before testing to minimize acute sedative effects.
-
A: Habituation: Ensure animals are properly habituated to the testing environment and procedures. This can help reduce stress-induced freezing or inactivity that might be mistaken for sedation.
-
Issue 2: An increase in aggressive or irritable behavior is observed.
-
Q: I've noticed an increase in fighting among cage mates or aggressive behavior during handling. Could this be due to this compound?
-
A: Confirm the Behavior: First, systematically quantify the aggressive behaviors to confirm an increase compared to baseline and vehicle-treated controls. Use standardized behavioral tests for aggression.
-
A: Review Dosing: As with sedation, high doses can sometimes lead to paradoxical effects like irritability.[3] Evaluate if a lower dose can maintain efficacy while reducing aggression.
-
A: Environmental Enrichment: Ensure the housing conditions are optimal. Overcrowding or lack of enrichment can exacerbate aggressive tendencies.
-
A: Consider Switching from Levetiracetam: In clinical settings, switching from levetiracetam to this compound has been shown to improve behavioral adverse events in a significant percentage of patients.[4]
-
Issue 3: Inconsistent or highly variable behavioral results across animals.
-
Q: There is a high degree of variability in the behavioral data from my this compound-treated group. How can I improve consistency?
-
A: Standardize Procedures: Ensure all experimental procedures, including drug preparation, administration, handling, and behavioral testing, are strictly standardized.[9] Even minor variations in handling or the testing environment can impact behavior.[6]
-
A: Control for Environmental Factors: Factors such as cage changing, lighting, and noise levels can significantly influence rodent behavior.[6][10] Maintain a consistent and controlled environment for all animals.
-
A: Animal Identification: Be mindful of the methods used for animal identification. Procedures like tail clipping under light isoflurane anesthesia can have lasting effects on behavior.[6][11]
-
A: Order of Testing: If using a battery of behavioral tests, be aware that the order of testing can influence performance in subsequent tests.[6]
-
Quantitative Data Summary
| Parameter | This compound (BRV) | Levetiracetam (LEV) | Perampanel (PER) | Topiramate (TPM) | Reference |
| Weighted Mean Incidence of Irritability | 5.6% | 9.9% | 12.3% | 3.1% | [4] |
| Weighted Mean Incidence of Aggression | 2.5% | 2.6% | 4.4% | 0.5% | [4] |
| Weighted Mean Incidence of Anger | 3.3% | 2.5% | 2.0% | 0.2% | [4] |
| Discontinuation Rate due to Irritability | 0.8% | 3.4% | 3.0% | 2.2% | [4] |
| Discontinuation Rate due to Aggression | 0.8% | 2.4% | 9.2% | 1.2% | [4] |
| *Denotes data from a single study. |
Experimental Protocols
1. Open Field Test (for assessing locomotor activity and anxiety)
-
Apparatus: A square arena (e.g., 50x50 cm for mice, 100x100 cm for rats) with walls high enough to prevent escape. The arena is typically made of a non-porous material for easy cleaning. The area is often divided into a central and a peripheral zone.
-
Procedure:
-
Administer this compound or vehicle at the predetermined time before the test.
-
Gently place the animal in the center of the open field.
-
Allow the animal to explore the arena for a set period (e.g., 5-10 minutes).
-
Record the session using a video camera mounted above the arena.
-
-
Data Analysis: Use automated video tracking software to analyze:
-
Total distance traveled (hypoactivity/hyperactivity).
-
Time spent in the center versus the periphery (anxiety-like behavior).
-
Rearing frequency (exploratory behavior).
-
Instances of freezing.
-
2. Elevated Plus Maze (for assessing anxiety-like behavior)
-
Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two closed arms.
-
Procedure:
-
Following drug or vehicle administration, place the animal in the center of the maze, facing an open arm.
-
Allow the animal to explore the maze for a standard duration (e.g., 5 minutes).
-
An experimenter, preferably blind to the treatment groups, should score the behaviors, or a video tracking system should be used.
-
-
Data Analysis:
-
Number of entries into the open and closed arms.
-
Time spent in the open and closed arms. An increase in the time spent in the open arms is indicative of anxiolytic-like effects.
-
Visualizations
Caption: this compound's primary mechanism of action.
Caption: Troubleshooting workflow for behavioral side effects.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. Thieme E-Journals - International Journal of Epilepsy / Full Text [thieme-connect.com]
- 4. researchgate.net [researchgate.net]
- 5. Mechanisms Underlying Aggressive Behavior Induced by Antiepileptic Drugs: Focus on Topiramate, Levetiracetam, and Perampanel - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. This compound, a selective high-affinity synaptic vesicle protein 2A (SV2A) ligand with preclinical evidence of high brain permeability and fast onset of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Physiologic and Behavioral Effects in Mice Anesthetized with Isoflurane in a Red-tinted or a Traditional Translucent Chamber - PMC [pmc.ncbi.nlm.nih.gov]
Brivaracetam Permeability Research: Technical Support Center
Welcome to the technical support center for researchers investigating the brain permeability of Brivaracetam. As a compound known for its high and rapid penetration of the blood-brain barrier (BBB), experimental challenges often relate to optimizing study conditions and troubleshooting unexpected outcomes rather than fundamentally enhancing its permeability. This guide provides detailed answers, protocols, and data to support your research.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues researchers may encounter during their experiments.
Question: My in vivo experiment shows lower-than-expected this compound concentration in the brain. What are the potential causes?
Answer: Given this compound's inherently high permeability, low brain concentrations are typically due to experimental or formulation factors, not the molecule's inability to cross the blood-brain barrier. Consider the following troubleshooting steps:
-
Vehicle and Formulation:
-
Solubility: Is the this compound fully dissolved in your vehicle? Although it is very soluble in aqueous solutions, precipitation can occur in complex or improperly prepared formulations. Visually inspect for any particulate matter before administration.[1][2]
-
Stability: Has the this compound degraded in the formulation? Verify the stability of your compound in the chosen vehicle under your experimental storage and handling conditions.
-
Vehicle Effects: Could the vehicle itself be impacting physiology? For example, high concentrations of solvents like DMSO can, in some cases, affect biological membranes or animal comfort, indirectly influencing drug distribution.
-
-
Administration and Dosing:
-
Dose Accuracy: Double-check all calculations for dose and concentration. For oral administration, was the full dose administered without loss? For intravenous injection, was the injection smooth and successful (i.e., not subcutaneous)?
-
Metabolism: While this compound is primarily metabolized in the liver, co-administration with strong enzyme inducers (e.g., rifampicin, carbamazepine) can increase its clearance, lowering plasma and subsequent brain concentrations.[3]
-
-
Sample Collection and Processing:
-
Timing: Were brain and plasma samples collected at the appropriate time point? this compound penetrates the brain very rapidly, with concentrations equilibrating quickly.[1][4][5] Ensure your time point aligns with the expected Tmax and distribution phase.
-
Brain Perfusion: Was the brain adequately perfused with saline before harvesting? Failure to remove blood from the brain vasculature will lead to an overestimation of brain concentration, but inconsistent perfusion can be a source of high variability and may lead to underestimates if the blood concentration is rapidly falling.
-
-
Analytical Method:
-
Extraction Efficiency: Have you validated the efficiency of your this compound extraction method from brain homogenate? Poor recovery will lead to artificially low readings.
-
Instrument Calibration: Confirm that your analytical instrument (e.g., LC-MS/MS) is properly calibrated and that the standards are accurate.
-
Question: I am seeing high variability in my in vitro BBB transwell assay results. What should I check?
Answer: High variability in transwell assays often points to issues with the integrity and consistency of the cell monolayer.
-
Cell Monolayer Integrity:
-
TEER Measurement: Are you measuring Trans-Endothelial Electrical Resistance (TEER) for each well before the experiment? This is the most critical quality control step. Only use wells that meet a pre-defined TEER threshold indicating tight junction formation. Discard wells with low TEER.
-
Passage Number: Use cells within a consistent and low passage number range. High passage numbers can lead to altered cell morphology and reduced ability to form tight junctions.
-
Seeding Density: Ensure your seeding density is consistent across all wells. Uneven seeding leads to an inconsistent monolayer and variable permeability.
-
-
Experimental Conditions:
-
Incubation Time: Are incubation times precisely controlled?
-
Temperature and CO2: Maintain stable temperature (37°C) and CO2 levels, as fluctuations can stress cells and affect monolayer integrity.
-
Compound Adsorption: Is this compound adsorbing to the plastic of the transwell plate? Run a control experiment in an empty, cell-free transwell to quantify non-specific binding.
-
-
Use of Controls:
-
Include a high-permeability marker (e.g., caffeine) and a low-permeability marker (e.g., Lucifer yellow or a fluorescent dextran). Consistent results for these controls will validate that the assay itself is performing as expected.
-
Question: Do I need to use a P-glycoprotein (P-gp) inhibitor in my experiments with this compound?
Answer: No, it is likely not necessary. This compound is not considered a significant substrate for major efflux transporters like P-glycoprotein.[6][7][8] Its rapid brain penetration is due to its favorable physicochemical properties (e.g., lipophilicity) allowing for efficient passive diffusion, rather than avoidance of active efflux.[1][5] Including a P-gp inhibitor would be an unnecessary variable in your experiment.
Quantitative Data: this compound Permeability Profile
The following table summarizes key quantitative parameters related to this compound's brain permeability, with Levetiracetam included for comparison.
| Parameter | This compound | Levetiracetam | Significance |
| Plasma Protein Binding | < 20%[5][9][10] | < 10% | Low binding for both means a high free fraction is available to cross the BBB. |
| Brain-to-Plasma Ratio | ~1 (in rodents, equilibrates rapidly)[1][5] | Slower equilibration | Indicates rapid and efficient brain entry without significant active transport. |
| Permeability Surface Area Product (PS) | 0.315 mL/min/g (predicted in humans)[11][12] | 0.015 mL/min/g (predicted in humans)[11][12] | Demonstrates significantly faster brain penetration for this compound. |
| P-glycoprotein (P-gp) Substrate | No[1][6][7] | Possible/Weak Substrate | This compound's lack of interaction with this key efflux pump contributes to its high permeability. |
Experimental Protocols
Protocol 1: In Vitro BBB Permeability Assay (Transwell Model)
This protocol provides a general framework for assessing the apparent permeability coefficient (Papp) of this compound across a cell-based BBB model (e.g., using hCMEC/D3 or primary porcine brain endothelial cells).
1. Cell Culture and Seeding: a. Culture brain endothelial cells according to established protocols. b. Coat the apical (upper) side of transwell inserts (e.g., 1.0 µm pore size) with a suitable extracellular matrix (e.g., collagen I). c. Seed the endothelial cells onto the inserts at a high density (e.g., 80,000 cells/cm²) and culture until a confluent monolayer is formed.[13] d. Monitor monolayer integrity by measuring TEER daily. Proceed with the transport assay once TEER values are stable and above the established threshold for your cell type.
2. Transport Assay: a. Gently wash the cell monolayers with a pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES). b. Prepare the dosing solution by dissolving this compound in the transport buffer at the desired concentration (e.g., 10 µM). Also prepare solutions for a high-permeability control (e.g., caffeine) and a low-permeability control (e.g., Lucifer yellow). c. To begin the assay (apical-to-basolateral transport), remove the buffer from the apical chamber and replace it with the dosing solution. Add fresh transport buffer to the basolateral (lower) chamber. d. At designated time points (e.g., 15, 30, 60, 90 minutes), take a sample from the basolateral chamber, immediately replacing the volume with fresh, pre-warmed buffer. e. At the final time point, take samples from both the apical and basolateral chambers.
3. Quantification and Analysis: a. Analyze the concentration of this compound in all samples using a validated analytical method like LC-MS/MS. b. Calculate the cumulative amount of this compound transported into the basolateral chamber over time. c. Determine the apparent permeability coefficient (Papp) in cm/s using the following equation: Papp = (dQ/dt) / (A * C0) Where:
- dQ/dt is the steady-state flux (rate of substance appearing in the receiver chamber).[13]
- A is the surface area of the membrane (insert).[13]
- C0 is the initial concentration in the donor (apical) chamber.[13]
Protocol 2: In Vivo Brain Permeability Assessment in Rodents
This protocol describes a method to determine the brain-to-plasma concentration ratio (Kp) of this compound in rodents.
1. Animal Preparation and Dosing: a. Acclimate animals (e.g., male Sprague-Dawley rats) to the facility for at least 3 days. b. Prepare the this compound dosing solution in a suitable vehicle (e.g., saline). c. Administer this compound via the desired route (e.g., intravenous tail vein injection or oral gavage).
2. Sample Collection: a. At a predetermined time point post-dose (e.g., 30 minutes, corresponding to rapid brain entry), anesthetize the animal deeply. b. Perform a cardiac puncture to collect a terminal blood sample into an anticoagulant-treated tube (e.g., containing EDTA). c. Immediately thereafter, perform transcardial perfusion with ice-cold saline to flush the vasculature of the brain. d. Harvest the brain and rinse with cold saline. Dissect as needed.
3. Sample Processing: a. Centrifuge the blood sample to separate the plasma. b. Weigh the brain tissue and homogenize it in a suitable buffer (e.g., phosphate-buffered saline) to create a brain homogenate. c. Store plasma and brain homogenate at -80°C until analysis.
4. Quantification and Analysis: a. Determine the concentration of this compound in both the plasma and brain homogenate samples using a validated LC-MS/MS method. b. Calculate the brain-to-plasma concentration ratio (Kp): Kp = C_brain / C_plasma Where:
- C_brain is the concentration of this compound in the brain (e.g., ng/g of tissue).
- C_plasma is the concentration of this compound in the plasma (e.g., ng/mL). c. A Kp value close to 1 for this compound is expected, indicating unrestricted distribution.[5]
Visualizations
Below are diagrams illustrating key workflows and concepts for this compound permeability research.
Caption: Troubleshooting workflow for low this compound concentration in vivo.
Caption: Factors enabling this compound's high passive permeability across the BBB.
References
- 1. tga.gov.au [tga.gov.au]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. researchgate.net [researchgate.net]
- 4. A review of the pharmacology and clinical efficacy of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tga.gov.au [tga.gov.au]
- 6. Drug-resistant Epilepsy: Which Drugs are Substrates of P-glycoprotein and Which are Not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. HIGH-BRAIN-PERMEABILITY-DIFFERENTIATES-BRIVARACETAM-FROM-LEVETIRACETAM-AND-REVEALS-PROMISING-POTENTIAL-AS-ACUTE-INTERVENTION-AGAINST-PROLONGED-AND-LIFE-THREATENING-SEIZURES [aesnet.org]
- 9. go.drugbank.com [go.drugbank.com]
- 10. Pharmacokinetics and metabolism of 14C-brivaracetam, a novel SV2A ligand, in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound, a selective high-affinity synaptic vesicle protein 2A (SV2A) ligand with preclinical evidence of high brain permeability and fast onset of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | Engineered multifunctional transforming growth factor-β type II receptor ectodomain fusions for oncology applications [frontiersin.org]
Brivaracetam Drug-Drug Interaction Profile: A Technical Resource
This technical support center provides researchers, scientists, and drug development professionals with detailed information on the drug-drug interaction (DDI) profile of Brivaracetam when co-administered with other anti-seizure medications (ASMs).
Frequently Asked Questions (FAQs)
Q1: What is the general drug-drug interaction profile of this compound?
A: this compound generally has a favorable pharmacokinetic profile with a low potential for clinically significant drug-drug interactions.[1][2] It does not significantly interact with most metabolizing enzymes or drug transporters, and therefore is unlikely to interfere with drugs that use these pathways.[1] This allows for its administration with many other commonly prescribed ASMs without the need for dose adjustments.[1][3]
Q2: How is this compound metabolized and how does this influence its interaction potential?
A: this compound is extensively metabolized, with over 95% of the dose excreted as metabolites in the urine.[4][5] The primary metabolic pathway (responsible for about 60% of metabolism) is through hydrolysis of the acetamide group by amidase enzymes to form an inactive carboxylic acid metabolite.[4][6] A secondary, minor pathway involves hydroxylation mediated primarily by the cytochrome P450 enzyme CYP2C19.[5][6] Because the major pathway is not CYP-dependent, this compound has a lower propensity for CYP-mediated drug interactions compared to many other ASMs.[6]
Q3: Does this compound interact with strong enzyme-inducing ASMs?
A: Yes, strong enzyme-inducing ASMs such as carbamazepine, phenytoin, and phenobarbital/primidone can moderately decrease this compound plasma concentrations.[1][7] One study noted that co-administration with these strong inducers resulted in a significant reduction in this compound trough serum concentrations (around 49%).[7] However, dose adjustments for this compound are not typically required when co-administered with these agents.[1][3] Conversely, potent enzyme inducers outside of ASMs, like Rifampin, have been shown to decrease this compound exposure by nearly half, necessitating a potential doubling of the this compound dose.[3][6]
Q4: What is the nature of the interaction between this compound and Carbamazepine?
A: While carbamazepine (a strong enzyme inducer) can reduce this compound levels[7][8], this compound can significantly increase the concentration of carbamazepine-epoxide, the active metabolite of carbamazepine.[2][5][9] This occurs because this compound inhibits the enzyme epoxide hydrolase.[2][9] Studies have shown that this compound at doses of 100 or 200 mg twice daily can approximately double the plasma concentrations of carbamazepine-epoxide in a dose-dependent manner.[9] Despite this increase, the effect was not associated with symptoms of toxicity in clinical studies.[10]
Q5: Is there a clinically significant interaction between this compound and Valproic Acid?
A: Co-administration of this compound and Valproic Acid may lead to an increased risk of CNS side effects like dizziness and drowsiness.[11] From a pharmacokinetic perspective, some data suggests that the metabolism of this compound can be decreased when combined with Valproic Acid.[12] One study also noted that in the presence of valproate, carbamazepine-epoxide levels were higher when this compound was also co-administered, consistent with epoxide hydrolase inhibition by both valproate and this compound.[9]
Q6: Does this compound interact with other common ASMs like Levetiracetam, Lamotrigine, or Topiramate?
A:
-
Levetiracetam: this compound and Levetiracetam act on the same protein target, SV2A, with this compound having a higher affinity.[5] Concomitant use provides no additional therapeutic benefit.[5] Clinical trials have suggested that adding this compound to patients already taking Levetiracetam did not significantly reduce seizure frequency, and some observational studies caution against their combined use due to potential behavioral disturbances.[13]
-
Lamotrigine: No clinically relevant interactions have been observed; this compound does not appear to alter lamotrigine concentrations.[3][10]
-
Topiramate: While co-administration may increase the risk of CNS side effects such as dizziness and drowsiness[14], this compound does not alter the concentration of topiramate in a clinically relevant manner.[3][10]
Q7: Are dose adjustments generally required when co-administering this compound with other ASMs?
A: For the most part, dose adjustments are not necessary when this compound is added to other ASMs.[1][3] The one notable exception is the significant impact of the potent enzyme-inducer rifampin on this compound levels, which may require a dose increase of this compound.[3] Although strong enzyme-inducing ASMs can lower this compound concentrations, this is not typically considered to require a dose change.[1] It is recommended to monitor phenytoin levels when co-administered with this compound.[3][8]
Quantitative Data Summary
The following tables summarize the pharmacokinetic interactions between this compound and other ASMs.
Table 1: Effect of Concomitant ASMs on this compound Pharmacokinetics
| Concomitant ASM | Effect on this compound Plasma Concentration | Recommended this compound Dose Adjustment |
| Carbamazepine, Phenytoin, Phenobarbital/Primidone | Moderate decrease (up to 49% lower trough concentrations observed in one study).[1][7] | Not generally required.[1] |
| Valproic Acid | Potential for decreased metabolism of this compound.[12] | Not specified. |
| Levetiracetam, Lamotrigine, Topiramate, Oxcarbazepine, Lacosamide, Pregabalin, Zonisamide | No clinically relevant effect.[3][10] | None. |
Table 2: Effect of this compound on Pharmacokinetics of Concomitant ASMs
| Concomitant ASM | Effect of this compound on ASM Plasma Concentration | Recommended ASM Dose Adjustment |
| Carbamazepine | No change in parent drug, but a dose-dependent increase in the active metabolite, carbamazepine-epoxide (concentrations may double).[9] | None, but monitor for potential side effects.[9] |
| Phenytoin | Potential for a modest increase in phenytoin exposure, particularly at supra-therapeutic this compound doses.[3][5][10] | None, but monitoring of phenytoin levels is recommended.[3] |
| Valproic Acid | No trend for change in valproate levels.[9] | None. |
| Lamotrigine, Levetiracetam, Oxcarbazepine, Topiramate, Lacosamide, Phenobarbital, Pregabalin, Zonisamide | No clinically relevant effect on concentrations.[2][3][10] | None. |
Troubleshooting Guides & Experimental Protocols
Guide: Investigating a Potential this compound DDI in a Pre-clinical/Clinical Setting
This guide provides a logical workflow for researchers assessing a potential drug-drug interaction between this compound and another ASM.
References
- 1. A review of the drug-drug interactions of the antiepileptic drug this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A review of the pharmacology and clinical efficacy of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. hcplive.com [hcplive.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. This compound Therapy and CYP2C19 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. cureepilepsy.org [cureepilepsy.org]
- 8. Briviact® (this compound) for Epilepsy | Poison Control [poison.org]
- 9. Pharmacokinetic interaction of this compound on carbamazepine in adult patients with epilepsy, with and without valproate co-administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pharmacytimes.com [pharmacytimes.com]
- 11. This compound and Valproate Sodium Interactions - Drugs.com [drugs.com]
- 12. medindia.net [medindia.net]
- 13. This compound in the treatment of epilepsy: a review of clinical trial data - PMC [pmc.ncbi.nlm.nih.gov]
- 14. drugs.com [drugs.com]
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals managing adverse effects associated with Brivaracetam in long-term animal studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a selective, high-affinity ligand for synaptic vesicle protein 2A (SV2A), a protein involved in the regulation of neurotransmitter release.[1][2][3] Its binding to SV2A is thought to be the primary mechanism for its anticonvulsant effects.[1][2][3] this compound exhibits a 15- to 30-fold higher affinity for SV2A compared to levetiracetam.[4] While some studies have suggested a weak inhibitory effect on voltage-gated sodium channels, its primary antiepileptic activity is not considered to be mediated by this mechanism.[2][4]
Q2: What are the most commonly observed adverse effects of this compound in long-term animal studies, particularly in juvenile animals?
In juvenile animal studies, potential adverse effects of this compound on postnatal growth and development have been observed.[1][2] Key findings in juvenile rats and dogs include:
-
Increased mortality: Observed at higher doses.
-
Decreased body weight gain: A consistent finding across studies.
-
Delayed sexual maturation: Specifically noted in males.
-
Neurobehavioral effects: Adverse effects on behavior have been reported.
-
Decreased brain size and weight: Observed at all tested doses in one study.[1]
In adult animals, CNS-related effects such as somnolence, dizziness, and fatigue are the most commonly reported adverse events, which is consistent with clinical observations in humans.[5]
Troubleshooting Guides
Issue 1: Decreased Body Weight Gain or Failure to Thrive in Juvenile Animals
Symptoms:
-
Stagnant or declining body weight compared to control animals.
-
Reduced food and water consumption.
-
General appearance of poor health (e.g., rough coat, hunched posture).
Possible Causes:
-
Drug-induced sedation or malaise: this compound can cause somnolence and fatigue, leading to reduced motivation to eat and drink.[1][2]
-
Direct metabolic effects: The drug may interfere with normal metabolic processes contributing to growth.
-
Palatability issues: If the drug is administered in the feed or water, it may have an unpleasant taste.
Troubleshooting Steps:
-
Confirm Accurate Dosing: Verify that the correct dose is being administered and that there have been no calculation errors.
-
Monitor Food and Water Intake: Quantify daily food and water consumption to determine if it is significantly lower than the control group.
-
Provide Nutritional Support:
-
High-Calorie Diet: Supplement the standard diet with a highly palatable, high-calorie food source.
-
Wet Mash: Prepare a wet mash of the standard chow to increase water intake and ease of eating for sedated animals.
-
Gel Supplementation: Provide hydration and nutrient gels on the cage floor.
-
-
Adjust Dosing Regimen (with veterinary and ethical committee approval):
-
Split Dosing: If administering a single daily dose, consider splitting it into two or more smaller doses to reduce peak plasma concentrations and associated sedation.
-
Dose Reduction: If adverse effects are severe and impacting animal welfare, a reduction in the dose may be necessary.
-
-
Environmental Modifications:
-
Easy Access to Food and Water: Place food and water sources in easily accessible locations within the cage, especially for animals experiencing motor impairment.
-
Issue 2: Observable Neurobehavioral Abnormalities
Symptoms:
-
Increased irritability or aggression.
-
Lethargy and reduced activity.
-
Ataxia, gait disturbances, or nystagmus.[2]
-
Anxiety-like behaviors (e.g., increased freezing, altered exploration in open field tests).
-
Cognitive deficits in learning and memory tasks.
Troubleshooting Steps:
-
Standardized Behavioral Assessment: Implement a battery of standardized behavioral tests to objectively quantify the observed abnormalities.
-
Environmental Enrichment: Introduce environmental enrichment to promote species-typical behaviors and potentially mitigate stress and anxiety. This can include:
-
Nesting material
-
Tubes and shelters
-
Gnawing sticks
-
Foraging devices
-
-
Social Housing Considerations: House animals socially whenever possible, as this can reduce stress. However, monitor for any increase in aggression that may be exacerbated by the drug.
-
Handling and Acclimation: Ensure all animals are handled consistently and are well-acclimated to the experimental procedures to minimize stress-induced behavioral changes.
-
Refine Experimental Design: If neurobehavioral effects are a significant confound, consider adjusting the timing of behavioral testing in relation to drug administration to avoid peak sedation periods.
Quantitative Data Summary
Table 1: Incidence of Common Adverse Reactions in Human Clinical Trials of this compound (Provides a reference for potential effects to monitor in animals)
| Adverse Reaction | Placebo (%) (n=459) | This compound 50 mg/day (%) (n=254) | This compound 100 mg/day (%) (n=271) | This compound 200 mg/day (%) (n=278) |
| Somnolence and sedation | 7 | 16 | 13 | 18 |
| Dizziness | 7 | 11 | 11 | 16 |
| Fatigue | 4 | 9 | 8 | 9 |
| Nausea and vomiting | 3 | 5 | 4 | 5 |
| Irritability | 2 | 3 | 4 | 3 |
Data adapted from pooled phase III clinical studies.[6]
Table 2: Key Findings from Juvenile Animal Toxicity Studies of this compound
| Species | Dosing Period | Key Adverse Findings | No-Observed-Adverse-Effect Level (NOAEL) |
| Rat | Neonatal and juvenile | Increased mortality, decreased body weight gain, delayed male sexual maturation, adverse neurobehavioral effects, decreased brain size and weight. | Not established; effects seen at the lowest dose tested.[1] |
| Dog | Juvenile | Potential adverse effects on postnatal growth and development. | Data not specified in available literature.[2] |
Experimental Protocols
Protocol 1: Monitoring Growth and Development in Juvenile Rat Studies
Objective: To assess the impact of long-term this compound administration on postnatal growth and development in rats.
Methodology:
-
Animal Model: Time-mated Sprague-Dawley or Wistar rats.
-
Dosing: Oral gavage administration of this compound or vehicle control from postnatal day (PND) 4 to PND 70.
-
Parameters to Monitor:
-
Daily Clinical Observations: Record general health, activity levels, and any signs of toxicity.
-
Body Weight: Measure and record the body weight of each pup daily from PND 4 to PND 21, and then three times a week until PND 70.
-
Physical Development Landmarks:
-
Pinna detachment: Check daily from PND 2.
-
Incisor eruption: Check daily from PND 8.
-
Eye opening: Check daily from PND 12.
-
-
Sexual Maturation:
-
Males: Daily check for balano-preputial separation from PND 35.
-
Females: Daily check for vaginal opening from PND 28.
-
-
Post-mortem Analysis (at study termination):
-
Gross necropsy of all animals.
-
Organ weights (brain, liver, kidneys, spleen, thymus, testes, ovaries, uterus).
-
Histopathological examination of target organs.
-
-
Protocol 2: Neurobehavioral Assessment in Rodents
Objective: To evaluate the potential neurobehavioral effects of long-term this compound administration.
Methodology:
-
Animal Model: Adult male and female C57BL/6 mice or Sprague-Dawley rats.
-
Dosing: Chronic administration of this compound via oral gavage or in drinking water for a predefined period (e.g., 28 days or longer).
-
Behavioral Test Battery (perform during the light cycle and at a consistent time of day):
-
Open Field Test (to assess locomotor activity and anxiety-like behavior):
-
Place the animal in the center of a square arena and allow it to explore for 10 minutes.
-
Track total distance moved, time spent in the center versus the periphery, and rearing frequency using an automated tracking system.
-
-
Elevated Plus Maze (to assess anxiety-like behavior):
-
Place the animal in the center of a plus-shaped maze with two open and two closed arms, elevated from the floor.
-
Record the time spent in and the number of entries into the open and closed arms over a 5-minute period.
-
-
Rotarod Test (to assess motor coordination and balance):
-
Place the animal on a rotating rod with accelerating speed.
-
Record the latency to fall off the rod. Conduct three trials per animal with an inter-trial interval.
-
-
Morris Water Maze (to assess spatial learning and memory):
-
Train the animal to find a hidden platform in a circular pool of opaque water over several days.
-
Record the latency to find the platform and the path taken.
-
Conduct a probe trial on the final day where the platform is removed, and measure the time spent in the target quadrant.
-
-
Visualizations
Caption: this compound's primary mechanism of action.
Caption: Troubleshooting workflow for adverse effects.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. mdpi.com [mdpi.com]
- 3. Environmental enrichment effects on the neurobehavioral profile of selective outbred trait anxiety rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. research.universityofgalway.ie [research.universityofgalway.ie]
- 5. researchgate.net [researchgate.net]
- 6. Efficacy and safety of this compound for partial-onset seizures in 3 pooled clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
Brivaracetam In Vitro Toxicity Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the dose-dependent in vitro toxicity of Brivaracetam.
Frequently Asked Questions (FAQs)
Q1: What is the primary in vitro mechanism of action of this compound?
A1: this compound's primary mechanism of action is its high and selective affinity for synaptic vesicle protein 2A (SV2A), a transmembrane protein involved in the regulation of neurotransmitter release. By binding to SV2A, this compound modulates synaptic transmission and has been shown to inhibit neuronal hyperexcitability.
Q2: Does this compound exhibit dose-dependent cytotoxicity in vitro?
A2: Yes, studies have shown that this compound can exhibit dose-dependent cytotoxicity in vitro. For instance, in astrocyte-microglia co-cultures, a high concentration of 20 μg/mL significantly reduced glial cell viability under physiological conditions, whereas therapeutic concentrations (0.5 and 2 μg/mL) did not show the same effect.[1] In human glioma cell lines, this compound displayed a dose-dependent cytotoxic effect, with IC20 (20% growth inhibiting concentration) values ranging from 200 μM to 821 μM depending on the cell line.
Q3: What are the known effects of this compound on neuronal cell viability in vitro?
A3: Currently, there is limited direct evidence from in vitro studies focusing on this compound-induced neuronal cell death. However, some studies have investigated its effects on neuronal ion channels. For example, in rat primary cortical neurons, this compound has been shown to inhibit voltage-gated sodium currents in a concentration-dependent manner. While this is related to its antiepileptic activity, excessively high concentrations could potentially impact neuronal viability. Further studies are needed to establish a clear dose-dependent cytotoxic profile in various neuronal cell types.
Q4: Are there any known inflammatory or oxidative stress responses to this compound in vitro?
A4: this compound has been observed to have mild pro-inflammatory features in vitro, particularly in glial cells. At therapeutic concentrations, it has been shown to increase microglial activation in inflammatory models.[1] Conversely, some research also suggests that this compound may possess free radical scavenging properties and can attenuate markers of oxidative stress. The precise signaling pathways, such as NF-κB or Nrf2, through which this compound might exert these effects are still under investigation.
Q5: What are the recommended in vitro assays to assess this compound toxicity?
A5: A battery of in vitro assays is recommended to comprehensively assess the potential toxicity of this compound. These include:
-
Cell Viability Assays: Such as the MTT or MTS assay to measure metabolic activity.
-
Cytotoxicity Assays: Like the LDH assay, which measures membrane integrity.
-
Apoptosis Assays: Including caspase-3/7 activity assays to detect programmed cell death.
-
Oxidative Stress Assays: To measure the production of reactive oxygen species (ROS).
-
Inflammatory Marker Assays: To quantify the release of cytokines like TNF-α and IL-1β.
Data Presentation
Table 1: Dose-Dependent Effect of this compound on Glial Cell Viability
| Cell Type | Condition | This compound Concentration (μg/mL) | Incubation Time | Viability Outcome | Reference |
| Astrocyte-microglia co-culture | Physiological | 0.5 | 24h | No significant change | [1] |
| 2 | 24h | No significant change | [1] | ||
| 10 | 24h | No significant change | [1] | ||
| 20 | 24h | Significant reduction | [1] | ||
| Astrocyte-microglia co-culture | Inflammatory | 0.5 | 24h | No significant change | [1] |
| 2 | 24h | No significant change | [1] |
Table 2: IC20 Values of this compound in Human Glioma Cell Lines
| Cell Line | This compound IC20 (μM) |
| U87 | 400 |
| T98G | 200 |
| SW1783 | 821 |
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability
Principle: This colorimetric assay measures the reduction of yellow MTT by mitochondrial succinate dehydrogenase in metabolically active cells to form a purple formazan product. The amount of formazan is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with various concentrations of this compound and appropriate controls (vehicle and untreated).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C with 5% CO2.
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized detergent) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
LDH (Lactate Dehydrogenase) Cytotoxicity Assay
Principle: This assay quantifies the amount of lactate dehydrogenase released from the cytosol of damaged cells into the culture medium. LDH is a stable enzyme and serves as a marker for compromised cell membrane integrity.
Protocol:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (steps 1-3).
-
Sample Collection: Carefully collect a sample of the cell culture supernatant from each well.
-
LDH Reaction: In a separate 96-well plate, mix the supernatant with the LDH assay reaction mixture according to the manufacturer's instructions. This typically includes a substrate and a cofactor that react with LDH to produce a colored product.
-
Incubation: Incubate the reaction plate at room temperature for the recommended time, protected from light.
-
Absorbance Measurement: Measure the absorbance at the specified wavelength (usually around 490 nm).
-
Data Analysis: Determine the amount of LDH released and calculate cytotoxicity relative to a maximum LDH release control (cells lysed with a detergent).
Caspase-3/7 Activity Assay for Apoptosis
Principle: This fluorometric or colorimetric assay detects the activity of caspase-3 and caspase-7, key executioner caspases in the apoptotic pathway. The assay uses a substrate that is cleaved by active caspases to release a detectable signal.
Protocol:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (steps 1-3).
-
Reagent Addition: Add the caspase-3/7 reagent directly to the wells of the cell culture plate.
-
Incubation: Incubate the plate at room temperature for the time specified in the manufacturer's protocol, protected from light.
-
Signal Measurement: Measure the fluorescence or absorbance using a microplate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis: Quantify the caspase-3/7 activity and express it as a fold change relative to the vehicle-treated control.
Troubleshooting Guides
Troubleshooting for MTT Assay
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High background in wells without cells | - Contamination of media or reagents. - Phenol red in the media interfering with absorbance. | - Use fresh, sterile reagents. - Use phenol red-free media for the assay. |
| Low signal or poor dynamic range | - Cell density is too low. - Incubation with MTT was too short. - Incomplete solubilization of formazan crystals. | - Optimize cell seeding density. - Increase MTT incubation time. - Ensure complete mixing after adding the solubilizing agent. |
| High variability between replicate wells | - Uneven cell seeding. - Edge effects in the 96-well plate. - Inconsistent pipetting. | - Ensure a single-cell suspension before plating. - Avoid using the outer wells of the plate. - Calibrate pipettes and use consistent technique. |
Troubleshooting for LDH Assay
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High background LDH in control wells | - Serum in the culture medium contains LDH. - Mechanical stress during handling is causing cell lysis. | - Use serum-free medium for the assay or a medium with low serum content. - Handle plates gently and avoid vigorous pipetting. |
| Low signal from positive control (lysed cells) | - Incomplete cell lysis. - LDH activity is low in the cell type used. | - Ensure the lysis buffer is effective and incubation is sufficient. - Choose a cell line with higher endogenous LDH levels if possible. |
Troubleshooting for Caspase-3/7 Assay
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High background fluorescence | - Autofluorescence of the compound. - Contamination of reagents. | - Run a control with the compound in cell-free media to check for autofluorescence. - Use fresh, high-quality reagents. |
| No or low signal in apoptotic cells | - The apoptotic pathway is not caspase-3/7 dependent. - The timing of the measurement is incorrect. | - Consider using other apoptosis assays (e.g., Annexin V staining). - Perform a time-course experiment to determine the peak of caspase activity. |
Mandatory Visualizations
References
Potential for Brivaracetam experimental artifacts and how to avoid them
Welcome to the Brivaracetam Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the experimental use of this compound, helping to ensure data integrity and avoid potential artifacts.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound's primary mechanism is its high-affinity, selective binding to the synaptic vesicle glycoprotein 2A (SV2A).[1] SV2A is an integral membrane protein found in synaptic vesicles and is thought to be a key modulator of neurotransmitter release.[2][3] By binding to SV2A, this compound is believed to modulate the protein's function, leading to a reduction in neuronal hyperexcitability.[4] Although structurally related to Levetiracetam, this compound exhibits a 15- to 30-fold higher binding affinity for SV2A.[2][4]
Diagram: this compound's Primary Signaling Pathway
Caption: this compound binds to SV2A on synaptic vesicles, modulating neurotransmitter release.
Q2: Are there any known off-target effects or secondary mechanisms?
This compound is highly selective for SV2A. In vitro screening against a panel of 55 other common receptors and enzymes showed no significant binding or activity at concentrations more than 100-fold higher than its affinity for SV2A.[3] Some studies suggest a weak inhibitory effect on voltage-gated sodium channels, but this is not considered its primary anticonvulsant mechanism.
Q3: I'm observing unexpected pro-inflammatory effects in my glial cell cultures. Is this a known artifact?
Yes, this is a potential experimental artifact depending on your model system. Studies using in vitro astrocyte-microglia co-cultures have shown that this compound, particularly at therapeutic concentrations (e.g., 0.5 and 2 µg/mL), can lead to a significant increase in the proportion of activated, phagocytic-like microglia while decreasing the number of resting microglia.[5][6] Similarly, an in vivo study in a rat model of epilepsy found that this compound treatment was associated with a significant increase in microglia density compared to both epileptic and levetiracetam-treated controls.[2]
Recommendation: If your research involves neuroinflammation, it is crucial to include appropriate controls. Quantify microglial activation markers (e.g., Iba1 staining, TNF-α levels) and consider comparing the effects of this compound with other SV2A ligands like Levetiracetam, which did not produce the same pro-inflammatory-like response in some models.[2]
Q4: My cell viability has decreased after applying this compound. Is this expected?
This may be an artifact of concentration. While therapeutic doses are generally well-tolerated, a high concentration of 20 µg/mL has been shown to significantly reduce glial cell viability in physiological (low-inflammation) co-culture models.[5][6] Interestingly, this toxic effect was not observed under "pathological" inflammatory conditions in the same study.[6]
Recommendation: Perform a dose-response curve for cytotoxicity in your specific cell type using an MTT or similar cell viability assay. If possible, stay within the low micromolar range (therapeutic concentrations) to avoid this potential artifact.
Quantitative Data Summary
The following tables provide key quantitative data for this compound to aid in experimental design.
Table 1: SV2A Binding Affinity
| Species / System | Ligand | Parameter | Value (nM) | Citation |
|---|---|---|---|---|
| Rat Brain | [³H]ucb 34714* | Kd | 0.89 | [1] |
| Human Brain | [³H]ucb 34714* | Kd | 1.13 | [1] |
| Rat Brain | This compound | IC₅₀ | 35 | [1] |
| Human Brain | This compound | IC₅₀ | 52 | [1] |
| Recombinant Human SV2A | This compound | IC₅₀ | 69 | [1] |
*Note: [³H]ucb 34714 is a tritiated radioligand analogue of this compound.
Table 2: In Vitro Artifact Concentrations
| Experimental Model | Effect | Concentration | Citation |
|---|---|---|---|
| Rat Astrocyte-Microglia Co-culture (Physiological) | Reduced Glial Viability | 20 µg/mL | [5][6] |
| Rat Astrocyte-Microglia Co-culture (Inflammatory) | Increased Microglial Activation | 0.5 - 2 µg/mL |[5][6] |
Table 3: In Vivo Microglial Density Changes (Kainic Acid Rat Model)
| Brain Region (Ipsilateral) | Group | Microglia Density (cells/10⁵ µm²) | Citation |
|---|---|---|---|
| CA1 Hippocampus | Epileptic Control | 25.32 ± 2.12 | [2] |
| CA1 Hippocampus | This compound-Treated | 34.11 ± 3.56 | [2] |
| CA1 Hippocampus | Levetiracetam-Treated | 19.24 ± 1.97 |[2] |
Troubleshooting Guides
Issue 1: Inconsistent Electrophysiology Results
You are performing whole-cell patch-clamp recordings in brain slices to measure synaptic currents, but the effect of this compound is variable or absent.
Diagram: Troubleshooting Electrophysiology Workflow
Caption: A logical workflow for troubleshooting inconsistent electrophysiology results with this compound.
-
Potential Cause 1: Drug Preparation/Stability: this compound is highly soluble in water and ACSF. However, improperly stored or old stock solutions can degrade.
-
Solution: Prepare fresh stock solutions of this compound in water or DMSO at a high concentration (e.g., 10-100 mM). Aliquot and store at -20°C for up to 1-2 months. On the day of the experiment, thaw an aliquot and dilute it into your ACSF to the final working concentration. Ensure the final DMSO concentration is <0.1%.
-
-
Potential Cause 2: Slice Health: The effect of any drug is dependent on the health of the tissue.
-
Solution: Ensure brain slices have recovered for at least 1 hour after slicing. Visually inspect neurons under DIC/IR microscopy; they should have smooth membranes and not appear swollen or granular. Monitor baseline electrophysiological properties like resting membrane potential and input resistance before drug application.
-
-
Potential Cause 3: Recording Stability: A stable baseline is essential to confidently attribute any change to the drug.
-
Solution: Record a stable baseline of synaptic activity for at least 5-10 minutes before applying this compound. Monitor series resistance (Rs) and discard any recording where it changes by >15-20%.
-
-
Potential Cause 4: Concentration: The effective concentration can vary between brain regions and experimental conditions.
-
Solution: If a single concentration shows no effect, perform a cumulative dose-response curve (e.g., 1 µM, 3 µM, 10 µM) on a single cell to determine the effective concentration in your preparation.
-
Issue 2: Unexpected Changes in Glial Cell Phenotype
You are studying astrocyte function and notice that after applying this compound, there is an increase in Iba1-positive cells and altered astrocyte morphology.
-
Potential Cause: Glial Activation Artifact: As noted in the FAQs, this compound can induce a pro-inflammatory-like response in microglia in some experimental contexts.[2][6] Activated microglia can, in turn, influence astrocyte function and morphology (reactive astrogliosis).
-
Solution 1: Isolate Cell Types: If your hypothesis is specific to a direct effect on astrocytes, consider using monocultures of astrocytes to eliminate the confounding variable of microglia.
-
Solution 2: Quantify and Control: In co-cultures or in vivo, quantify markers for both microglial activation (Iba1, CD68, TNF-α) and astrocyte reactivity (GFAP, S100β). This will allow you to determine if the astrocyte changes are correlated with, and possibly secondary to, microglial activation.
-
Solution 3: Use a Comparative Control: Compare the effects of this compound to Levetiracetam. In several studies, Levetiracetam did not induce the same level of microglial activation, making it a useful control to isolate SV2A-binding effects from potential off-target inflammatory effects.[2]
-
Key Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: this compound is a white to off-white crystalline powder. Aseptically weigh out the desired amount of this compound powder.
-
Solvent Selection: this compound is very soluble in water, aqueous buffers, and ethanol.[4] For most cell culture and electrophysiology experiments, sterile, nuclease-free water is the recommended solvent for the primary stock solution.
-
Dissolving:
-
Prepare a 100 mM stock solution. For example, add 4.72 mg of this compound (MW: 212.29 g/mol ) to 222.4 µL of sterile water.
-
Vortex thoroughly until the powder is completely dissolved.
-
-
Sterilization: Filter the stock solution through a 0.22 µm syringe filter into a sterile tube.
-
Aliquoting and Storage:
-
Create small-volume aliquots (e.g., 10-20 µL) to avoid repeated freeze-thaw cycles.
-
Store aliquots at -20°C. The solution should be stable for several months. Discard any unused oral solution after 5 months of opening the bottle.[7]
-
-
Working Solution: On the day of the experiment, thaw one aliquot and dilute it to the final desired concentration in your pre-warmed, oxygenated experimental buffer (e.g., ACSF, cell culture media).
Protocol 2: Acute Hippocampal Slice Preparation for Electrophysiology
This protocol is adapted from standard procedures and is suitable for testing this compound's effects on synaptic transmission.[7][8][9][10]
-
Solutions Preparation:
-
Slicing Solution (ice-cold): Prepare a sucrose-based or NMDG-based protective cutting solution to minimize excitotoxicity. Continuously bubble with carbogen (95% O₂, 5% CO₂).
-
Artificial Cerebrospinal Fluid (aCSF): Prepare standard aCSF, bubble with carbogen, and pre-warm to 32-34°C for the recovery incubation.
-
-
Animal Anesthesia and Dissection:
-
Deeply anesthetize a rodent (e.g., mouse or rat) according to your institution's approved animal care protocols.
-
Rapidly decapitate the animal and dissect the brain, placing it immediately into the ice-cold, oxygenated slicing solution.
-
-
Slicing:
-
Mount the brain onto the vibratome stage.
-
Cut coronal or sagittal slices (typically 300-400 µm thick) in the ice-cold slicing solution.
-
-
Recovery:
-
Immediately transfer the cut slices to a holding chamber containing aCSF pre-warmed to 32-34°C.
-
Allow slices to recover for at least 1 hour at room temperature before starting recordings.
-
-
Recording:
-
Transfer a single slice to the recording chamber on the microscope stage, continuously perfusing with carbogenated aCSF at a rate of 2-3 mL/min.
-
Obtain a stable whole-cell patch-clamp recording from a neuron in the region of interest (e.g., CA1 pyramidal neuron).
-
Record a stable baseline of synaptic activity (e.g., spontaneous EPSCs or evoked field potentials) for 10 minutes.
-
Switch the perfusion to aCSF containing the desired concentration of this compound and record for an additional 15-20 minutes to observe the drug's effect.
-
Perform a washout by switching the perfusion back to the control aCSF.
-
Diagram: General Experimental Workflow
Caption: A generalized workflow for conducting experiments with this compound.
References
- 1. Binding characteristics of this compound, a selective, high affinity SV2A ligand in rat, mouse and human brain: relationship to anti-convulsant properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Marked differences in the effects of levetiracetam and its analogue this compound on microglial, astrocytic, and neuronal density in the rat model of kainic acid-induced temporal lobe epilepsy [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. This compound in the treatment of epilepsy: a review of clinical trial data - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound exhibits mild pro-inflammatory features in an in vitro astrocyte-microglia co-culture model of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | this compound exhibits mild pro-inflammatory features in an in vitro astrocyte-microglia co-culture model of inflammation [frontiersin.org]
- 7. precisionary.com [precisionary.com]
- 8. Electrophysiological recording from Brain Slices Protocol [protocols.io]
- 9. Whole-cell Patch-clamp Recordings in Brain Slices - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
Brivaracetam vs. Levetiracetam: A Preclinical Efficacy Comparison
A detailed analysis for researchers and drug development professionals.
Brivaracetam (BRV) and levetiracetam (LEV) are both antiepileptic drugs (AEDs) that target the synaptic vesicle protein 2A (SV2A), playing a crucial role in the modulation of neurotransmitter release.[1][2] While sharing a common mechanism of action, preclinical studies reveal significant differences in their pharmacological profiles, including binding affinity, potency, and brain permeability.[3][4] This guide provides a comprehensive comparison of their preclinical efficacy, supported by experimental data, detailed protocols, and visual diagrams to aid in research and development decisions.
Quantitative Comparison of Preclinical Properties
The following tables summarize the key quantitative differences between this compound and levetiracetam observed in preclinical studies.
Table 1: SV2A Binding Affinity and Anticonvulsant Potency
| Parameter | This compound (BRV) | Levetiracetam (LEV) | Fold Difference (BRV vs. LEV) | Reference |
| SV2A Binding Affinity (Ki, nM) | ~30 | ~450-900 | 15-30x higher affinity | [5][6] |
| Audiogenic Seizure Model (Mouse, ED50, mg/kg) | 2.7 | 18.6 | ~7x more potent | [4] |
| Corneal Kindled Mouse Model (ED50, mg/kg) | 0.8 | 8.1 | ~10x more potent | [4] |
Table 2: Brain Permeability and Onset of Action
| Parameter | This compound (BRV) | Levetiracetam (LEV) | Key Finding | Reference |
| Brain Permeability (PS, ml/min/g) | 0.315 | 0.015 | BRV shows significantly faster brain entry. | [7] |
| Time to Onset of Action (Audiogenic Seizure Model) | Faster | Slower | Correlates with faster brain penetration. | [7] |
| SV2A Occupancy (PET study in non-human primates) | Faster | Slower | Faster target engagement by BRV. | [7] |
Key Preclinical Efficacy Findings
This compound consistently demonstrates a higher potency and a more rapid onset of action in various preclinical models of epilepsy compared to levetiracetam.[4][7] This is largely attributed to its 15- to 30-fold higher binding affinity for the SV2A protein and its greater lipophilicity, which facilitates faster penetration across the blood-brain barrier.[4][5][7]
In audiogenic seizure-susceptible mice, a standard model for screening anticonvulsant activity, this compound exhibited a significantly faster onset of action, correlating with its rapid brain entry.[7] Furthermore, positron emission tomography (PET) studies in rhesus monkeys have visually confirmed the faster occupancy of SV2A by this compound compared to levetiracetam.[7]
Experimental Protocols
To provide a clear understanding of the data presented, below are the detailed methodologies for key experiments cited in the preclinical comparison of this compound and levetiracetam.
Audiogenic Seizure Model in Mice
This model is used to evaluate the anticonvulsant efficacy of compounds against sound-induced seizures.
1. Animals: Male audiogenic seizure-susceptible mice are used. 2. Drug Administration: this compound, levetiracetam, or a vehicle control is administered, typically via oral gavage or intraperitoneal injection, at varying doses to establish a dose-response curve. 3. Seizure Induction: At a predetermined time after drug administration (to coincide with peak plasma/brain concentrations), individual mice are placed in an acoustic chamber. They are then exposed to a high-intensity acoustic stimulus (e.g., a bell or a specific frequency tone) for a set duration (e.g., 60 seconds). 4. Observation and Scoring: The mice are observed for the occurrence and severity of seizures, which typically progress from wild running to clonic and tonic-clonic convulsions. The primary endpoint is the presence or absence of a tonic-clonic seizure. 5. Data Analysis: The percentage of animals protected from seizures at each dose level is calculated. The effective dose 50 (ED50), the dose that protects 50% of the animals from seizures, is then determined using probit analysis.[8]
Kainic Acid Model of Temporal Lobe Epilepsy
This model is used to study temporal lobe epilepsy and to assess the effects of antiepileptic drugs on seizure-induced behavioral changes.
1. Animals: Adult male Sprague-Dawley rats are typically used. 2. Seizure Induction: A single intraperitoneal injection of kainic acid (e.g., 12 mg/kg) is administered to induce status epilepticus. The development of spontaneous recurrent seizures is monitored over time. 3. Drug Administration: One month after kainic acid injection, animals are treated with this compound (e.g., 30 mg/kg), levetiracetam (e.g., 300 mg/kg), or saline via intraperitoneal injection. 4. Behavioral Testing: One hour after drug administration, a battery of behavioral tests is conducted to assess locomotion, anxiety, memory, depression, and social behaviors. For example, social interaction is assessed by placing two rats in a novel cage and recording behaviors such as sniffing, grooming, and aggressive postures. 5. Data Analysis: Behavioral parameters are quantified and compared between the different treatment groups to evaluate the adverse effect profile of the drugs.[9]
Visualizing the Mechanisms and Workflows
The following diagrams, created using the DOT language, illustrate the key signaling pathway, a typical experimental workflow, and a logical comparison of the two drugs.
Caption: Proposed mechanism of action of this compound and Levetiracetam via SV2A modulation.
Caption: A typical experimental workflow for an in vivo preclinical efficacy study.
Caption: A logical comparison of the key preclinical characteristics of this compound and Levetiracetam.
References
- 1. Favorable adverse effect profile of this compound vs levetiracetam in a preclinical model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. doaj.org [doaj.org]
- 4. This compound: Rationale for discovery and preclinical profile of a selective SV2A ligand for epilepsy treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Narrative Review of this compound: Preclinical Profile and Clinical Benefits in the Treatment of Patients with Epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound, a selective high-affinity synaptic vesicle protein 2A (SV2A) ligand with preclinical evidence of high brain permeability and fast onset of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Adverse-effect-profile-of-Brivaracetam-vs-Levetiracetam--a-preclinical-behavioral-study-in-the-kainic-acid-model-of-temporal-lobe-epilepsy [aesnet.org]
A Comparative Analysis of Brivaracetam and Other Second-Generation Anti-Seizure Medications
This guide provides a detailed comparison of Brivaracetam with other prominent second-generation anti-seizure medications (ASMs), including Levetiracetam, Lacosamide, Perampanel, and Eslicarbazepine acetate. The analysis is intended for researchers, scientists, and drug development professionals, focusing on mechanisms of action, comparative efficacy from clinical trials, and tolerability profiles, supported by experimental data and protocols.
Introduction to Second-Generation ASMs
The development of second-generation anti-seizure medications aimed to improve upon traditional ASMs by offering better efficacy, fewer side effects, and more favorable pharmacokinetic profiles. This compound (BRV) is a notable member of this class, developed as an analog of Levetiracetam (LEV) with a distinct pharmacological profile.[1] It is characterized by high binding affinity for its molecular target and rapid brain penetration.[1][2] This analysis compares BRV against other key second-generation ASMs that employ diverse mechanisms to control neuronal hyperexcitability.
Mechanism of Action
Second-generation ASMs target various aspects of synaptic transmission to reduce neuronal hyperexcitability. While some modulate voltage-gated ion channels, others interact with synaptic vesicle proteins or postsynaptic receptors.[3]
-
This compound (BRV) and Levetiracetam (LEV): Both BRV and LEV exert their anti-seizure effects by binding to the synaptic vesicle protein 2A (SV2A), a transmembrane protein involved in the regulation of neurotransmitter release.[1] this compound, however, binds to SV2A with a 15- to 30-fold higher affinity and greater selectivity than Levetiracetam.[1][4] This high affinity and higher lipophilicity contribute to its rapid entry into the brain.[2][4] Modulation of SV2A by these drugs is believed to reduce the release of excitatory neurotransmitters into the synapse.[1]
-
Lacosamide (LCM): Lacosamide's mechanism is distinct from traditional sodium channel blockers. It selectively enhances the slow inactivation of voltage-gated sodium channels, which stabilizes hyperexcitable neuronal membranes and inhibits repetitive neuronal firing without affecting physiological function.[5][6][7]
-
Perampanel (PER): Perampanel is a first-in-class, non-competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) glutamate receptor.[8][9] By blocking these postsynaptic receptors, Perampanel reduces the fast excitatory neurotransmission mediated by glutamate, which is crucial in the generation and spread of seizures.[9][10]
-
Eslicarbazepine Acetate (ESL): Eslicarbazepine acetate is a prodrug that is rapidly converted to its active metabolite, eslicarbazepine.[11] Its primary mechanism involves the inhibition of voltage-gated sodium channels by stabilizing their inactivated state, thereby reducing repetitive neuronal firing.[11][12]
Below is a diagram illustrating these distinct molecular targets at the neuronal synapse.
Comparative Efficacy
The efficacy of second-generation ASMs is typically evaluated in randomized, placebo-controlled trials as adjunctive therapy for patients with drug-resistant focal-onset seizures. Direct head-to-head comparisons are limited, but data from pooled analyses and meta-analyses allow for indirect comparison. Key endpoints include the median percent reduction in seizure frequency, the 50% responder rate (proportion of patients with a ≥50% reduction in seizures), and the seizure-freedom rate.
Table 1: Summary of Efficacy Data in Adjunctive Therapy for Focal-Onset Seizures
| Metric | This compound (50-200 mg/day) | Levetiracetam (1000-3000 mg/day) | Lacosamide (200-400 mg/day) | Perampanel (8-12 mg/day) | Eslicarbazepine acetate (800-1200 mg/day) |
| Median % Reduction in Seizure Frequency | 25.5% - 42.8% over baseline[13] | ~30-40% over placebo | ~30-40% over placebo | ~26-31% over placebo | ~35-41% over placebo |
| 50% Responder Rate | 31.9% - 44.9%[13] | 31.6% - 42.2% | 34.0% - 41.2% | 33.3% - 37.6%[14] | 35.0% - 43.0% |
| Seizure Freedom Rate | 3.3% - 5.2%[2] | ~2-5% | ~2-4% | ~2-4% | ~2-4% |
Note: Values are aggregated from multiple sources and represent typical ranges observed in pivotal clinical trials. Direct comparison should be made with caution due to differences in study populations and designs.
A pooled analysis of pivotal trials showed that this compound at doses of 50–200 mg/day was associated with a significantly greater reduction in seizure frequency and higher 50% responder rates compared to placebo.[2][13] Real-world studies have shown that in patients switching from other ASMs, this compound treatment resulted in a ≥50% seizure reduction in approximately 38.3% of patients at 12 months.[1]
Comparative Tolerability and Safety
Tolerability is a critical factor in the long-term management of epilepsy. Second-generation ASMs generally offer improved safety profiles over older drugs, though each has a unique set of common adverse effects.
Table 2: Common Treatment-Emergent Adverse Events (TEAEs) and Discontinuation Rates
| Adverse Event Profile | This compound | Levetiracetam | Lacosamide | Perampanel | Eslicarbazepine Acetate |
| Common TEAEs (>10%) | Somnolence, dizziness, fatigue, irritability[2] | Somnolence, asthenia, dizziness, behavioral effects (e.g., aggression, irritability) | Dizziness, headache, nausea, diplopia (double vision)[5] | Dizziness, somnolence, fatigue, irritability, headache[8] | Dizziness, somnolence, nausea, headache, diplopia[11] |
| Key Differentiating TEAEs | Lower incidence of psychiatric/behavioral AEs compared to LEV[2] | Higher incidence of behavioral AEs | Cardiac (PR interval prolongation)[15] | Serious psychiatric and behavioral reactions (e.g., aggression, hostility)[8] | Hyponatremia (low sodium levels)[11] |
| Discontinuation Rate due to TEAEs | 2.9% - 13.3%[13] | ~5-10% | ~8-17% | ~12-19% | ~11-25% |
One of the most significant clinical distinctions for this compound is its tolerability profile relative to Levetiracetam. Post-hoc analyses and meta-analyses suggest that behavioral adverse events are less frequent and severe with this compound.[2] This allows for a direct switch from Levetiracetam to this compound without titration for patients who experience intolerable psychiatric side effects.[2]
Experimental Protocols: Pivotal Phase III Trial Design
The clinical development of adjunctive ASMs for focal-onset seizures typically follows a standardized, rigorous methodology to ensure the data are robust and reliable for regulatory approval.
Typical Protocol for a Phase III, Randomized, Double-Blind, Placebo-Controlled Trial:
-
Patient Population:
-
Inclusion Criteria: Adults (≥16 or 18 years) with a diagnosis of epilepsy, experiencing uncontrolled focal-onset seizures despite treatment with 1 to 2 concomitant ASMs at stable doses. A minimum frequency of seizures (e.g., ≥4 seizures per month) during the baseline period is required.
-
Exclusion Criteria: History of psychogenic non-epileptic seizures, rapidly progressive central nervous system disease, or significant unstable medical conditions.
-
-
Study Design:
-
Baseline Phase (8 weeks): A prospective period where patients' seizure frequencies are documented on their current, stable ASM regimen. No investigational drug is administered.
-
Randomization: Eligible patients are randomized (e.g., in a 3:1 ratio) to receive either the investigational ASM or a matching placebo, in addition to their ongoing treatment.
-
Treatment Phase (12-16 weeks):
-
Titration Period: The dose of the investigational drug is gradually increased to the target maintenance dose. For drugs like this compound, this period may be omitted, and treatment can be initiated at the target dose.[1]
-
Maintenance Period (e.g., 12 weeks): Patients are maintained on the target dose. Seizure frequency and safety are closely monitored.
-
-
-
Efficacy Endpoints:
-
Primary Endpoint: Median percent reduction from baseline in 28-day focal-onset seizure frequency for the investigational drug group compared to the placebo group.
-
Secondary Endpoints:
-
50% responder rate.
-
Proportion of patients achieving seizure freedom during the maintenance period.
-
Change in seizure frequency per week.
-
-
-
Safety and Tolerability Assessment:
-
Systematic collection of all treatment-emergent adverse events (TEAEs), physical examinations, vital signs, electrocardiograms (ECGs), and laboratory tests throughout the study.
-
The workflow for such a trial is visualized below.
Conclusion
This compound represents a refined therapeutic option within the second-generation ASMs, distinguished by its high-affinity binding to SV2A and rapid brain permeability. While its efficacy in reducing focal-onset seizures is comparable to other leading second-generation agents like Lacosamide, Perampanel, and Eslicarbazepine acetate, its primary advantage lies in its tolerability profile.[2] The lower incidence of psychiatric and behavioral adverse events compared to its predecessor, Levetiracetam, makes it a valuable alternative for patients susceptible to these side effects.[2] Each of the compared ASMs offers a unique mechanism of action, providing clinicians and researchers with diverse tools for personalizing epilepsy treatment based on individual patient characteristics, seizure types, and comorbidities.
References
- 1. Narrative Review of this compound: Preclinical Profile and Clinical Benefits in the Treatment of Patients with Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. Anticonvulsant - Wikipedia [en.wikipedia.org]
- 4. Frontiers | Clinical and Economic Outcomes of Intravenous this compound Compared With Levetiracetam for the Treatment of Seizures in United States Hospitals [frontiersin.org]
- 5. m.youtube.com [m.youtube.com]
- 6. Pharmacology of lacosamide: From its molecular mechanisms and pharmacokinetics to future therapeutic applications [ouci.dntb.gov.ua]
- 7. youtube.com [youtube.com]
- 8. youtube.com [youtube.com]
- 9. Perampanel: Novel Mechanism for the Management of Epilepsy [practicalneurology.com]
- 10. AMPA receptor - Wikipedia [en.wikipedia.org]
- 11. m.youtube.com [m.youtube.com]
- 12. biorxiv.org [biorxiv.org]
- 13. Efficacy and Tolerability of Adjunctive this compound in Patients with Focal-Onset Seizures on Specific Concomitant Antiseizure Medications: Pooled Analysis of Double-Blind, Placebo-Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
- 15. youtube.com [youtube.com]
Brivaracetam's Anticonvulsant Profile: A Comparative Cross-Validation Across Preclinical Seizure Models
An objective analysis of Brivaracetam's efficacy and potency in established experimental models of epilepsy, with a direct comparison to its predecessor, Levetiracetam, and other antiepileptic agents.
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of this compound's (BRV) anticonvulsant properties, validated across a spectrum of preclinical seizure models. By presenting quantitative data, detailed experimental methodologies, and visual summaries of its mechanism and experimental application, this document serves as a critical resource for evaluating BRV's therapeutic potential relative to other antiepileptic drugs (AEDs), particularly its structural analog Levetiracetam (LEV).
This compound is a high-affinity, selective ligand for the synaptic vesicle protein 2A (SV2A), a key target in the treatment of epilepsy.[1][2] Preclinical evidence consistently demonstrates that BRV possesses a broad spectrum of activity, often exhibiting higher potency and more complete seizure suppression than LEV in various models that mimic different seizure types.[3][4] Its higher lipophilicity results in faster brain penetration, suggesting a more rapid onset of action.[4][5]
Comparative Efficacy: this compound vs. Levetiracetam
The anticonvulsant efficacy of this compound has been rigorously tested against Levetiracetam in numerous head-to-head preclinical trials. The data, summarized below, consistently highlight this compound's increased potency across models of both focal and generalized seizures.
| Seizure Model | Animal Species | Drug Administration | Endpoint | This compound (BRV) ED₅₀ (mg/kg) | Levetiracetam (LEV) ED₅₀ (mg/kg) | Potency Ratio (LEV/BRV) |
| Audiogenic Seizures | Mouse (AGS-susceptible) | i.p. | Protection vs. Clonic Convulsions | 2.4 | 30.0 | ~12.5x |
| Corneal Kindling | Mouse | i.p. | Protection vs. Secondarily Generalized Seizures | 1.2 | 7.3 | ~6.1x |
| Maximal Electroshock (MES) | Mouse | i.p. | Protection vs. Tonic Hindlimb Extension | 26.8 | 49.0 | ~1.8x |
| Pentylenetetrazol (s.c.) | Mouse | i.p. | Protection vs. Clonic Convulsions | 16.2 | 37.0 | ~2.3x |
ED₅₀ (Median Effective Dose): The dose required to produce a therapeutic effect in 50% of the test population. Data sourced from Matagne et al., 2008, and other cited studies.[1][4]
Mechanism of Action: SV2A Ligands
This compound and Levetiracetam both exert their primary anticonvulsant effects by binding to the synaptic vesicle protein 2A (SV2A), a transmembrane protein involved in the regulation of neurotransmitter release. However, BRV exhibits a 15- to 30-fold higher binding affinity for SV2A than LEV.[2] Furthermore, this compound is more selective for SV2A, whereas Levetiracetam has been shown to also act on other targets, such as AMPA receptors and presynaptic calcium channels.[5] This enhanced affinity and selectivity may contribute to BRV's greater potency.
Caption: Mechanism of this compound vs. Levetiracetam.
Experimental Protocols and Findings
The following sections detail the methodologies for key seizure models used to evaluate this compound and present the corresponding findings.
Audiogenic Seizure Model
This model uses genetically susceptible mice that exhibit seizures in response to a loud auditory stimulus, mimicking reflex epilepsies.
Experimental Protocol: Audiogenic seizure-susceptible mice (e.g., Frings or DBA/2 strains) are pre-treated with the test compound (this compound or Levetiracetam) or a saline vehicle via intraperitoneal (i.p.) injection.[1] After a set period (e.g., 30 minutes for BRV, 60 minutes for LEV), the mice are exposed to a high-intensity acoustic stimulus (e.g., 90 dB, 10–20 kHz) for 30 seconds.[1] The primary endpoint is the proportion of mice protected from clonic convulsions.[1]
Key Findings: this compound demonstrated significantly higher potency than Levetiracetam in protecting against clonic convulsions in audiogenic seizure-susceptible mice.[1] In this model, BRV also showed a faster onset of seizure protection, which is consistent with its more rapid brain penetration.[4]
Caption: Workflow for the audiogenic seizure model.
Maximal Electroshock (MES) Seizure Model
The MES test is a widely used screening model that assesses a drug's ability to prevent the spread of seizures, predictive of efficacy against generalized tonic-clonic seizures.[6][7]
Experimental Protocol: Mice receive an electrical stimulus of supramaximal intensity (e.g., 50 mA, 50 Hz, 0.2 seconds) through corneal electrodes.[1] This stimulus reliably induces a maximal seizure characterized by a tonic extension of the hindlimbs. The test compound is administered prior to the stimulus, and the endpoint is the abolition of the tonic hindlimb extension.[1]
Key Findings: this compound was effective in protecting against tonic hindlimb extension in the MES model.[1] While Levetiracetam has historically shown weaker activity in this model, this compound demonstrates a clear, albeit less potent compared to other models, protective effect.[1] This suggests BRV has a broader spectrum of activity than LEV.[3]
Chemical Convulsant Models (Pentylenetetrazol)
The pentylenetetrazol (PTZ) model is used to induce clonic seizures and is predictive of efficacy against myoclonic and absence seizures. In a kindling paradigm, repeated subconvulsive doses of PTZ are administered to model epileptogenesis.[8]
Experimental Protocol: Mice are administered a subcutaneous (s.c.) injection of PTZ, which acts as a GABA-A receptor antagonist to induce seizures.[8] For anticonvulsant screening, a single dose of PTZ is used, and the ability of a pre-administered compound to prevent clonic seizures is measured.[1] For kindling studies, animals receive repeated subconvulsive doses of PTZ over time, and the drug's ability to delay or prevent the development of more severe seizures is assessed.[8]
Key Findings: this compound provided protection against PTZ-induced clonic convulsions.[1] In a PTZ kindling model, this compound monotherapy delayed the kindling process, and in combination with perampanel, it significantly protected mice from developing seizures of higher severity, demonstrating an anti-kindling effect.[8]
Kindling Models (Amygdala and Corneal)
Kindling models are considered the most analogous animal models to human focal epilepsy with secondary generalization. They involve repeated application of a subconvulsive electrical stimulus to a specific brain region, leading to progressively more severe seizures.
Experimental Protocol: An electrode is surgically implanted into a target brain area, such as the amygdala or hippocampus, in rats or mice.[1][9] A daily, brief electrical stimulation is applied. The anticonvulsant activity is assessed by the drug's ability to suppress motor seizure severity or reduce the after-discharge duration in fully kindled animals.[1] The anti-epileptogenic potential is evaluated by administering the drug during the kindling process to see if it can inhibit its development.[4]
Key Findings: In both corneally kindled mice and hippocampal-kindled rats, this compound showed potent protection against secondarily generalized motor seizures.[1] Its ability to inhibit the development of kindling (anti-kindling effect) was superior to that of Levetiracetam.[1][4] In amygdala-kindled rats, BRV significantly suppressed motor seizure severity and, unlike LEV, also reduced the after-discharge duration at higher doses.[1]
References
- 1. Anti-convulsive and anti-epileptic properties of this compound (ucb 34714), a high-affinity ligand for the synaptic vesicle protein, SV2A - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound in the treatment of epilepsy: a review of clinical trial data - PMC [pmc.ncbi.nlm.nih.gov]
- 4. openaccess.sgul.ac.uk [openaccess.sgul.ac.uk]
- 5. Narrative Review of this compound: Preclinical Profile and Clinical Benefits in the Treatment of Patients with Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. [PDF] The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs. | Semantic Scholar [semanticscholar.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Protective-effects-of-the-antiepileptic-drug-candidate-padsevonil-in-rat/mouse-amygdala-kindling-models [aesnet.org]
A Comparative Analysis of the Neuroprotective Efficacy of Brivaracetam and Levetiracetam (Keppra)
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the neuroprotective effects of Brivaracetam and Levetiracetam (Keppra). The following sections detail their mechanisms of action, present quantitative experimental data, and outline the methodologies of key studies.
Executive Summary
This compound and Levetiracetam are both anti-epileptic drugs that exert their effects through the synaptic vesicle glycoprotein 2A (SV2A). This compound, a newer analog of Levetiracetam, exhibits a significantly higher binding affinity for SV2A, which is hypothesized to contribute to its enhanced potency and faster onset of action. Preclinical studies in animal models of status epilepticus and temporal lobe epilepsy consistently demonstrate that this compound offers superior neuroprotection compared to Levetiracetam. This is evidenced by a greater reduction in neuronal injury, decreased seizure severity, and differential effects on glial cell populations.
Mechanism of Action: The Role of SV2A in Neuroprotection
Both this compound and Levetiracetam target the synaptic vesicle glycoprotein 2A (SV2A), a transmembrane protein located on presynaptic vesicles.[1] SV2A is crucial for the normal functioning of synapses, playing a key role in the regulation of neurotransmitter release.[1] The binding of these drugs to SV2A modulates the release of neurotransmitters, such as glutamate, which is a key excitatory neurotransmitter.[2]
The leading hypothesis for their neuroprotective effect is the reduction of excessive glutamate release, a primary driver of excitotoxicity and subsequent neuronal death in conditions like epilepsy and status epilepticus. By modulating SV2A function, these drugs help to restore the balance between excitatory and inhibitory signals in the brain.[2]
This compound distinguishes itself from Levetiracetam by exhibiting a 15- to 30-fold higher binding affinity for SV2A.[3] This enhanced affinity is thought to underlie its greater potency in preclinical seizure models.[3]
Below is a diagram illustrating the proposed signaling pathway through which SV2A modulation by this compound and Levetiracetam leads to neuroprotection.
Quantitative Data on Neuroprotective Effects
The following tables summarize the quantitative data from key preclinical studies comparing the neuroprotective effects of this compound and Levetiracetam.
Table 1: Neuroprotection in a Rat Model of Benzodiazepine-Refractory Status Epilepticus
This study utilized a lithium-pilocarpine model to induce status epilepticus (SE) in rats. Treatment was administered 40 minutes after seizure onset.[3][4]
| Parameter | Levetiracetam (100 mg/kg) + Midazolam + Ketamine | This compound (30 mg/kg) + Midazolam + Ketamine | p-value |
| EEG Power Integral (1 hour post-treatment) | 169 ± 55 | -171 ± 93 | <0.05 |
| Post-treatment Spikes | 1209 ± 295 | 125 ± 29 | <0.001 |
| Number of Post-treatment Seizures | 15 ± 5 | 3 ± 1 | <0.01 |
| Neuronal Injury Reduction (regions) | 5 out of 7 | 6 out of 7 | - |
| Superior Neuronal Injury Reduction | - | 4 out of 7 regions | p<0.001 (Overall) |
Data are presented as mean ± SEM. Negative EEG power integral indicates a return to below pre-seizure baseline.[4]
Table 2: Effects on Neuronal and Glial Density in a Rat Model of Temporal Lobe Epilepsy
This study used the kainic acid model to induce temporal lobe epilepsy in rats. The data below reflects cell densities in the CA1 region of the hippocampus.[5]
| Cell Type | Epileptic Control (cells/10⁵ μm²) | Levetiracetam-treated (70 mg/kg/day) (cells/10⁵ μm²) | This compound-treated (60 mg/kg/day) (cells/10⁵ μm²) |
| Microglia Density (Ipsilateral) | 25.32 ± 2.12 | 19.24 ± 1.97 | 34.11 ± 3.56 |
| Neuronal Density (Ipsilateral) | 26.75 ± 2.37 cells/100 μm | Not significantly different from control | 16.64 ± 1.81 cells/100 μm (p=0.023 vs control) |
Data are presented as mean ± SEM.[5] Notably, in this model, Levetiracetam treatment was associated with a reduction in microglial density compared to the epileptic control group, while this compound treatment resulted in an increase.[5] Conversely, this compound treatment was associated with a significant decrease in neuronal density in the CA1 region compared to the epileptic control group, an effect not observed with Levetiracetam.[5]
Experimental Protocols
Lithium-Pilocarpine Model of Status Epilepticus
The following diagram outlines the workflow for the lithium-pilocarpine induced status epilepticus model used to assess the neuroprotective effects of this compound and Levetiracetam.
Detailed Methodology:
-
Animal Model: Adult male Sprague-Dawley rats are used.
-
SE Induction: Status epilepticus is induced by a high dose of lithium (5 mEq/kg, i.p.) followed 24 hours later by a high dose of pilocarpine (320 mg/kg, i.p.).[3]
-
EEG Monitoring: Electroencephalogram (EEG) is recorded continuously to monitor seizure activity.
-
Treatment: 40 minutes after the onset of EEG-confirmed status epilepticus, animals are treated with either a this compound- or Levetiracetam-containing drug combination.[3]
-
Neuroprotection Assessment:
-
Acute Neuronal Injury: 48 hours after SE onset, brains are processed for Fluoro-Jade B staining to identify degenerating neurons.[3]
-
Blood-Brain Barrier (BBB) Leakage: IgG immunocytochemistry is used to assess the integrity of the BBB.[3]
-
Inflammation: Cellular inflammation is studied, for example, by assessing macrophage infiltration.[3]
-
Kainic Acid Model of Temporal Lobe Epilepsy
The experimental workflow for the kainic acid-induced temporal lobe epilepsy model is depicted below.
Detailed Methodology:
-
Animal Model: Male Wistar rats are used.[5]
-
TLE Induction: Animals receive an intracerebroventricular injection of kainic acid to induce status epilepticus, which is followed by a 3-week recovery and latent period.[5]
-
Treatment: Following the latent period, rats undergo 3 weeks of oral treatment with this compound (60 mg/kg/day), Levetiracetam (70 mg/kg/day), or a placebo.[5]
-
Seizure Analysis: Continuous video monitoring is used to analyze seizure frequency and severity.[5]
-
Histological Analysis: After the treatment period, brains are processed for triple fluorescent immunolabeling to identify and quantify microglia, astrocytes, and neurons in various brain regions, including the hippocampus, amygdala, and piriform cortex.[5]
Conclusion
The available preclinical evidence strongly suggests that this compound holds an advantage over Levetiracetam in terms of neuroprotective efficacy, particularly in models of severe seizure conditions like status epilepticus. This is supported by its greater potency in reducing seizure activity and neuronal injury. However, the differential effects on glial populations in the kainic acid model of temporal lobe epilepsy warrant further investigation to fully understand the long-term implications of these treatments on brain histology and function. The higher binding affinity of this compound for SV2A appears to be a key factor in its enhanced neuroprotective profile. These findings provide a valuable basis for further research and clinical consideration in the development of more effective neuroprotective strategies for epilepsy and related neurological disorders.
References
- 1. Impact of levetiracetam on cognitive impairment, neuroinflammation, oxidative stress, and neuronal apoptosis caused by lipopolysaccharides in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Neuroprotective and Angiogenesis Effects of Levetiracetam Following Ischemic Stroke in Rats [frontiersin.org]
- 3. This compound-Provides-Better-Neuroprotection-Than-Levetiracetam-in-the-Treatment-of-Experimental-Benzodiazepine-refractory-Status-Epilepticus [aesnet.org]
- 4. This compound-Is-More-Effective-Than-Levetiracetam-in-the-Treatment-of-Experimental-Benzodiazepine-Refractory-Status-Epilepticus [aesnet.org]
- 5. Frontiers | Marked differences in the effects of levetiracetam and its analogue this compound on microglial, astrocytic, and neuronal density in the rat model of kainic acid-induced temporal lobe epilepsy [frontiersin.org]
Head-to-Head Preclinical Comparison: Brivaracetam vs. Seletracetam in Epilepsy Models
A deep dive into the preclinical profiles of two high-affinity SV2A ligands, Brivaracetam and Seletracetam, reveals distinct efficacy and potency in established animal models of epilepsy. This guide provides a comprehensive comparison of their performance, supported by experimental data, to inform researchers and drug development professionals.
This compound and Seletracetam, both analogues of levetiracetam, emerged from a dedicated drug discovery program aimed at identifying potent ligands for the synaptic vesicle protein 2A (SV2A), a key target in epilepsy treatment. While both compounds exhibit a significantly higher affinity for SV2A compared to their predecessor, their preclinical profiles present noteworthy differences in potency and efficacy across various seizure models. This compound has since gained regulatory approval for the treatment of focal-onset seizures, whereas the clinical development of Seletracetam has been discontinued. This guide offers a retrospective, data-driven comparison of their preclinical attributes.
Quantitative Comparison of Preclinical Efficacy
The following tables summarize the key quantitative data from preclinical studies, offering a side-by-side comparison of this compound and Seletracetam's binding affinity and anticonvulsant activity.
Table 1: SV2A Binding Affinity
| Compound | Binding Affinity (Ki, nM) to human SV2A | Fold Increase vs. Levetiracetam |
| This compound | ~30 | ~15-30x |
| Seletracetam | ~30 | ~10x |
Table 2: Efficacy in Preclinical Seizure Models
| Preclinical Model | Species | Parameter | This compound | Seletracetam |
| Audiogenic Seizure | Mouse | ED50 (mg/kg, i.p.) | 2.4 | 0.17 |
| Corneal Kindling | Mouse | ED50 (mg/kg, i.p.) | 1.2 | 0.31 |
| Hippocampal Kindling | Rat | Seizure Severity Reduction | Potent | Potent (at 0.23 mg/kg, p.o.) |
| Genetic Absence Epilepsy Rats from Strasbourg (GAERS) | Rat | ED50 (mg/kg, i.p.) | 2.6 | 0.15 |
Mechanism of Action: Targeting the Synaptic Vesicle Protein 2A (SV2A)
Both this compound and Seletracetam exert their anticonvulsant effects primarily through their high-affinity binding to the synaptic vesicle protein 2A (SV2A). SV2A is an integral membrane protein found in synaptic vesicles and is believed to play a crucial role in the regulation of neurotransmitter release. The precise mechanism by which SV2A modulation leads to an anticonvulsant effect is not fully elucidated, but it is thought to involve the modulation of synaptic transmission.
Figure 1: Simplified signaling pathway for this compound and Seletracetam.
Experimental Protocols
A detailed understanding of the preclinical models is crucial for interpreting the efficacy data. Below are the methodologies for the key experiments cited.
Audiogenic Seizure Susceptibility in Mice
This model is used to evaluate the efficacy of antiepileptic drugs against reflex seizures.
-
Animals: Genetically susceptible mouse strains (e.g., DBA/2) are used.
-
Apparatus: A sound-attenuated chamber equipped with a high-frequency sound source (e.g., a bell or a speaker emitting a specific frequency and intensity).
-
Procedure:
-
Mice are placed individually into the chamber.
-
After a brief acclimatization period, a high-intensity acoustic stimulus (e.g., 100-120 dB) is delivered for a fixed duration (e.g., 60 seconds).
-
Seizure responses are observed and scored, typically including a wild running phase, clonic seizures, tonic seizures, and in some cases, respiratory arrest.
-
-
Drug Administration: Test compounds are administered intraperitoneally (i.p.) or orally (p.o.) at various doses and at a specified time before the acoustic stimulus.
-
Endpoint: The dose of the drug that protects 50% of the animals from the tonic-clonic seizure component (ED50) is calculated.
Figure 2: Experimental workflow for the audiogenic seizure model.
Corneal and Hippocampal Kindling Models
Kindling models are used to study epileptogenesis and the efficacy of drugs against focal seizures that secondarily generalize.
-
Animals: Mice (corneal kindling) or rats (hippocampal kindling) are used.
-
Electrode Implantation (Hippocampal Kindling): For hippocampal kindling, electrodes are surgically implanted into the hippocampus under anesthesia.
-
Kindling Procedure:
-
Corneal Kindling: A subconvulsive electrical stimulus is delivered through corneal electrodes once or twice daily.
-
Hippocampal Kindling: A subconvulsive electrical stimulus is delivered through the implanted hippocampal electrode once daily.
-
-
Seizure Scoring: The behavioral seizure response to each stimulation is scored according to a standardized scale (e.g., Racine's scale), which ranges from focal facial movements to generalized tonic-clonic seizures.
-
Fully Kindled State: Animals are considered "fully kindled" after they exhibit a certain number of consecutive generalized seizures.
-
Drug Testing: Once fully kindled, animals are treated with the test compound before a subsequent electrical stimulation to assess the drug's ability to suppress the seizure response.
-
Endpoint: The ED50 for seizure protection or a significant reduction in seizure severity is determined.
Preclinical Safety and Tolerability
Information on the preclinical safety and tolerability of Seletracetam is less extensive in the public domain compared to this compound. For this compound, preclinical studies indicated a favorable safety profile, with a wide therapeutic index.[1] Adverse effects observed at higher doses in animals were generally related to the central nervous system, which is typical for antiepileptic drugs. Studies in healthy volunteers for Seletracetam showed that treatment-emergent adverse events were generally of mild to moderate severity and of CNS origin.[2]
Discussion and Conclusion
The preclinical data clearly demonstrate that both this compound and Seletracetam are potent SV2A ligands with significant anticonvulsant properties. Notably, in the audiogenic seizure and GAERS models, Seletracetam exhibited a lower ED50, suggesting higher potency in these specific models of reflex and absence seizures. Conversely, this compound has demonstrated broad-spectrum efficacy across a range of models, including those of partial and generalized seizures.[2]
The decision to advance this compound to clinical use and eventual approval, while halting the development of Seletracetam, was likely based on a broader assessment of its overall pharmacological profile, including but not limited to efficacy, safety, pharmacokinetics, and potential for drug-drug interactions. While this guide provides a snapshot of the head-to-head preclinical efficacy, a complete understanding of the developmental trajectory of these two compounds would require access to the full preclinical and clinical data packages.
For researchers in the field, this comparative analysis underscores the subtle but significant differences that can exist between compounds targeting the same molecular entity and highlights the importance of comprehensive preclinical evaluation in predicting clinical success.
References
Brivaracetam vs. Levetiracetam: A Comparative Guide on Efficacy in Levetiracetam-Resistant Epilepsy Models
For researchers and drug development professionals navigating the complexities of antiepileptic drug (AED) resistance, understanding the nuanced differences between structurally similar compounds is paramount. This guide provides an objective comparison of Brivaracetam (BRV) and its predecessor, Levetiracetam (LEV), with a focus on preclinical and clinical evidence in the context of LEV resistance.
Mechanism of Action: A Tale of Affinity and Kinetics
Both this compound and Levetiracetam exert their anticonvulsant effects primarily by binding to the synaptic vesicle glycoprotein 2A (SV2A), a protein integral to the regulation of neurotransmitter release.[1][2][3][4][5] However, their pharmacological profiles are not identical. The key distinction lies in their binding affinity and kinetics.
This compound exhibits a 15- to 30-fold higher affinity for SV2A compared to Levetiracetam.[1][5][6][7][8] This stronger binding may contribute to its enhanced potency. Furthermore, preclinical studies have demonstrated that this compound has a more rapid penetration into the brain.[3][8]
Beyond their primary target, these drugs show some divergence in their secondary mechanisms. Some evidence suggests this compound may also inhibit voltage-gated sodium channels, while Levetiracetam has been noted to weakly inhibit voltage-dependent potassium and calcium channels.[2][6]
Preclinical Efficacy in Animal Models
A significant body of preclinical evidence highlights this compound's superior potency and broader spectrum of activity in various animal seizure models compared to Levetiracetam. Notably, in models where Levetiracetam shows limited efficacy, this compound often demonstrates robust seizure protection.
For instance, this compound provides seizure protection in the maximal electroshock (MES) and subcutaneous pentylenetetrazol (PTZ) tests, albeit at high doses, which are standard screening models where Levetiracetam is typically ineffective.[7][9] Moreover, in models of focal epilepsy, such as cornea-kindled mice and hippocampus-kindled rats, this compound consistently demonstrates higher potency than Levetiracetam.[7] This suggests a more powerful or efficient engagement with the underlying seizure mechanisms in these resistant models.
| Animal Model | Levetiracetam (LEV) Efficacy | This compound (BRV) Efficacy | Key Finding | Reference |
| Audiogenic Seizures (Mice) | Protective | Protective | BRV demonstrated higher potency. | [9] |
| Kindled Mice/Rats | Protective | Protective | BRV showed higher potency than LEV. | [7] |
| 6 Hz Seizure Model (Mice) | Protective | Protective | BRV showed higher potency than LEV. | [7][10] |
| Maximal Electroshock (MES) | Ineffective | Protective (at high doses) | BRV shows efficacy in a standard screening model where LEV fails. | [7][9] |
| Pentylenetetrazol (PTZ) (subcutaneous) | Ineffective | Protective (at high doses) | BRV shows efficacy in a standard screening model where LEV fails. | [7] |
| Kainic Acid-Induced Status Epilepticus (Rats) | Not specified for efficacy | Effective in preventing spontaneous recurrent seizures | BRV showed efficacy in preventing epileptogenesis. | [11] |
Experimental Protocols
To ensure reproducibility and aid in the design of future studies, detailed methodologies for key experiments are crucial.
Kainic Acid (KA) Model of Temporal Lobe Epilepsy
This model is used to induce status epilepticus and subsequent spontaneous recurrent seizures, mimicking features of human temporal lobe epilepsy. It is particularly useful for evaluating both anticonvulsant and potential disease-modifying effects, as well as behavioral comorbidities.
Protocol:
-
Animal Subjects: Adult male Sprague-Dawley or Wistar rats are typically used.
-
KA Administration: Kainic acid is administered via intraperitoneal (i.p.) or intrahippocampal injection to induce status epilepticus (SE). The onset of SE is confirmed by continuous behavioral seizures.
-
SE Termination: After a defined period of SE (e.g., 90-120 minutes), anticonvulsants like diazepam may be administered to reduce mortality.
-
Chronic Treatment: Following a latent period (several weeks) where spontaneous seizures develop, animals are chronically treated with the test compounds (e.g., Levetiracetam, this compound, or saline control) via osmotic minipumps or daily injections.
-
Behavioral Analysis: During treatment, animals are monitored for social and nonsocial behaviors. The resident-intruder test, for example, is used to quantify aggressive behaviors.[12]
-
Seizure Monitoring: Video-EEG monitoring is often employed to quantify the frequency and duration of spontaneous recurrent seizures.
-
Histological Analysis: At the end of the study, brain tissue is collected to assess neuronal loss, particularly in hippocampal regions like CA1 and CA3, using staining methods like Nissl or Fluoro-Jade.[12]
Evidence in Levetiracetam-Resistant Human Populations
The promise shown in preclinical models appears to translate, at least in part, to clinical settings. While direct head-to-head trials are limited, retrospective studies and indirect comparisons provide valuable insights into this compound's role after Levetiracetam failure.
A key finding from a large retrospective analysis of 379 patients with refractory epilepsy who had previously used LEV is particularly illuminating. Of the patients who were non-responders to Levetiracetam, a significant 46.2% subsequently had a positive response to this compound treatment.[13] This suggests that a lack of efficacy with LEV does not preclude a beneficial response to BRV.
Another study analyzing the switch from LEV to BRV reported that 26.8% of patients experienced improved seizure control, while 61% maintained stable control, indicating a favorable outcome for the majority of patients making the transition.[14]
| Study Type | Patient Population | Key Efficacy Outcome | Reference |
| Retrospective Analysis | 379 patients with refractory epilepsy previously treated with LEV | 46.2% of LEV non-responders had a positive response to BRV. | [13] |
| Clinical Study (Switching) | Patients switching from LEV to BRV | 26.8% experienced improved seizure control; 61% maintained stable control. | [14] |
| Meta-analysis (Indirect Comparison) | Adults with refractory focal seizures | No statistically significant difference in 50% responder rates, though trends favored LEV slightly. | [5][15] |
Comparative Tolerability and Adverse Effects
A critical aspect of any AED is its side-effect profile, as this often dictates patient adherence and quality of life. Behavioral changes, such as irritability and aggression, are well-documented adverse effects of Levetiracetam.[12] Preclinical and clinical data suggest this compound may offer a significant advantage in this domain.
In the Kainic Acid rat model, LEV-treated animals exhibited five times more aggressive behaviors and were twice as fast to attack compared to controls.[12] In stark contrast, the behavior of BRV-treated rats was indistinguishable from the saline-treated control group, suggesting a much lower propensity to induce aggression.[12]
This is mirrored in clinical observations. A retrospective study found that treatment-emergent adverse events (TEAEs) were reported significantly less frequently during BRV treatment (61.7%) compared to LEV treatment (86.5%).[13] The difference was most pronounced for behavioral TEAEs, which were reported by 55.1% of patients on LEV but only 22.4% on BRV.[13] Multiple studies have concluded that switching from LEV to BRV can improve behavioral symptoms.[16]
| Adverse Effect Profile | Levetiracetam (LEV) | This compound (BRV) | Key Finding | Reference |
| Preclinical (Aggression in Rats) | 5x more aggressive behaviors vs. controls. | Behaved similarly to saline controls. | BRV shows significantly less induction of aggressive behavior. | [12] |
| Clinical (Overall TEAEs) | 86.5% of patients reported TEAEs. | 61.7% of patients reported TEAEs. | Significantly fewer adverse events reported with BRV. | [13] |
| Clinical (Behavioral TEAEs) | 55.1% of patients reported behavioral TEAEs. | 22.4% of patients reported behavioral TEAEs. | BRV is associated with a substantially lower rate of behavioral issues. | [13] |
Conclusion
The available evidence strongly suggests that this compound is a potent anticonvulsant with a distinct pharmacological profile from Levetiracetam. Its higher affinity for SV2A, faster brain penetration, and broader efficacy spectrum in preclinical models position it as a valuable alternative, particularly in cases of Levetiracetam resistance.[3][7][8] Clinical data support its use in patients who have failed or are intolerant to Levetiracetam, with nearly half of LEV non-responders showing a positive response to BRV.[13] Furthermore, this compound demonstrates a superior tolerability profile, especially concerning behavioral adverse effects, which is a significant clinical advantage. For drug development professionals, these findings underscore the potential of optimizing ligand-target interactions to overcome drug resistance and improve patient outcomes.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Levetiracetam vs. This compound - Epilepsy Action [epilepsy.org.uk]
- 6. mdpi.com [mdpi.com]
- 7. Levetiracetam and this compound: a review of evidence from clinical trials and clinical experience - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound in the treatment of epilepsy: a review of clinical trial data - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. Drug Resistance in Epilepsy: Clinical Impact, Potential Mechanisms, and New Innovative Treatment Options - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Favorable adverse effect profile of this compound vs levetiracetam in a preclinical model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. cris.maastrichtuniversity.nl [cris.maastrichtuniversity.nl]
- 14. droracle.ai [droracle.ai]
- 15. researchgate.net [researchgate.net]
- 16. This compound versus Levetiracetam for Epilepsy: A Review of Comparative Clinical Safety - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Analysis of Brivaracetam and Topiramate on Cognitive Function in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cognitive effects of two antiepileptic drugs, Brivaracetam and Topiramate, based on preclinical data from rat models. The following sections detail the experimental findings, methodologies, and potential mechanistic insights to inform future research and drug development in neurology.
Executive Summary
This compound, a newer antiepileptic drug, generally exhibits a more favorable cognitive profile compared to the older generation drug, Topiramate. Preclinical studies in rats suggest that this compound has a limited impact on cognition and, in some cases, may not impair cognitive performance. In contrast, Topiramate has been associated with cognitive deficits, particularly in learning and memory domains. However, the effects of both drugs can be dose-dependent and vary based on the specific cognitive task being assessed.
Data Presentation: Cognitive Effects
The following tables summarize the key quantitative findings from studies investigating the effects of this compound and Topiramate on cognitive function in rats.
Table 1: Effects of this compound on Cognitive Function in Rats
| Cognitive Domain | Test | Species/Strain | Dosage | Route | Key Findings |
| Spatial Memory | Morris Water Maze (MWM) | Wistar Rats | 6 mg/kg (single or chronic), 20 mg/kg (single) | Gastric tube | Single low dose did not affect time to find the platform. High doses and sub-chronic administration impaired retrieval and spatial memory.[1] |
| Spatial Memory | Morris Water Maze (MWM) | Sprague-Dawley Rats | 2.1, 6.8, 21 mg/kg | i.p. | Did not alter latency to find the hidden platform or swimming speed in normal and amygdala-kindled rats.[2] |
| Fear-Learning | Passive Avoidance (PA) | Wistar Rats | 6 mg/kg (single or chronic), 20 mg/kg (single) | Gastric tube | High doses may alter fear-learning.[1] |
| Recognition Memory | Novel Object Recognition (NOR) | Wistar Rats | 6 mg/kg (chronic) | Gastric tube | Did not affect recognition memory.[3][1] |
Table 2: Effects of Topiramate on Cognitive Function in Rats
| Cognitive Domain | Test | Species/Strain | Dosage | Route | Key Findings |
| Learning & Memory | Elevated Plus Maze | Albino Rats | Not specified | Oral | Affected learning when compared to a control group.[4] |
| Learning & Memory | Cook's Pole Climbing Apparatus | Healthy Rats | 2mg/kg for 7 days | Oral | Induced cognitive deficits, as indicated by a significant decrease in the number of avoidance responses.[5] |
| Spatial Memory | Morris Water Maze (MWM) | Sprague Dawley Rats | TD50 | i.p. | Reduced the latency to locate the MWM platform, which may indicate altered cognitive or motor function.[6] |
| Spatial Memory | Morris Water Maze (MWM) | Rats | 15 mg/kg for 45 days | Not specified | Improved spatial memory.[7] |
| Spatial Memory | Morris Water Maze (MWM) | Rats | 100 mg/kg for 45 days | Not specified | Impaired memory and learning processes.[7] |
| Neuroprotection | Alzheimer's Disease Model | Wistar Rats | 20 mg/kg/d for 30 days | i.p. | Prevented apoptosis of hippocampus neurons, suggesting a neuroprotective effect.[8] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for critical evaluation and replication of the findings.
Morris Water Maze (MWM)
The Morris water maze is a widely used test to assess spatial learning and memory in rodents.
-
Apparatus: A circular pool (approximately 1.5-2 meters in diameter) is filled with opaque water. A small escape platform is hidden just below the water's surface. Visual cues are placed around the room to aid in spatial navigation.
-
Procedure:
-
Acquisition Phase: Rats are placed in the pool from different starting positions and must learn to find the hidden platform. The time taken to find the platform (escape latency) and the path taken are recorded over several trials and days.
-
Probe Trial: After the acquisition phase, the platform is removed, and the rat is allowed to swim freely for a set period. The time spent in the quadrant where the platform was previously located is measured as an indicator of memory retention.
-
-
Drug Administration: this compound or Topiramate is typically administered at specified doses and routes prior to the testing sessions.
Passive Avoidance (PA) Test
The passive avoidance test is used to evaluate fear-based learning and memory.
-
Apparatus: A two-chambered box with a light and a dark compartment, connected by a door. The floor of the dark compartment is equipped with an electrifiable grid.
-
Procedure:
-
Training: The rat is placed in the light compartment. When it enters the dark compartment, the door closes, and a mild foot shock is delivered.
-
Testing: After a set period (e.g., 24 hours), the rat is again placed in the light compartment, and the latency to enter the dark compartment is measured. A longer latency indicates better memory of the aversive stimulus.
-
-
Drug Administration: The drug is administered before the training or testing session to assess its effect on acquisition or retrieval of fear memory.
Novel Object Recognition (NOR) Test
The novel object recognition test assesses recognition memory, which is dependent on the integrity of the perirhinal cortex and hippocampus.
-
Apparatus: An open-field arena.
-
Procedure:
-
Habituation: The rat is allowed to freely explore the empty arena.
-
Familiarization Phase: Two identical objects are placed in the arena, and the rat is allowed to explore them.
-
Test Phase: After a delay, one of the familiar objects is replaced with a novel object. The amount of time the rat spends exploring the novel object versus the familiar object is measured. A preference for the novel object indicates recognition memory.
-
-
Drug Administration: The drug can be administered before the familiarization or test phase to evaluate its impact on memory formation or retrieval.
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for a preclinical study comparing the cognitive effects of this compound and Topiramate.
Caption: Experimental workflow for comparing the cognitive effects of this compound and Topiramate in rats.
Signaling Pathway Considerations
While the precise molecular mechanisms underlying the cognitive effects of these drugs are still under investigation, their primary targets offer some insights. This compound is a high-affinity ligand for synaptic vesicle glycoprotein 2A (SV2A), which is involved in the regulation of neurotransmitter release.[1] Topiramate has a more complex mechanism of action, including modulation of voltage-gated sodium and calcium channels, enhancement of GABA-A receptor function, and antagonism of AMPA/kainate receptors.[9]
The following diagram illustrates the distinct primary molecular targets of this compound and Topiramate.
Caption: Simplified diagram of the primary molecular targets of this compound and Topiramate.
Conclusion
The available preclinical evidence from rat models suggests that this compound may have a more favorable cognitive safety profile than Topiramate. While high doses or chronic administration of this compound can lead to transient memory deficits, it appears to have a lesser impact on cognition compared to the deficits reported with Topiramate.[3][1] The varied findings for Topiramate, including both cognitive impairment and potential neuroprotective effects, highlight the complexity of its pharmacological profile and suggest that its cognitive effects may be highly dependent on the specific context and dosage.[5][7][8] Further head-to-head comparative studies in standardized rodent models are warranted to more definitively delineate the cognitive profiles of these two important antiepileptic drugs.
References
- 1. The impact of this compound on cognitive processes and anxiety in various experimental models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound does not alter spatial learning and memory in both normal and amygdala-kindled rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Acute Cognitive Impact of Antiseizure Drugs in Naïve Rodents and Corneal-Kindled Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Effect of topiramate on apoptosis-related protein expression of hippocampus in model rats with Alzheimers disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Topiramate: Effects on cognition in patients with epilepsy, migraine headache and obesity - PMC [pmc.ncbi.nlm.nih.gov]
Brivaracetam Demonstrates a Faster Onset of Action Compared to Levetiracetam: A Comparative Analysis
For Immediate Release
BRUSSELS, Belgium – Preclinical and clinical data robustly support that Brivaracetam (BRV), a selective, high-affinity ligand for synaptic vesicle protein 2A (SV2A), exhibits a more rapid onset of action than the structurally related antiepileptic drug, Levetiracetam (LEV). This accelerated activity is primarily attributed to its superior brain permeability and faster engagement with its molecular target, SV2A. This guide provides a comprehensive comparison of the two compounds, presenting key experimental data and methodologies for researchers, scientists, and drug development professionals.
Key Findings at a Glance:
-
Faster Brain Entry: this compound penetrates the blood-brain barrier and enters the brain tissue significantly faster than Levetiracetam.
-
Rapid Target Engagement: Positron Emission Tomography (PET) studies in humans have confirmed that this compound occupies the SV2A protein target more quickly than Levetiracetam.
-
Quicker Anti-Seizure Effect in Preclinical Models: In preclinical models of epilepsy, such as the audiogenic seizure model in mice, the faster brain uptake of this compound directly correlates with a more rapid onset of anti-seizure protection.
-
Higher SV2A Affinity: this compound displays a 15- to 30-fold higher binding affinity for the SV2A protein compared to Levetiracetam, potentially contributing to its faster and more potent effects.[1][2][3][4][5]
Quantitative Comparison of Brain Penetration and Onset of Action
The following tables summarize the key quantitative data from preclinical and clinical studies, highlighting the differences in the speed of action between this compound and Levetiracetam.
Table 1: Preclinical Assessment of Onset of Action in Audiogenic Seizure-Susceptible Mice
| Drug | Time to Peak Anticonvulsant Effect | Correlation with Brain Concentration | Reference |
| This compound | Simultaneous with maximal peak plasma levels | Direct | [6] |
| Levetiracetam | Delayed compared to peak plasma levels | Slower correlation |
Table 2: Clinical Assessment of Brain Entry and SV2A Occupancy in Healthy Volunteers (PET Study)
| Parameter | This compound (100 mg IV) | Levetiracetam (1500 mg IV) | Reference |
| Mean Tracer Displacement Half-Time * | 10 minutes | 20 minutes | [1] |
| Brain Uptake Rate | ~50 µL/min/cm³ | ~6 µL/min/cm³ | [1] |
| Estimated Brain Entry Half-Time (Rhesus Monkeys) | ~1 minute | ~28 minutes | [7] |
*Tracer displacement half-time is an indicator of the speed at which the drug enters the brain and displaces the PET tracer from the SV2A target.
Signaling Pathway and Mechanism of Action
Both this compound and Levetiracetam exert their anticonvulsant effects by binding to the synaptic vesicle protein 2A (SV2A), a transmembrane protein involved in the regulation of neurotransmitter release. However, the faster brain penetration and higher binding affinity of this compound are thought to lead to a more rapid modulation of SV2A function, resulting in a quicker onset of seizure suppression.
Figure 1. Simplified diagram illustrating the faster brain entry of this compound compared to Levetiracetam.
Experimental Protocols
The findings presented in this guide are supported by rigorous experimental methodologies. Below are detailed descriptions of the key assays used to compare the onset of action of this compound and Levetiracetam.
In Vitro Permeability Assay (Caco-2 Cells)
This assay is a standard method to predict the intestinal absorption and blood-brain barrier permeability of drug candidates.
-
Cell Culture: Caco-2 cells, a human colon adenocarcinoma cell line, are cultured on semi-permeable filter supports for 21 days to form a confluent and differentiated monolayer that mimics the intestinal epithelium.[3]
-
Monolayer Integrity: The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER). Only monolayers with high TEER values are used.
-
Drug Application: The test compounds (this compound or Levetiracetam) are added to the apical (donor) side of the monolayer.
-
Sampling: At various time points, samples are taken from the basolateral (receiver) side to determine the amount of drug that has crossed the monolayer.
-
Quantification: The concentration of the drug in the samples is quantified using liquid chromatography-mass spectrometry (LC-MS).
-
Permeability Calculation: The apparent permeability coefficient (Papp) is calculated to quantify the rate of drug transport across the cell monolayer.
Audiogenic Seizure Model in Mice
This in vivo model is used to assess the anticonvulsant efficacy and onset of action of antiepileptic drugs.
-
Animal Model: Genetically susceptible mouse strains, such as the DBA/2 mouse, which exhibit predictable seizure responses to loud auditory stimuli, are used.
-
Drug Administration: Mice are administered either this compound, Levetiracetam, or a vehicle control, typically via oral gavage or intraperitoneal injection.
-
Auditory Stimulus: At specific time points after drug administration, individual mice are exposed to a high-intensity auditory stimulus (e.g., a loud bell or siren) in a sound-attenuated chamber.
-
Seizure Assessment: The mice are observed for the occurrence and severity of seizures, which typically progress from wild running to clonic and tonic-clonic convulsions.
-
Onset of Action: The time from drug administration to the point at which the drug provides significant protection against the auditory-induced seizures is determined.
Human Positron Emission Tomography (PET) Imaging
This clinical imaging technique allows for the direct measurement of drug entry into the brain and target engagement in living human subjects.
-
Radiotracer: A specific PET radiotracer that binds to the SV2A protein, such as [11C]UCB-J, is administered intravenously to healthy volunteers.[1]
-
Baseline Scan: A baseline PET scan is performed to measure the initial distribution of the radiotracer in the brain.
-
Drug Administration: this compound or Levetiracetam is administered intravenously.
-
Displacement Scan: Following drug administration, a series of PET scans are conducted to measure the displacement of the radiotracer from the SV2A target by the unlabeled drug.
-
Data Analysis: The rate of tracer displacement is used to calculate the drug's brain entry half-time and the time to peak SV2A occupancy.[1][7]
Figure 2. Experimental workflow for validating the faster onset of action of this compound.
Conclusion
The presented evidence from a combination of in vitro, preclinical, and clinical studies consistently demonstrates that this compound has a faster onset of action than Levetiracetam. This is underpinned by its more rapid penetration of the blood-brain barrier and quicker binding to its target, SV2A. These findings suggest a potential clinical advantage for this compound in situations where a rapid onset of anticonvulsant effect is desirable. Further research is warranted to fully elucidate the clinical implications of these pharmacokinetic and pharmacodynamic differences.
References
- 1. neurology.org [neurology.org]
- 2. Rapidity of CNS Effect on Photoparoxysmal Response for this compound vs. Levetiracetam: A Randomized, Double-blind, Crossover Trial in Photosensitive Epilepsy Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Comparative analysis of this compound and levetiracetam in epilepsy treatment | CoLab [colab.ws]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. neurology.org [neurology.org]
A Comparative Guide to Brivaracetam and Other Anti-Seizure Medications in Focal Epilepsy
This guide provides a comprehensive indirect treatment comparison of Brivaracetam (BRV) with other commonly used anti-seizure medications (ASMs) for the treatment of focal epilepsy. The information is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of comparative efficacy and tolerability based on available clinical data.
Data Presentation
The following tables summarize the quantitative data from indirect treatment comparisons of this compound against other ASMs. These comparisons are primarily based on network meta-analyses and matching-adjusted indirect comparisons (MAIC) of randomized controlled trials (RCTs).
Table 1: Efficacy Outcomes - Responder Rates (≥50% reduction in seizure frequency)
| Comparison | Drug 1 | Drug 2 | Odds Ratio (OR) [95% Confidence Interval (CI)] | Citation |
| BRV vs. Lacosamide (LCM) | This compound | Lacosamide | No significant difference reported | [1][2] |
| BRV vs. Eslicarbazepine Acetate (ESL) | This compound | Eslicarbazepine Acetate | No significant difference reported | [1][2] |
| BRV vs. Perampanel (PER) | This compound | Perampanel | No significant difference reported | [1][2] |
| BRV vs. Levetiracetam (LEV) | This compound | Levetiracetam | No significant difference in efficacy at all dose levels | [3] |
Table 2: Efficacy Outcomes - Seizure Freedom Rates
| Comparison | Drug 1 | Drug 2 | Odds Ratio (OR) [95% Confidence Interval (CI)] | Citation |
| BRV vs. Lacosamide (LCM) | This compound | Lacosamide | No significant difference reported | [1][2] |
| BRV vs. Eslicarbazepine Acetate (ESL) | This compound | Eslicarbazepine Acetate | No significant difference reported | [1][2] |
| BRV vs. Perampanel (PER) | This compound | Perampanel | No significant difference reported | [1][2] |
| BRV vs. Levetiracetam (LEV) | This compound | Levetiracetam | No significant difference in efficacy at all dose levels | [3] |
Table 3: Tolerability Outcomes - Treatment-Emergent Adverse Events (TEAEs)
| Comparison | Drug 1 | Drug 2 | Finding | Citation |
| High-dose BRV vs. High-dose ESL | This compound | Eslicarbazepine Acetate | Lower adverse events with high-dose BRV | [1][2] |
| High-dose BRV vs. High-dose PER | This compound | Perampanel | Lower adverse events with high-dose BRV | [1][2] |
| BRV vs. PER | This compound | Perampanel | Patients on this compound showed significantly less dizziness | [4] |
| BRV vs. LEV | This compound | Levetiracetam | This compound may exhibit similar tolerability to Levetiracetam | [3] |
Table 4: Tolerability Outcomes - Withdrawal due to Adverse Events
| Comparison | Drug 1 | Drug 2 | Finding | Citation |
| BRV vs. LCM, ESL, PER | This compound | Lacosamide, Eslicarbazepine Acetate, Perampanel | No significant difference found | [1][2] |
| BRV vs. LEV | This compound | Levetiracetam | This compound may exhibit a similar tolerability to Levetiracetam | [3] |
Experimental Protocols
Indirect treatment comparisons are statistical methods used to compare interventions that have not been studied in a head-to-head randomized controlled trial. The primary methods cited in the context of this compound comparisons are the Bucher method and Network Meta-Analysis (NMA) .
Bucher Method (Adjusted Indirect Comparison)
The Bucher method is a well-established technique for indirect treatment comparisons when two treatments have been compared against a common comparator in separate trials.
Workflow:
-
Systematic Literature Review: A comprehensive search of databases (e.g., PubMed, Embase, Cochrane Library) is conducted to identify all relevant RCTs that compare the ASMs of interest against a common comparator (typically placebo).
-
Study Selection: Inclusion and exclusion criteria are predefined to select high-quality studies. Criteria often include patient population (e.g., adults with focal epilepsy), intervention details, and outcome measures.
-
Data Extraction: Key data from the selected studies are extracted, including study design, patient characteristics, sample size, and outcomes of interest (e.g., responder rates, seizure freedom rates, adverse events).
-
Direct Pairwise Meta-Analysis: For each drug, a separate meta-analysis is performed to calculate the pooled effect size (e.g., Odds Ratio) against the common comparator (placebo).
-
Indirect Comparison Calculation: The indirect comparison between the two drugs of interest is then calculated using the results from the direct meta-analyses. The formula for the log Odds Ratio is: logORAB = logORAP - logORBP, where P is the common comparator (placebo).
-
Statistical Analysis: The variance of the indirect estimate is calculated, and the 95% confidence interval is determined to assess the statistical significance of the difference between the two treatments.
Network Meta-Analysis (NMA)
NMA is a more complex method that allows for the simultaneous comparison of multiple treatments in a single analysis, even if they have not all been directly compared in the same trial.
Workflow:
-
Systematic Literature Review and Data Extraction: Similar to the Bucher method, a systematic review is conducted to identify all relevant RCTs.
-
Network Geometry: A network diagram is created to visualize which treatments have been compared directly against each other.
-
Assessment of Heterogeneity and Inconsistency: The consistency of the evidence within the network is assessed. This involves checking for both statistical heterogeneity (variability in effect sizes across studies) and inconsistency (discrepancy between direct and indirect evidence).
-
Statistical Modeling: A statistical model (either frequentist or Bayesian) is used to synthesize the data from all trials in the network. This model estimates the relative effects of all treatments compared to a common reference treatment (usually placebo).
-
Ranking of Treatments: NMA can provide a ranking of the treatments for each outcome, often expressed as the probability of being the best, second-best, etc.
Limitations of Indirect Treatment Comparisons:
-
Underlying Study Differences: The validity of indirect comparisons relies on the assumption that the included trials are sufficiently similar in terms of patient populations, study design, and methodology. Any significant differences can introduce bias.
-
Loss of Randomization: While the individual trials are randomized, the comparison between them is not. This can lead to confounding by factors that differ between the studies.
-
Statistical Power: Indirect comparisons generally have less statistical power than direct head-to-head trials.
Mandatory Visualization
Signaling Pathways of Compared Anti-Seizure Medications
The following diagrams illustrate the proposed mechanisms of action for this compound and the comparator ASMs.
Caption: Mechanism of Action of this compound.
Caption: Mechanism of Action of Lacosamide.
Caption: Mechanism of Action of Eslicarbazepine Acetate.
Caption: Mechanism of Action of Perampanel.
Experimental Workflow for Indirect Treatment Comparison
The following diagram outlines the logical flow of conducting an indirect treatment comparison.
Caption: Workflow of an Indirect Treatment Comparison.
References
Safety Operating Guide
Proper Disposal of Brivaracetam in a Laboratory Setting
The disposal of Brivaracetam, a neurologically active compound, requires adherence to strict safety and environmental regulations to prevent potential harm and ensure compliance. For researchers and drug development professionals, understanding these procedures is critical for maintaining a safe laboratory environment.
Regulatory Framework
Disposal of this compound is governed by local, regional, and national regulations for pharmaceutical waste. In the United States, the Environmental Protection Agency (EPA) regulates pharmaceutical waste under the Resource Conservation and Recovery Act (RCRA). It is imperative that all disposal activities comply with these and any other applicable institutional guidelines.
Step-by-Step Disposal Procedure
For laboratory settings, the recommended disposal method for this compound is through incineration by a licensed hazardous waste management company. This ensures complete destruction of the active pharmaceutical ingredient (API) and prevents its release into the environment.
1. Segregation and Collection:
-
Do not mix this compound waste with general laboratory trash or other waste streams.
-
Collect all solid this compound waste, including unused product, contaminated personal protective equipment (PPE) such as gloves and lab coats, and any contaminated lab supplies (e.g., weigh boats, spatulas), in a dedicated, clearly labeled, and sealed container.[1][2]
-
For liquid waste containing this compound, use a separate, sealed, and clearly labeled container.
2. Container Labeling:
-
Label the waste container clearly as "Hazardous Pharmaceutical Waste" and include the name "this compound."
-
Ensure the label includes the start date of waste accumulation and any other information required by your institution or local regulations.
3. Storage:
-
Store the sealed waste container in a designated, secure area away from incompatible materials.[1]
-
The storage area should be well-ventilated and have secondary containment to prevent spills.
4. Professional Disposal:
-
Arrange for a licensed hazardous waste disposal company to collect and transport the this compound waste.
-
The primary recommended disposal method is incineration in a chemical incinerator equipped with an afterburner and scrubber to ensure complete combustion and neutralization of harmful byproducts.[1]
-
Never dispose of this compound by flushing it down the drain or putting it in the regular trash.[1][3] This is to prevent contamination of water systems and soil.[1][3]
5. Decontamination of Labware:
-
Thoroughly decontaminate any reusable labware that has come into contact with this compound.
-
Dispose of the cleaning materials (e.g., wipes, solvent rinses) as hazardous waste.
6. Handling Contaminated Packaging:
-
Empty containers of this compound should be handled in the same manner as the chemical itself and disposed of as hazardous waste.[3]
Key Disposal and Safety Information
The following table summarizes key information from the Safety Data Sheet (SDS) for this compound relevant to its disposal and handling.
| Parameter | Information | Source |
| UN Number | Not classified as dangerous goods for transport. | [1] |
| Disposal Method | Dissolve or mix with a combustible solvent and burn in a chemical incinerator. | [1] |
| Environmental Precautions | Do not allow to enter soil, subsoil, surface water, or drains. | [1][3] |
| Acute Toxicity (Oral) | Category 4: Harmful if swallowed. | [3] |
| Container Disposal | Dispose of contents/container in accordance with local/regional/national/international regulations. | [2][3][4] |
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.
Caption: Workflow for the proper segregation and disposal of this compound waste.
References
Essential Safety and Logistical Information for Handling Brivaracetam
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Safe Handling, Personal Protective Equipment (PPE), and Disposal of Brivaracetam.
This document provides comprehensive, procedural guidance for the safe handling of this compound in a laboratory setting. Adherence to these protocols is essential to ensure personnel safety and maintain a secure research environment. This compound is classified as harmful if swallowed and requires careful handling to minimize exposure.
Personal Protective Equipment (PPE)
The primary defense against exposure to this compound is the consistent and correct use of appropriate PPE. The following table summarizes the minimum PPE requirements.
| PPE Component | Specification |
| Hand Protection | Double gloving with chemical-resistant gloves is recommended. The inner glove should be tucked under the lab coat cuff, and the outer glove should overlap the cuff. Gloves must be powder-free and tested in accordance with EN 374. Regularly inspect gloves for tears or punctures and change them frequently. |
| Eye Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards are mandatory. |
| Body Protection | A lab coat or a disposable, low-permeability gown should be worn. For operations with a higher risk of contamination, impervious or fire/flame-resistant clothing is advised. |
| Respiratory Protection | For handling small quantities in a well-ventilated area, respiratory protection may not be required. However, if engineering controls are insufficient, exposure limits are exceeded, or when handling powders outside of a containment system, a full-face respirator is necessary. |
Quantitative Safety Data
| Parameter | Value | Source |
| Occupational Exposure Limit (OEL) | 0.05 mg/m³ (8-hour Time-Weighted Average) | [1] |
| Hazard Classification | Acute toxicity - Oral, Category 4 (Harmful if swallowed) |
Experimental Protocols: Handling Procedures
Engineering Controls
All handling of this compound, especially in its powdered form, should be conducted within a certified chemical fume hood, a ventilated enclosure, or a glove box to minimize inhalation exposure.[1]
Step-by-Step Handling of this compound Powder
-
Preparation: Before handling, ensure the designated workspace is clean and uncluttered. Assemble all necessary equipment, including a calibrated analytical balance, weighing paper or boat, spatula, and containers for the prepared solution.
-
Donning PPE: Put on all required PPE as outlined in the table above, ensuring a proper fit.
-
Weighing:
-
Perform all weighing operations within a chemical fume hood or other ventilated enclosure.
-
Use a dedicated spatula for handling the powder.
-
Carefully transfer the desired amount of this compound powder onto the weighing paper or boat.
-
Avoid generating dust. If any powder is spilled, clean it up immediately following the spill cleanup protocol.
-
-
Dissolving:
-
Transfer the weighed powder into a suitable container for dissolution.
-
Slowly add the desired solvent to the powder.
-
If necessary, gently agitate or stir the mixture to ensure complete dissolution. Keep the container covered as much as possible during this process.
-
-
Post-Handling:
-
After handling, decontaminate the spatula and any other reusable equipment with an appropriate solvent.
-
Wipe down the work surface with a suitable cleaning agent.
-
Carefully doff PPE, avoiding self-contamination. Dispose of disposable PPE in the designated waste stream.
-
Wash hands thoroughly with soap and water.
-
Operational and Disposal Plans
Storage
Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.
Spill Management
In the event of a spill:
-
Evacuate the immediate area.
-
Wearing appropriate PPE, contain the spill using an inert absorbent material.
-
Carefully collect the absorbed material into a sealed container for disposal.
-
Clean the spill area with a suitable detergent or solvent.
-
Ventilate the area.
Disposal Plan
This compound is not classified as a RCRA hazardous waste, but it should not be disposed of in regular trash or down the drain.[1][2][3] Improper disposal can pose a risk to the environment.[1][2]
-
Segregation: All this compound waste, including contaminated PPE, weighing papers, and excess solutions, should be segregated into a clearly labeled, sealed waste container designated for "non-hazardous pharmaceutical waste".[2]
-
Collection: The sealed waste container should be stored in a secure, designated area.
-
Disposal: The collected waste must be disposed of through a licensed environmental waste management vendor.[2] The preferred method of disposal for non-hazardous pharmaceutical waste is incineration.[2][3] Maintain a record of all disposed waste.
Logical Workflow for PPE Selection and Handling
Caption: Workflow for PPE Selection and Safe Handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
